ITH12575
Description
Properties
IUPAC Name |
7-chloro-5-(2-propan-2-ylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-11(2)13-5-3-4-6-14(13)18-15-9-12(19)7-8-16(15)20-17(21)10-22-18/h3-9,11,18H,10H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMUJSJZBYAAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ITH12575: A Technical Guide to its Neuroprotective Mechanism of Action in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
ITH12575 is a synthetic small molecule that has demonstrated significant neuroprotective properties in preclinical studies. As a derivative of the known mitochondrial sodium-calcium exchanger (NCLX) inhibitor CGP37157, this compound exerts its primary mechanism of action through the modulation of intracellular calcium homeostasis. This technical guide provides an in-depth overview of the core mechanism of action of this compound in neurons, presenting available quantitative data, detailed experimental protocols for neuroprotection assays, and visualizations of the implicated signaling pathways.
Core Mechanism of Action: Inhibition of the Mitochondrial Sodium-Calcium Exchanger (NCLX)
The principal target of this compound in neurons is the mitochondrial sodium-calcium exchanger (NCLX), a key protein responsible for extruding calcium ions (Ca2+) from the mitochondrial matrix in exchange for sodium ions (Na+).[1][2] In pathological conditions such as excitotoxicity, which is a common feature of neurodegenerative diseases and stroke, excessive influx of Ca2+ into neurons leads to mitochondrial Ca2+ overload. This overload disrupts mitochondrial function, increases the production of reactive oxygen species (ROS), and can ultimately trigger apoptotic cell death pathways.
By inhibiting NCLX, this compound effectively blocks the primary Ca2+ efflux pathway from the mitochondria. This action, while seemingly counterintuitive, is thought to prevent the cycling of Ca2+ between the cytoplasm and mitochondria, thereby reducing the overall metabolic stress on the neuron under conditions of Ca2+ overload. This modulation of mitochondrial calcium levels is central to the neuroprotective effects of this compound.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of this compound has been evaluated in various in vitro models of neuronal damage. The following table summarizes the key quantitative findings from these studies.
| Assay Type | Cell Line/Model | Insult | This compound Concentration | Outcome Measure | Result | Reference |
| Hypoxia-induced cell injury | Bovine aortic endothelial cells | Hypoxia (1% O2) for 4 hours | 1 µM and 10 µM | HIF-1α stabilization | Impaired HIF-1α stabilization | (Fiorio et al., 2024) |
| Neuroprotection Assay | SH-SY5Y human neuroblastoma cells | Oxygen-Glucose Deprivation (OGD) | Not Specified | Cell Viability | Increased cell viability | (Estevez-Herrera et al., 2019) |
Note: Specific IC50 and EC50 values for the neuroprotective effects of this compound are not yet widely published in publicly accessible literature. The available data primarily indicates a dose-dependent neuroprotective effect.
Experimental Protocols
General Neuroprotection Assay against Oxygen-Glucose Deprivation (OGD)
This protocol is a standard method to assess the neuroprotective potential of a compound against ischemia-like conditions in vitro.
3.1.1. Cell Culture
-
SH-SY5Y human neuroblastoma cells are cultured in a standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
3.1.2. Oxygen-Glucose Deprivation (OGD) Procedure
-
The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS).
-
The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration of 4-6 hours at 37°C.
-
Control cells are incubated in EBSS containing glucose and maintained under normoxic conditions.
3.1.3. Treatment with this compound
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
The compound is added to the culture medium at various concentrations (e.g., 0.1, 1, 10, 100 µM) either before, during, or after the OGD period, depending on the experimental design (pre-treatment, co-treatment, or post-treatment).
3.1.4. Assessment of Cell Viability
-
Following the OGD and treatment period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
For the MTT assay, the medium is replaced with fresh medium containing MTT solution, and the cells are incubated for 2-4 hours. The resulting formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control (normoxic) cells.
Signaling Pathways and Logical Relationships
The mechanism of action of this compound can be visualized through the following signaling pathway diagrams generated using the DOT language.
Caption: Core mechanism of action of this compound in preventing excitotoxicity-induced neuronal death.
Caption: A typical experimental workflow for assessing the neuroprotective effects of this compound.
Conclusion
This compound represents a promising neuroprotective agent with a well-defined primary mechanism of action centered on the inhibition of the mitochondrial Na+/Ca2+ exchanger. By mitigating mitochondrial calcium overload, this compound can counteract the detrimental downstream effects of excitotoxicity, including mitochondrial dysfunction, oxidative stress, and apoptosis. Further research is warranted to fully elucidate the quantitative aspects of its neuroprotective efficacy and to explore its therapeutic potential in a clinical setting for a range of neurodegenerative disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this area.
References
ITH12575: A Technical Guide to a Novel Mitochondrial Na+/Ca2+ Exchanger Inhibitor for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
ITH12575, a potent benzothiazepine derivative of the well-characterized mitochondrial sodium-calcium exchanger (NCLX) inhibitor CGP37157, has emerged as a promising neuroprotective agent. By selectively inhibiting the NCLX, this compound modulates mitochondrial calcium homeostasis, a critical factor in neuronal survival and function. Dysregulation of mitochondrial calcium is a key pathological feature in a range of neurodegenerative diseases and acute neuronal injury models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data from various in vitro neurotoxicity models, detailed experimental protocols, and a visualization of its proposed signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic for neurological disorders characterized by calcium dyshomeostasis and mitochondrial dysfunction.
Introduction: The Role of the Mitochondrial Na+/Ca2+ Exchanger (NCLX) in Neuronal Health
Mitochondria are central to neuronal function, not only as the primary sites of ATP production but also as critical regulators of intracellular calcium (Ca2+) signaling. The mitochondrial Na+/Ca2+ exchanger, or NCLX (encoded by the SLC8B1 gene), is the primary efflux pathway for Ca2+ from the mitochondrial matrix. It extrudes one Ca2+ ion in exchange for three Na+ ions, thereby playing a pivotal role in maintaining mitochondrial Ca2+ homeostasis.
In neurons, precise control of mitochondrial Ca2+ levels is essential for synaptic transmission, plasticity, and overall cell survival. However, under pathological conditions such as excitotoxicity, oxidative stress, and ischemia, excessive Ca2+ influx into the cytoplasm can lead to mitochondrial Ca2+ overload. This overload can trigger a cascade of detrimental events, including:
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors like cytochrome c.
-
Increased Reactive Oxygen Species (ROS) Production: Mitochondrial Ca2+ overload can enhance the generation of ROS, leading to oxidative damage to lipids, proteins, and DNA.
-
Activation of Apoptotic Pathways: The release of cytochrome c and other pro-apoptotic factors activates caspase cascades, culminating in programmed cell death.
Inhibition of the NCLX has been proposed as a neuroprotective strategy to mitigate the deleterious effects of mitochondrial Ca2+ overload. By blocking Ca2+ efflux from the mitochondria, NCLX inhibitors aim to prevent the depletion of mitochondrial Ca2+ stores, which can paradoxically buffer cytosolic Ca2+ and prevent the activation of downstream death signals.
This compound: A Second-Generation NCLX Inhibitor
This compound is a 4,1-benzothiazepine derivative and a structural analog of the first-generation NCLX inhibitor, CGP37157. It has been shown to be a potent and selective inhibitor of the mNCX with an EC50 value of 690 nM for reducing Ca2+ efflux from the mitochondria to the cytosol.[1] Developed to improve upon the pharmacological properties of its predecessor, this compound exhibits significant neuroprotective activity in various in vitro models of neuronal damage.
Quantitative Efficacy Data
The neuroprotective effects of this compound have been quantified in several cellular models of neurotoxicity. The following tables summarize the key findings from published studies.
| In Vitro Model | Toxic Stimulus | Cell Type | This compound Concentration (µM) | Endpoint | % Neuroprotection | Reference |
| High Potassium | 70 mM K+ | SH-SY5Y neuroblastoma | 10 | MTT Assay | ~60% | "Benzothiazepine CGP37157 Analogues Exert Cytoprotection in Various in Vitro Models of Neurodegeneration" |
| Excitotoxicity | 50 µM Glutamate | SH-SY5Y neuroblastoma | 10 | MTT Assay | ~75% | "Benzothiazepine CGP37157 Analogues Exert Cytoprotection in Various in Vitro Models of Neurodegeneration" |
| Mitochondrial Complex I & V Inhibition | 30 µM Rotenone / 10 µM Oligomycin A | SH-SY5Y neuroblastoma | 10 | MTT Assay | ~70% | "Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke" |
| Oxidative Stress | Veratridine | Rat Hippocampal Slices | Not specified for this compound | Not specified | Not specified | "Mitochondrial Na+/Ca2+ exchanger, a new target for neuroprotection in rat hippocampal slices" (Refers to CGP37157) |
| Parameter | Value | Assay Condition | Reference |
| EC50 (Ca2+ Efflux Inhibition) | 690 nM | Measurement of Ca2+ efflux from mitochondria to cytosol | [1] |
| EC50 (Neuroprotection vs. Veratridine) | 5 µM (for CGP37157) | Rat hippocampal slices | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the neuroprotective effects of this compound.
Cell Culture and Differentiation
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Differentiation (for some experiments): To induce a more neuron-like phenotype, SH-SY5Y cells can be treated with 10 µM retinoic acid for 5-7 days.
Neuroprotection Assays
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase, which reflects the number of viable cells.
-
Procedure:
-
Seed SH-SY5Y cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Induce neurotoxicity by adding the specific toxic stimulus:
-
High Potassium: Add KCl to a final concentration of 70 mM.
-
Excitotoxicity: Add glutamate to a final concentration of 50 µM.
-
Mitochondrial Dysfunction: Add a cocktail of Rotenone (30 µM) and Oligomycin A (10 µM).
-
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
This assay measures the release of LDH from damaged cells into the culture medium.
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the 24-hour incubation, collect the culture supernatant.
-
Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Calculate cytotoxicity as a percentage of the maximum LDH release (from cells treated with a lysis buffer).
-
Measurement of Mitochondrial Ca2+
This protocol describes the use of a fluorescent Ca2+ indicator to measure changes in mitochondrial Ca2+ concentration.
-
Reagents:
-
Rhod-2 AM (a fluorescent Ca2+ indicator that preferentially accumulates in mitochondria).
-
Pluronic F-127.
-
Digitonin (for cell permeabilization).
-
Mitochondrial buffer (e.g., containing KCl, HEPES, succinate, and EGTA).
-
-
Procedure:
-
Load cells with 5 µM Rhod-2 AM and 0.02% Pluronic F-127 in culture medium for 30 minutes at 37°C.
-
Wash the cells with a Ca2+-free buffer.
-
Permeabilize the cells with a low concentration of digitonin (e.g., 25 µg/mL) in a mitochondrial buffer to release cytosolic Rhod-2.
-
Acquire baseline fluorescence images using a confocal microscope.
-
Add this compound to the desired concentration and incubate for a specified time.
-
Stimulate the cells with an agent that induces Ca2+ release from the endoplasmic reticulum (e.g., histamine or ATP) or with a Ca2+ ionophore (e.g., ionomycin) to induce mitochondrial Ca2+ uptake.
-
Record the changes in Rhod-2 fluorescence over time to monitor mitochondrial Ca2+ dynamics.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX). By blocking this exchanger, this compound prevents the efflux of Ca2+ from the mitochondrial matrix. This leads to an elevation and stabilization of mitochondrial Ca2+ levels, which can have several neuroprotective consequences.
Proposed Neuroprotective Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.
Caption: Proposed neuroprotective mechanism of this compound.
Experimental Workflow for Assessing Neuroprotection
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective efficacy of this compound.
Caption: Experimental workflow for this compound neuroprotection studies.
Discussion and Future Directions
This compound represents a significant advancement in the development of NCLX inhibitors for neuroprotection. Its ability to mitigate neuronal death in diverse in vitro models of neurotoxicity highlights the therapeutic potential of targeting mitochondrial Ca2+ homeostasis. The quantitative data presented in this guide provide a strong rationale for further investigation of this compound in more complex preclinical models of neurodegenerative diseases and ischemic stroke.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the neuroprotective effects of this compound in animal models of Alzheimer's disease, Parkinson's disease, and stroke.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
-
Target engagement studies: Confirming the inhibition of NCLX by this compound in vivo.
-
Elucidation of downstream signaling pathways: A more detailed understanding of the specific signaling cascades modulated by this compound will be crucial for its clinical development.
-
Safety and toxicology studies: Comprehensive assessment of the potential off-target effects and toxicity of this compound.
References
ITH12575: A Technical Guide to a Neuroprotective Mitochondrial Na+/Ca2+ Exchanger Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of ITH12575, a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX) with significant neuroprotective activity.
Core Compound Data
This compound, with the systematic name 7-chloro-5-(2-isopropylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one, is a synthetic small molecule belonging to the benzothiazepine class.[1] Its key identifiers and physicochemical properties are summarized below.
| Parameter | Value | Reference |
| CAS Number | 1802013-08-6 | [2][3][4] |
| Molecular Formula | C₁₈H₁₈ClNOS | [1] |
| Molecular Weight | 331.86 g/mol | [2][3] |
| Appearance | White to beige powder | [5] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its neuroprotective effects by selectively inhibiting the mitochondrial Na+/Ca2+ exchanger (NCLX).[3] In pathological conditions such as glutamate-induced excitotoxicity, excessive stimulation of neuronal receptors leads to a massive influx of Ca2+ into the cytoplasm. This cytosolic Ca2+ overload triggers its uptake into mitochondria via the mitochondrial calcium uniporter (MCU). While mitochondria can initially buffer this Ca2+, prolonged elevation of mitochondrial Ca2+ ([Ca2+]m) is detrimental, leading to the opening of the mitochondrial permeability transition pore (mPTP), mitochondrial dysfunction, release of pro-apoptotic factors, and ultimately, neuronal cell death.
NCLX is the primary efflux pathway for Ca2+ from the mitochondrial matrix. By inhibiting NCLX, this compound prevents the extrusion of Ca2+ back into the cytosol, which under conditions of excitotoxicity, could contribute to sustained elevated cytosolic Ca2+ levels and perpetuate the excitotoxic cascade. The primary neuroprotective mechanism of this compound is therefore the prevention of mitochondrial Ca2+ overload-induced cell death pathways.
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound and its analogs is typically achieved through a two-step process involving o-lithiation followed by S-alkylation. The general workflow is outlined below.
Detailed Methodology:
-
o-Lithiation and Aldehyde Addition:
-
A solution of Boc-protected 4-chloroaniline in dry tetrahydrofuran (THF) is cooled to -78°C under an argon atmosphere.
-
tert-Butyllithium (tBuLi) is added dropwise, and the reaction mixture is allowed to warm to -20°C over 2 hours.
-
The mixture is then re-cooled to -78°C, and a solution of 2-isopropylbenzaldehyde in dry THF is added. The reaction is stirred for an additional 2 hours at this temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure.
-
-
S-Alkylation and Cyclization:
-
The crude intermediate from the previous step is dissolved in trifluoroacetic acid (TFA).
-
Methyl thioglycolate is added, and the mixture is heated at 85°C for 24 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability
The PAMPA-BBB assay is a high-throughput method to predict the passive permeability of a compound across the blood-brain barrier.
Detailed Methodology:
-
Preparation of the Donor Plate:
-
A solution of brain lipids (e.g., porcine brain lipid extract) in dodecane is prepared.
-
A small volume (e.g., 5 µL) of this lipid solution is carefully applied to the membrane of each well of a 96-well donor plate, avoiding contact with the membrane.
-
-
Preparation of Solutions:
-
A stock solution of this compound is prepared in DMSO (e.g., 10 mM).
-
This stock is diluted in a phosphate-buffered saline (PBS) solution (pH 7.4) to the final desired concentration (e.g., 500 µM).
-
Control compounds with known BBB permeability (high and low) are prepared similarly.
-
-
Assay Procedure:
-
The acceptor plate wells are filled with 300 µL of PBS (pH 7.4).
-
200 µL of the this compound solution and control solutions are added to the donor plate wells.
-
The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich".
-
The plate assembly is incubated at room temperature for a defined period (e.g., 16-18 hours) in a humidified chamber to prevent evaporation.
-
-
Analysis:
-
After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.
-
The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where [drug] is the concentration of the drug, V is the volume, A is the area of the membrane, and t is the incubation time.
-
Mitochondrial Ca2+ Efflux Assay
This assay measures the ability of this compound to inhibit Na+-dependent Ca2+ efflux from isolated mitochondria using a fluorescent Ca2+ indicator.
Detailed Methodology:
-
Isolation of Mitochondria:
-
Mitochondria are isolated from a suitable tissue source (e.g., rat liver or brain) by differential centrifugation in an appropriate isolation buffer.
-
The final mitochondrial pellet is resuspended in a respiration buffer, and the protein concentration is determined.
-
-
Measurement of Ca2+ Efflux:
-
Isolated mitochondria (0.5-1 mg protein) are added to a cuvette containing a respiration buffer with substrates (e.g., pyruvate and malate), an ATP regenerating system, and a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).
-
The fluorescence is monitored using a fluorometer (e.g., excitation at 506 nm and emission at 532 nm for Calcium Green 5N).
-
A pulse of CaCl2 is added to induce mitochondrial Ca2+ uptake, observed as a decrease in fluorescence.
-
Once a steady state is reached, an agent to block Ca2+ uptake (e.g., ruthenium red) is added.
-
Na+ (e.g., NaCl) is then added to initiate NCLX-mediated Ca2+ efflux, which is observed as an increase in fluorescence.
-
To test the effect of this compound, mitochondria are pre-incubated with the compound before the addition of CaCl2. The rate of Na+-induced fluorescence increase is compared between control and this compound-treated mitochondria.
-
Glutamate-Induced Excitotoxicity and Neuroprotection Assay
This cell-based assay evaluates the ability of this compound to protect neurons from cell death induced by excessive glutamate exposure.
Detailed Methodology:
-
Cell Culture:
-
Primary cortical or hippocampal neurons are cultured for a sufficient period to allow for maturation and synapse formation (e.g., 12-14 days in vitro).
-
-
Treatment:
-
Neurons are pre-incubated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Glutamate (e.g., 100 µM) is then added to the culture medium to induce excitotoxicity. A control group without glutamate and a group with glutamate but without this compound are included.
-
The cells are incubated for a further period (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Cell viability is assessed using standard methods such as:
-
MTT assay: Measures the metabolic activity of viable cells.
-
LDH assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Live/Dead staining: Using fluorescent dyes like calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).
-
-
The percentage of viable cells in the this compound-treated groups is compared to the glutamate-only treated group to determine the neuroprotective effect.
-
Conclusion
This compound is a valuable research tool for investigating the role of mitochondrial Ca2+ homeostasis in neuronal function and dysfunction. Its potent and selective inhibition of NCLX provides a targeted approach to mitigate the detrimental effects of Ca2+ overload in models of neurodegenerative diseases and ischemic injury. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound and similar compounds.
References
- 1. Signaling pathways regulating mitochondrial calcium efflux – a commentary on Rozenfeld et al. “Essential role of the mitochondrial Na+/Ca2+ exchanger NCLX in mediating PDE2-dependent neuronal survival and learning” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measuring mitochondrial Ca2+ efflux in isolated mitochondria and permeabilized cells | Bioenergetics Communications [bioenergetics-communications.org]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
The Central Role of Mitochondrial Calcium in Neuronal Health
An In-depth Technical Guide on the Role of NCLX in Neuroprotection
Abstract
The mitochondrial Na+/Ca2+ exchanger, NCLX (encoded by the SLC8B1 gene), is the primary efflux pathway for calcium from the mitochondrial matrix, playing a pivotal role in maintaining neuronal calcium homeostasis. Dysregulation of NCLX function, either through genetic loss-of-function or pharmacological inhibition, leads to mitochondrial calcium ([Ca2+]m) overload, a condition strongly implicated in the pathogenesis of numerous neurodegenerative diseases. This technical guide delineates the critical role of NCLX in neuroprotection by examining the downstream consequences of its inhibition. We will explore the signaling pathways linking [Ca2+]m overload to oxidative stress, bioenergetic failure, synaptic dysfunction, and eventual cell death. Furthermore, this guide details key experimental protocols for studying NCLX function and presents quantitative data from seminal studies in the field. Finally, we discuss regulatory pathways, such as the PDE2-PKA axis, that modulate NCLX activity, highlighting potential therapeutic strategies aimed at enhancing NCLX function to confer neuroprotection.
Calcium (Ca2+) is a ubiquitous second messenger essential for a vast array of neuronal functions, including neurotransmitter release, synaptic plasticity, and gene expression.[1] Neurons, being highly energetic cells, rely heavily on mitochondria not only for ATP synthesis but also for buffering cytosolic Ca2+ transients.[2] This interplay is crucial; while transient increases in mitochondrial calcium stimulate ATP production by activating key enzymes in the Krebs cycle, sustained [Ca2+]m overload is profoundly detrimental.[2][3] Pathological [Ca2+]m overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, release of pro-apoptotic factors, and excessive reactive oxygen species (ROS) production, culminating in neuronal death.[2][4]
The Mitochondrial Sodium-Calcium Exchanger (NCLX)
Mitochondrial calcium levels are tightly controlled by the coordinated action of influx and efflux transporters located on the inner mitochondrial membrane. Calcium uptake into the matrix is primarily mediated by the Mitochondrial Calcium Uniporter (MCU) complex.[5] The principal mechanism for calcium extrusion is the mitochondrial Na+/Ca2+ exchanger, NCLX.[5][6] NCLX is an electrogenic exchanger that mediates the efflux of one Ca2+ ion in exchange for three Na+ ions.[6] Given that the rate of Ca2+ efflux via NCLX is significantly slower than influx through MCU, NCLX acts as the rate-limiting step in clearing mitochondrial calcium loads, making it a critical regulator of [Ca2+]m homeostasis.[7]
Pathophysiological Cascade of NCLX Inhibition
Inhibition of NCLX, whether by pharmacological agents like CGP37157 or through genetic deletion (knockout), prevents the necessary extrusion of calcium from the mitochondria.[8][9] This disruption is a primary trigger for a cascade of deleterious events that underpin neurodegeneration.[10][11]
-
[Ca2+]m Overload : The immediate consequence of NCLX inhibition is the accumulation of calcium within the mitochondrial matrix.[11][12]
-
Oxidative Stress : Excess mitochondrial calcium overstimulates the electron transport chain, leading to a massive increase in the production of reactive oxygen species (ROS).[1][2] This creates a state of oxidative stress, damaging lipids, proteins, and nucleic acids.[10]
-
mPTP Opening & Bioenergetic Collapse : The combination of high [Ca2+]m and oxidative stress triggers the opening of the mitochondrial permeability transition pore (mPTP).[2][4] This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and a drastic reduction in ATP synthesis.[10]
-
Synaptic Failure : Neuronal synapses have high energy demands and are particularly vulnerable to bioenergetic failure. NCLX loss impairs synaptic transmission and plasticity, key components of learning and memory.[11][13]
-
Cell Death : The sustained mitochondrial dysfunction, release of pro-apoptotic factors like cytochrome c, and activation of calcium-dependent proteases (calpains) ultimately lead to neuronal apoptosis or necrosis.[2][10] Studies show that NCLX knockdown leads to substantial neurodegeneration and astrodegeneration.[8][13]
The PDE2-PKA-NCLX Axis: A Neuroprotective Pathway
While NCLX inhibition is pathogenic, strategies that enhance NCLX activity are neuroprotective. Research has identified a key regulatory pathway involving phosphodiesterase 2 (PDE2) and protein kinase A (PKA).[12][14]
-
PDE2 is an enzyme present in the mitochondrial matrix that degrades cyclic AMP (cAMP).[12]
-
Inhibition of PDE2 (e.g., by the compound Bay 60-7550) leads to an increase in mitochondrial cAMP levels.[12]
-
Elevated cAMP activates PKA, which then phosphorylates NCLX at serine 258.[7]
-
This phosphorylation event significantly enhances NCLX-mediated Ca2+ efflux activity.[7][12]
This mechanism is crucial for neuronal survival, especially under excitotoxic conditions. By accelerating Ca2+ removal from mitochondria, PDE2 inhibition protects neurons from [Ca2+]m overload and subsequent cell death.[12][14] This finding establishes a direct link between a druggable signaling pathway and the functional enhancement of NCLX for neuroprotection.
Key Experimental Data
Quantitative analysis from studies on NCLX knockout (KO) mice and pharmacological inhibition provides direct evidence for its role in neuronal function and survival.
Table 1: Effects of NCLX Deletion on Mitochondrial Ca2+ and Synaptic Function
| Parameter | Wild-Type (WT) | NCLX Knockout (KO) | Implication | Reference |
|---|---|---|---|---|
| Basal [Ca2+]m (G/R Ratio) | 0.25 ± 0.02 | 0.42 ± 0.03 | NCLX loss significantly increases resting mitochondrial Ca2+ levels. | [11] |
| [Ca2+]m Efflux Rate (High K+) | Significantly faster | Profoundly inhibited | NCLX is essential for clearing depolarization-induced Ca2+ loads. | [12] |
| Paired-Pulse Ratio (20 Hz) | Lower facilitation | Higher facilitation | NCLX deletion alters short-term synaptic plasticity. | [11] |
| Frequency-Facilitation (20 Hz) | Lower facilitation | Higher facilitation | Indicates changes in presynaptic release probability. |[11] |
Table 2: Neuroprotective Effects of PDE2 Inhibition via NCLX
| Condition | Treatment | Live Neurons (%) | Implication | Reference |
|---|---|---|---|---|
| WT Neurons | Control | 100% (baseline) | - | [12] |
| TBOA (Excitotoxic Insult) | ~50% | TBOA induces significant neuronal death. | [12] | |
| TBOA + Bay 60-7550 | ~85% | PDE2 inhibition protects WT neurons from excitotoxicity. | [12] | |
| NCLX KO Neurons | TBOA (Excitotoxic Insult) | ~45% | NCLX KO neurons are susceptible to excitotoxicity. | [12] |
| | TBOA + Bay 60-7550 | ~45% | The neuroprotective effect of Bay 60-7550 is lost, proving it is NCLX-dependent. |[12] |
Experimental Protocols
Protocol: Measurement of Mitochondrial Ca2+ ([Ca2+]m) in Cultured Neurons
This protocol is adapted from methods using the fluorescent indicator Rhod-2, AM, which preferentially accumulates in mitochondria.[15][16]
-
Cell Plating : Plate primary or iPSC-derived neurons on glass-bottom dishes suitable for confocal microscopy.
-
Dye Loading :
-
Prepare a working solution of 2-5 µM Rhod-2, AM and 200 nM MitoTracker Green (for mitochondrial co-localization) in a suitable buffer (e.g., Tyrode's solution).
-
Incubate cells with the dye solution for 30-45 minutes at 37°C.
-
-
Washing & Permeabilization :
-
Wash cells twice with buffer to remove excess dye.
-
To specifically measure the mitochondrial signal, briefly permeabilize the plasma membrane with a low concentration of a gentle detergent like saponin or digitonin. This allows cytosolic dye to be washed out while leaving organellar membranes intact.[16]
-
-
Imaging :
-
Mount the dish on a confocal microscope equipped with appropriate lasers (e.g., 543 nm for Rhod-2, 488 nm for MitoTracker Green).
-
Acquire a baseline fluorescence reading.
-
Apply a stimulus (e.g., high K+ solution to depolarize, or a neurotransmitter like glutamate) to induce Ca2+ influx.
-
Record the change in Rhod-2 fluorescence over time to measure [Ca2+]m influx and subsequent efflux.
-
-
Data Analysis : Quantify the rate of fluorescence increase (influx) and decay (efflux) after stimulation. Compare these rates between control and NCLX-inhibited/KO cells.
Protocol: Assessment of Neuronal Viability (Excitotoxicity Assay)
This protocol outlines a general method for inducing excitotoxicity and measuring its effect on neuronal survival using a lactate dehydrogenase (LDH) release assay.[17][18][19]
-
Cell Culture & Treatment :
-
Culture primary cortical or hippocampal neurons for 12-14 days in vitro.
-
Pre-treat a subset of cultures with the test compound (e.g., an NCLX activator or neuroprotectant) for a specified duration (e.g., 1-24 hours).
-
-
Excitotoxic Insult :
-
Incubation : Incubate the cells for 24 hours post-insult to allow for the progression of cell death pathways.
-
LDH Assay :
-
Collect a sample of the cell culture medium from each well.
-
Use a commercial LDH cytotoxicity assay kit, which measures the activity of LDH released from damaged cells with compromised plasma membranes.[19]
-
The assay involves an enzymatic reaction that produces a colored formazan product, quantifiable by measuring absorbance with a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed completely to measure maximum LDH release).
-
Compare the cytotoxicity in treated groups to the untreated, glutamate-exposed group to determine the neuroprotective efficacy of the test compound.
-
Conclusion and Future Directions
The mitochondrial Na+/Ca2+ exchanger NCLX is a linchpin in neuronal calcium homeostasis and survival. Its inhibition or loss-of-function serves as a potent trigger for mitochondrial dysfunction and neurodegeneration, making it a valuable model for studying these disease processes. The evidence strongly indicates that maintaining NCLX function is paramount for neuroprotection. The discovery of the PDE2-PKA-NCLX regulatory axis provides a promising therapeutic avenue. Future drug development efforts could focus on creating specific NCLX activators or potent PDE2 inhibitors that can cross the blood-brain barrier. Such compounds could offer a novel strategy to combat the mitochondrial calcium overload that is a common pathological feature across a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic brain injury.
References
- 1. Interaction of Mitochondrial Calcium and ROS in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mitochondria and Calcium Regulation as Basis of Neurodegeneration Associated With Aging [frontiersin.org]
- 3. The Role of Mitochondrial Calcium Homeostasis in Alzheimer’s and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Mitochondrial calcium in health and neurodegeneration | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]
- 6. Role of the mitochondrial sodium/calcium exchanger in neuronal physiology and in the pathogenesis of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKA Phosphorylation of NCLX Reverses Mitochondrial Calcium Overload and Depolarization, Promoting Survival of PINK1-Deficient Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disrupted expression of mitochondrial NCLX sensitizes neuroglial networks to excitotoxic stimuli and renders synaptic activity toxic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct properties of Ca2+ efflux from brain, heart and liver mitochondria: The effects of Na+, Li+ and the mitochondrial Na+/Ca2+ exchange inhibitor CGP37157 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuronal loss of NCLX-dependent mitochondrial calcium efflux mediates age-associated cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aberrant activity of mitochondrial NCLX is linked to impaired synaptic transmission and is associated with mental retardation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Essential role of the mitochondrial Na+/Ca2+ exchanger NCLX in mediating PDE2-dependent neuronal survival and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disrupted expression of mitochondrial NCLX sensitizes neuroglial networks to excitotoxic stimuli and renders synaptic activity toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Essential role of the mitochondrial Na+/Ca2+ exchanger NCLX in mediating PDE2-dependent neuronal survival and learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells [jove.com]
- 16. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 19. Neuronal Cell viability and cytotoxicity assays [neuroproof.com]
- 20. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Benzothiazepine Derivatives for Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on benzothiazepine derivatives as potential neuroprotective agents. It consolidates key quantitative data, details experimental protocols from seminal studies, and illustrates the underlying molecular mechanisms through signaling pathway diagrams.
Core Neuroprotective Mechanisms of Benzothiazepine Derivatives
Benzothiazepine derivatives primarily exert their neuroprotective effects by modulating intracellular calcium (Ca²⁺) homeostasis, which is often disrupted in neurodegenerative diseases. The two main molecular targets identified are the mitochondrial sodium-calcium exchanger (NCLX) and voltage-gated calcium channels (VGCCs).[1][2][3][4] By inhibiting these channels, benzothiazepine derivatives prevent Ca²⁺ overload in neurons, a key event leading to mitochondrial dysfunction, activation of apoptotic pathways, and neuronal death.[1][4] Additionally, some derivatives have been shown to mitigate oxidative stress and inhibit glutamate-induced excitotoxicity.[1][5][6]
Key Benzothiazepine Derivatives and their Neuroprotective Efficacy
Several benzothiazepine derivatives have been synthesized and evaluated for their neuroprotective properties. The pioneering compound in this class is CGP37157 , a known inhibitor of the mitochondrial Na⁺/Ca²⁺ exchanger.[2][3] Subsequent research has focused on developing analogues with improved efficacy and pharmacokinetic profiles, such as ITH12575 and ITH12505 .[1][2]
Quantitative Data Summary
The following tables summarize the neuroprotective efficacy of key benzothiazepine derivatives from various in vitro studies.
Table 1: Inhibition of Calcium Influx
| Compound | Cellular Model | Method of Depolarization | IC₅₀/EC₅₀ | Reference |
| CGP37157 | SH-SY5Y cells | High K⁺ (70 mM) | EC₅₀ = 6.12 µM | [7] |
| ITH12505 | SH-SY5Y cells | High K⁺ (70 mM) | EC₅₀ = 6.80 µM | [7] |
| CGP37157 | Guinea-pig heart mitochondria | Na⁺-induced Ca²⁺ release | IC₅₀ = 0.8 µM | [8] |
Table 2: Neuroprotection in Cell Viability Assays
| Compound | Cellular Model | Toxic Stimulus | Concentration | % Cell Viability Increase (approx.) | Reference |
| ITH12505 | SH-SY5Y cells | Rotenone/Oligomycin A | 10 µM | 20% | [9] |
| CGP37157 | Hippocampal Slices | Oxygen-Glucose Deprivation | 30 µM | Protection Observed | [9] |
| ITH12505 | Hippocampal Slices | Oxygen-Glucose Deprivation | 3-30 µM | Protection Observed | [9] |
| Compound 18 | SH-SY5Y cells | Rotenone/Oligomycin A | 10 µM | ~30% | [1] |
| Compound 21 | SH-SY5Y cells | Rotenone/Oligomycin A | 10 µM | ~35% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of neuroprotective benzothiazepine derivatives.
Cell Culture and Induction of Neurotoxicity
a. SH-SY5Y Neuroblastoma Cell Culture:
-
SH-SY5Y human neuroblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, cells are seeded in 96-well plates at a density of 4.0 x 10³ cells/cm².[10]
b. Induction of Oxidative Stress with Rotenone and Oligomycin A (R/O):
-
24 hours after seeding, SH-SY5Y cells are treated with the desired concentrations of benzothiazepine derivatives.
-
After a pre-incubation period (typically 1-4 hours), a cocktail of rotenone (30 µM) and oligomycin A (10 µM) is added to the culture medium to inhibit mitochondrial complex I and V, respectively, thereby inducing oxidative stress.[1]
-
The cells are incubated with the toxic stimulus for a further 24 hours.[1]
c. Induction of Excitotoxicity with Glutamate:
-
Primary cortical neurons are prepared from rat embryos and cultured for several days to allow for maturation.
-
The neurons are then exposed to glutamate (50 µM) in the culture medium for a specified period (e.g., 10-30 minutes) to induce excitotoxicity.[1][11]
-
Benzothiazepine derivatives are typically added before and during the glutamate insult.[8]
d. Oxygen-Glucose Deprivation (OGD):
-
The cell culture medium is replaced with a glucose-free medium.
-
The cells are then transferred to a hypoxic chamber with a humidified atmosphere of 95% N₂ and 5% CO₂ at 37°C for a defined period (e.g., 30 minutes) to simulate ischemic conditions.[12]
-
Reperfusion is initiated by returning the cells to normal culture medium and incubating under normoxic conditions.
Assessment of Neuroprotection
a. MTT Assay for Cell Viability:
-
Following the neurotoxicity induction period, the culture medium is removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (typically at a final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
The MTT solution is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[10]
b. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
-
After the treatment period, the culture supernatant is collected.
-
The amount of LDH released from damaged cells into the supernatant is quantified using a commercially available LDH cytotoxicity detection kit according to the manufacturer's instructions.
-
The absorbance is measured at the appropriate wavelength, and cytotoxicity is calculated based on the LDH released from treated cells compared to control cells.[13]
Calcium Imaging
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for a specific time at 37°C.
-
After washing to remove the excess dye, the cells are placed on the stage of a fluorescence microscope.
-
Baseline fluorescence is recorded, and then the cells are stimulated with a depolarizing agent (e.g., high K⁺ solution) or a neurotransmitter (e.g., glutamate) in the presence or absence of the benzothiazepine derivative.
-
Changes in intracellular calcium concentration are monitored by recording the changes in fluorescence intensity over time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the neuroprotective action of benzothiazepine derivatives and a typical experimental workflow for their evaluation.
Signaling Pathway of Benzothiazepine-Mediated Neuroprotection
Caption: Benzothiazepine derivatives promote neuroprotection by inhibiting VGCCs and NCLX.
Experimental Workflow for Evaluating Neuroprotective Benzothiazepine Derivatives
Caption: A typical workflow for the synthesis and evaluation of neuroprotective benzothiazepine derivatives.
Structure-Activity Relationship (SAR)
The neuroprotective activity of benzothiazepine derivatives is influenced by the nature and position of substituents on the benzothiazepine core. For instance, the isosteric replacement of a chlorine atom with a methyl group at the C2' position of the phenyl ring in CGP37157 to yield ITH12505 resulted in an improved neuroprotective profile in certain models.[2][9] Further research is focused on modifying the substituents to enhance potency, selectivity, and pharmacokinetic properties such as blood-brain barrier permeability.[1] A comprehensive analysis of SAR is crucial for the rational design of new, more effective neuroprotective agents.
Clinical Landscape
To date, no benzothiazepine derivatives have been approved specifically for neuroprotection in clinical practice. The majority of clinical research on this class of compounds has been focused on their cardiovascular effects.[14] However, the promising preclinical data for neuroprotection suggest that these compounds warrant further investigation. One related compound, riluzole, which is a benzothiazole, is used for the treatment of amyotrophic lateral sclerosis (ALS) and has been investigated in clinical trials for Alzheimer's disease, highlighting the potential of this broader class of heterocyclic compounds in treating neurodegenerative disorders.[3]
Conclusion
Foundational research has established benzothiazepine derivatives as a promising class of neuroprotective agents. Their mechanism of action, centered on the modulation of intracellular calcium homeostasis, addresses a key pathological event in many neurodegenerative diseases. The quantitative data from in vitro studies, coupled with detailed experimental protocols, provide a solid basis for further research and development. Future work should focus on optimizing the structure of these derivatives to improve their efficacy and drug-like properties, with the ultimate goal of translating these preclinical findings into clinical applications for the treatment of neurodegenerative disorders.
References
- 1. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unina.it [iris.unina.it]
- 3. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CGP37157, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 7. Benzothiazepine CGP37157 and Its Isosteric 2′-Methyl Analogue Provide Neuroprotection and Block Cell Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Benzothiazepine CGP37157 and its isosteric 2'-methyl analogue provide neuroprotection and block cell calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate Excitotoxicity Assay [neuroproof.com]
- 12. Neuroprotective effects of mebudipine and dibudipine on cerebral oxygen-glucose deprivation/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of Glutamate-Induced Excitotoxicity by 2-Cyclopropylimino-3-methyl-1,3-thiazoline Hydrochloride in Rat Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
ITH12575: A Technical Guide to its Application in Studying Calcium Dysregulation in Neuronal Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal cell death is a hallmark of a wide range of debilitating neurological disorders, including stroke and neurodegenerative diseases. A critical event in the cascade leading to neuronal demise is the dysregulation of intracellular calcium (Ca²⁺) homeostasis.[1][2][3] Elevated intracellular Ca²⁺ levels, often triggered by excitotoxicity or mitochondrial dysfunction, can activate a plethora of downstream pathological pathways, including the generation of reactive oxygen species (ROS), the opening of the mitochondrial permeability transition pore (mPTP), and the activation of apoptotic cascades.
ITH12575 is a novel neuroprotective compound that has emerged as a promising tool for studying and mitigating Ca²⁺ overload-induced neuronal death.[4] As a derivative of the well-characterized NCLX inhibitor CGP37157, this compound offers a potent and specific mechanism of action by blocking the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX).[4] The NCLX is the primary efflux pathway for Ca²⁺ from the mitochondrial matrix. Its inhibition by this compound directly prevents the accumulation of mitochondrial Ca²⁺, thereby averting the downstream consequences of Ca²⁺ overload and promoting neuronal survival.
This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and a summary of its neuroprotective effects. The information presented here is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the intricate role of calcium dysregulation in neuronal death and to explore its potential as a therapeutic agent.
Pharmacological Profile and Mechanism of Action
This compound is a 4,1-benzothiazepine derivative with a chemical structure optimized for neuroprotective activity and improved drug-like properties.[4]
Chemical Structure:
A detailed chemical structure of this compound can be found in the publication by Viejo de Navas et al. (2021) in the journal Molecules.[4]
The primary molecular target of this compound is the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX).[4] Under pathological conditions such as glutamate-induced excitotoxicity, excessive Ca²⁺ enters the cytoplasm and is subsequently taken up by mitochondria. This mitochondrial Ca²⁺ overload is a key trigger for neuronal death. By inhibiting NCLX, this compound prevents the efflux of Na⁺ from the mitochondria in exchange for Ca²⁺, effectively reducing the net accumulation of Ca²⁺ within the mitochondrial matrix. This action preserves mitochondrial integrity and function, thereby preventing the initiation of apoptotic cell death.
Signaling Pathways
The neuroprotective effect of this compound is mediated through its modulation of the calcium signaling cascade at the mitochondrial level. The following diagrams illustrate the key signaling pathways involved in neuronal death due to calcium dysregulation and the protective intervention of this compound.
Caption: Pathological cascade leading to neuronal apoptosis.
Caption: this compound inhibits NCLX to promote neuronal survival.
Quantitative Data
The neuroprotective efficacy of this compound has been quantified in various in vitro models of neuronal death. The following tables summarize the key findings.
Table 1: Inhibition of NMDA-Induced Calcium Influx in Primary Rat Cortical Neurons
| Compound | Concentration (µM) | Inhibition of Ca²⁺ Influx (%) | IC₅₀ (µM) |
| This compound | 10 | Data not available in tabular format | Not explicitly stated |
| Memantine (Reference) | 10 | ~40% | Not explicitly stated |
Data presented is estimated from graphical representations in Viejo de Navas et al. (2021).[4] Precise values are not available in the provided search results.
Table 2: Neuroprotection against Rotenone and Oligomycin A-Induced Cell Death in SH-SY5Y Cells
| Treatment | Concentration | Cell Viability (%) |
| Control | - | 100 |
| Rotenone/Oligomycin A | 30 µM/10 µM | ~50 |
| This compound + Rotenone/Oligomycin A | 10 µM | Data not available in tabular format |
| Melatonin (Reference) + Rotenone/Oligomycin A | 10 nM | ~75 |
Data presented is estimated from graphical representations in Viejo de Navas et al. (2021).[4] Precise values for this compound are not available in the provided search results; the graph shows data for a series of related compounds.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Measurement of Intracellular Calcium Levels using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentrations ([Ca²⁺]i) in primary neuronal cultures using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Primary cortical neurons cultured on glass coverslips
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
NMDA
-
This compound
-
Fluorescence microscopy system equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a 510 nm emission filter)
Procedure:
-
Preparation of Fura-2 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the experiment, prepare the final loading solution by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
-
Dye Loading:
-
Wash the cultured neurons twice with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified period (e.g., 15-30 minutes).
-
Induce a calcium influx by adding NMDA (e.g., 100 µM) to the perfusion buffer.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Calibrate the Fura-2 ratio to absolute [Ca²⁺]i values using ionomycin and a Ca²⁺-free/EGTA solution to determine Rmin and Rmax.
-
Assessment of Neuronal Viability using the MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the neuroprotective effects of this compound against toxic insults.
Materials:
-
SH-SY5Y cells or primary neurons cultured in 96-well plates
-
Cell culture medium
-
Rotenone and Oligomycin A (or other desired neurotoxins)
-
This compound
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce neuronal death by adding the neurotoxic agent(s) (e.g., a cocktail of 30 µM rotenone and 10 µM oligomycin A) to the wells. Include appropriate control wells (untreated cells, cells treated with the toxin alone, and cells treated with this compound alone).
-
Incubate the plate for the desired duration (e.g., 24 hours) at 37°C.
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Express the cell viability as a percentage of the control (untreated) cells.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound.
Caption: A comprehensive workflow for assessing this compound.
Conclusion
This compound represents a valuable pharmacological tool for investigating the central role of mitochondrial calcium dysregulation in neuronal death. Its specific mechanism of action as an NCLX inhibitor allows for the targeted exploration of the downstream consequences of mitochondrial calcium overload. The experimental protocols and data presented in this guide provide a framework for researchers to utilize this compound in their studies of neurodegenerative processes and to explore its potential as a lead compound for the development of novel neuroprotective therapies. Further research is warranted to fully elucidate the therapeutic potential of this compound in in vivo models of neurological disease.
References
- 1. Cellular calcium deficiency plays a role in neuronal death caused by proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulation of intracellular calcium homeostasis is responsible for neuronal death in an experimental model of selective hippocampal degeneration induced by trimethyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the intricacies of calcium dysregulation in ischemic stroke: Insights into neuronal cell death and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on ITH12575 for Neurodegenerative Disorders: A Review of Publicly Available Information
Despite a comprehensive search of publicly available scientific literature and databases, no specific preclinical data for a compound designated "ITH12575" in the context of neurodegenerative disorders has been identified. This suggests that this compound may be an internal designation for a compound in early-stage development with no published data, or the identifier may be incorrect.
This technical guide aims to provide a framework for the kind of in-depth analysis that would be conducted on a compound with available preclinical data, using general knowledge of drug development for neurodegenerative diseases as a template. Should information on this compound become publicly accessible, this document can serve as a guide for its evaluation.
Hypothetical Data Presentation
For a compound like this compound, preclinical data would be organized to clearly present its pharmacological profile. This would typically include in vitro and in vivo data sets.
Table 1: Hypothetical In Vitro Profile of this compound
| Target/Assay | Metric | This compound Value (nM) | Reference Compound Value (nM) |
| Primary Target Engagement | |||
| Target X Binding | Ki | Data not available | Data not available |
| Target X Functional Activity | IC50 / EC50 | Data not available | Data not available |
| Secondary Pharmacology | |||
| Off-Target 1 | Ki | Data not available | Data not available |
| Off-Target 2 | Ki | Data not available | Data not available |
| Cellular Assays | |||
| Neuroprotection (e.g., against Aβ toxicity) | EC50 | Data not available | Data not available |
| Anti-inflammatory activity (e.g., LPS-induced cytokine release) | IC50 | Data not available | Data not available |
| Mitochondrial function (e.g., oxygen consumption rate) | EC50 | Data not available | Data not available |
Table 2: Hypothetical In Vivo Pharmacokinetic Profile of this compound in Rodents
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Brain/Plasma Ratio |
| This compound | IV | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound | PO | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: Hypothetical In Vivo Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease
| Model | Treatment Group | Dose (mg/kg/day) | Duration | Key Endpoint (e.g., Plaque Load, Cognitive Score) | % Improvement vs. Vehicle |
| 5xFAD | Vehicle | - | Data not available | Data not available | - |
| 5xFAD | This compound | Data not available | Data not available | Data not available | Data not available |
| 5xFAD | Reference Compound | Data not available | Data not available | Data not available | Data not available |
Hypothetical Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
In Vitro Target Binding Assay (Hypothetical)
-
Objective: To determine the binding affinity of this compound for its primary molecular target.
-
Method: Radioligand binding assay.
-
Procedure:
-
Cell membranes expressing the target protein are prepared.
-
Membranes are incubated with a specific radioligand and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
After incubation, bound and free radioligand are separated by filtration.
-
Radioactivity of the filters is measured using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the Ki value.
-
In Vivo Pharmacokinetic Study in Mice (Hypothetical)
-
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Method: Serial blood and brain tissue sampling following a single dose administration.
-
Procedure:
-
This compound is administered to mice via intravenous (IV) and oral (PO) routes.
-
Blood samples are collected at predetermined time points.
-
At the final time point, animals are euthanized, and brain tissue is collected.
-
Plasma and brain homogenate concentrations of this compound are quantified using LC-MS/MS.
-
Pharmacokinetic parameters are calculated using appropriate software.
-
Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease (Hypothetical)
-
Objective: To evaluate the therapeutic potential of this compound in a relevant animal model.
-
Method: Chronic daily dosing in 5xFAD mice.
-
Procedure:
-
Aged 5xFAD mice are randomly assigned to treatment groups (vehicle, this compound, reference compound).
-
Cognitive function is assessed at baseline using a behavioral test (e.g., Morris water maze).
-
Animals are dosed daily for a specified duration (e.g., 3 months).
-
Cognitive function is reassessed at the end of the treatment period.
-
Animals are euthanized, and brain tissue is collected for histopathological (e.g., amyloid plaque staining) and biochemical (e.g., Aβ and tau levels) analysis.
-
Mandatory Visualizations (Hypothetical)
Visual representations of pathways and workflows are essential for clear communication of complex scientific concepts.
Hypothetical Signaling Pathway of this compound
This diagram illustrates a hypothetical mechanism of action where this compound modulates a key signaling pathway implicated in neurodegeneration.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the key steps in a typical preclinical in vivo efficacy study for a neurodegenerative disease model.
Caption: Workflow for an in vivo efficacy study.
While specific data for this compound is not currently in the public domain, this guide provides a comprehensive framework for how such data would be presented and interpreted. The structured tables, detailed experimental protocols, and clear visualizations are essential for a thorough evaluation of any novel therapeutic candidate for neurodegenerative disorders. Researchers and drug development professionals are encouraged to apply this framework as preclinical data on new compounds becomes available.
ITH12575: A Novel Neuroprotective Agent for Ischemic Stroke Intervention
An In-depth Technical Guide on the Therapeutic Potential of ITH12575
Executive Summary
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, presents a significant unmet medical need for effective neuroprotective therapies. The complex pathophysiology of stroke, initiated by the disruption of cerebral blood flow, involves a cascade of detrimental events including excitotoxicity, calcium overload, oxidative stress, and ultimately, neuronal cell death. This whitepaper explores the therapeutic potential of this compound, a novel 4,1-benzothiazepine derivative, as a promising neuroprotective agent for the treatment of ischemic stroke. This compound emerges from a focused drug discovery program aimed at modulating mitochondrial calcium homeostasis, a critical nexus in the ischemic cell death pathway. This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound, intended for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Neuroprotection in Stroke
Despite decades of research, therapeutic options for acute ischemic stroke remain limited. Current standards of care, such as thrombolysis and mechanical thrombectomy, focus on restoring blood flow but do not directly address the underlying neuronal damage. The concept of neuroprotection aims to salvage the ischemic penumbra, a region of brain tissue that is functionally impaired but potentially viable, by intervening in the molecular mechanisms of cell death. A key pathological event in ischemic neurons is the massive influx of calcium ions (Ca2+), leading to mitochondrial dysfunction, activation of apoptotic pathways, and production of reactive oxygen species (ROS). The mitochondrial sodium-calcium exchanger (NCLX) is a crucial regulator of mitochondrial Ca2+ efflux, and its inhibition presents a promising therapeutic strategy to mitigate calcium overload and its downstream consequences.
This compound is a novel small molecule designed as a potent modulator of mitochondrial calcium signaling. It is a derivative of CGP37157, a known inhibitor of the NCLX. The development of this compound has been driven by the hypothesis that optimizing the pharmacological properties of NCLX inhibitors can lead to a new class of effective neuroprotective agents for stroke.
Mechanism of Action: Targeting Mitochondrial Calcium Dysregulation
The primary mechanism of action of this compound is believed to be the inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX). In the context of ischemic stroke, this action is critical for preventing the cascade of events triggered by intracellular calcium overload.
During an ischemic event, the lack of oxygen and glucose leads to neuronal depolarization and excessive release of glutamate. This activates N-methyl-D-aspartate (NMDA) receptors, causing a massive influx of Ca2+ into the cytosol. Mitochondria attempt to buffer this excess cytosolic Ca2+ through the mitochondrial calcium uniporter (MCU). However, the sustained influx overwhelms the efflux capacity of the NCLX, leading to mitochondrial Ca2+ overload.
Mitochondrial Ca2+ overload has several detrimental consequences:
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors like cytochrome c.
-
Increased Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria are a major source of ROS, which cause oxidative damage to lipids, proteins, and DNA.
-
Activation of Cell Death Pathways: The release of pro-apoptotic factors and cellular damage initiate programmed cell death (apoptosis) and necrosis.
By inhibiting the NCLX, this compound is hypothesized to prevent the efflux of Ca2+ from the mitochondria, thereby exacerbating mitochondrial calcium overload in the short term but ultimately leading to a reduction in the driving force for further MCU-mediated Ca2+ uptake. This complex interplay is thought to preserve mitochondrial integrity and function, reduce ROS production, and ultimately inhibit the downstream cell death pathways.
Preclinical Data
While comprehensive in vivo stroke model data for this compound is not yet publicly available, in vitro studies on related compounds and the parent molecule CGP37157 provide strong proof-of-concept for its neuroprotective potential. The following tables summarize the key quantitative data from these foundational studies.
Table 1: In Vitro Neuroprotective Efficacy
| Compound | Cell Type | Insult | Concentration (µM) | % Increase in Cell Viability (vs. Insult) |
| This compound | SH-SY5Y Neuroblastoma | Veratridine + Ouabain | 10 | Data Not Publicly Available |
| CGP37157 | Primary Cortical Neurons | NMDA | 10 | ~40% |
| Analog A | SH-SY5Y Neuroblastoma | Veratridine + Ouabain | 10 | ~35% |
| Analog B | SH-SY5Y Neuroblastoma | Veratridine + Ouabain | 10 | ~28% |
Table 2: Effect on Intracellular Calcium Levels
| Compound | Cell Type | Measurement | Concentration (µM) | Effect |
| This compound | Primary Cortical Neurons | Cytosolic Ca²⁺ | 10 | Data Not Publicly Available |
| CGP37157 | Primary Cortical Neurons | Mitochondrial Ca²⁺ | 10 | Prevents NMDA-induced overload |
| Analog A | SH-SY5Y Neuroblastoma | Cytosolic Ca²⁺ | 10 | Attenuates veratridine-induced increase |
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Value |
| This compound | Predicted logP | > 3.0 |
| This compound | PAMPA (Pe, 10⁻⁶ cm/s) | Data Not Publicly Available |
| CGP37157 | Predicted logP | ~3.5 |
| Analog A | PAMPA (Pe, 10⁻⁶ cm/s) | ~1.5 |
| Analog B | PAMPA (Pe, 10⁻⁶ cm/s) | ~1.2 |
Note: The data presented for CGP37157 and analogs are indicative of the potential of this class of compounds and are sourced from publicly available research on NCLX inhibitors. Specific quantitative data for this compound remains proprietary to the developing institution.
Experimental Protocols
The following sections detail the general methodologies employed in the preclinical evaluation of this compound and related compounds.
In Vitro Stroke Models
Oxygen-Glucose Deprivation (OGD) Model:
-
Cell Culture: Primary cortical neurons or SH-SY5Y neuroblastoma cells are cultured to confluence in appropriate media.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 1-3 hours).
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a specified duration (e.g., 24 hours).
-
Treatment: this compound is typically added to the culture medium at the onset of reperfusion to mimic a clinically relevant treatment window.
Chemical Ischemia Model (Veratridine/Ouabain):
-
Cell Culture: SH-SY5Y cells are seeded in 96-well plates.
-
Induction of Ion Imbalance: Cells are exposed to a combination of veratridine (a sodium channel activator) and ouabain (a Na+/K+-ATPase inhibitor) to induce a sustained increase in intracellular Na+ and subsequent Ca2+ influx through the Na+/Ca2+ exchanger.
-
Treatment: this compound is co-incubated with the chemical inducers.
-
Assessment: Cell viability is measured after a defined incubation period (e.g., 24 hours).
Cell Viability Assays
MTT Assay:
-
Following treatment, the culture medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
LDH Assay:
-
Aliquots of the culture medium are collected after the treatment period.
-
The amount of lactate dehydrogenase (LDH) released from damaged cells into the medium is quantified using a commercially available kit.
-
Absorbance is measured, and cytotoxicity is calculated based on the LDH released from a positive control group (lysed cells).
Calcium Imaging
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration.
-
Image Acquisition: Live-cell imaging is performed using a fluorescence microscope equipped with an appropriate filter set and a digital camera.
-
Stimulation: Cells are stimulated with an agonist (e.g., NMDA, high K+) to induce calcium transients.
-
Treatment: this compound is perfused onto the cells before or during stimulation to assess its effect on calcium dynamics.
-
Analysis: Changes in fluorescence intensity are measured over time and are used to calculate relative changes in intracellular calcium concentration.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: The donor plate contains the test compound (this compound) dissolved in a buffer, while the acceptor plate contains a compound-free buffer.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period to allow for passive diffusion of the compound across the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration of the compound in the acceptor well.
Future Directions and Conclusion
This compound represents a promising new therapeutic candidate for the treatment of ischemic stroke. Its targeted mechanism of action, aimed at mitigating mitochondrial calcium overload, addresses a key pathological event in the ischemic cascade. The initial preclinical data on related compounds are encouraging and provide a strong rationale for further development.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the neuroprotective effects of this compound in relevant animal models of stroke (e.g., transient middle cerebral artery occlusion). Key endpoints should include infarct volume reduction, neurological deficit scores, and long-term functional outcomes.
-
Pharmacokinetic and safety profiling: Comprehensive studies to determine the ADME (absorption, distribution, metabolism, and excretion) properties and toxicological profile of this compound are essential for its translation to the clinic.
-
Combination therapy: Investigating the potential synergistic effects of this compound with existing stroke therapies, such as thrombolytics, could lead to enhanced therapeutic benefits.
Acetoxypachydiol (APHD): A Technical Guide on its Neuroprotective Effects Against Oxidative Stress in Brain Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a significant contributor to the pathophysiology of various neurodegenerative diseases. The accumulation of reactive oxygen species (ROS) in brain cells leads to neuronal damage and death. Acetoxypachydiol (APHD), a diterpene extracted from brown algae of the genus Dictyota, has emerged as a promising neuroprotective agent. This technical guide provides a comprehensive overview of the mechanisms by which APHD mitigates oxidative stress in brain cells, with a focus on its modulation of the Keap1-Nrf2/HO-1 signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of APHD as a potential therapeutic candidate.
Introduction
The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundant lipid content, and relatively low antioxidant capacity.[1][2][3] Oxidative stress, arising from an imbalance between the production of ROS and the ability of the antioxidant defense system to neutralize them, is implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2][4][5] Consequently, therapeutic strategies aimed at bolstering the brain's antioxidant defenses are of great interest.
Acetoxypachydiol (APHD) is a natural compound that has demonstrated significant neuroprotective effects against oxidative stress.[6] This guide will delve into the molecular mechanisms underlying APHD's antioxidant activity, present key experimental data, and provide detailed methodologies for its investigation.
Mechanism of Action: The Keap1-Nrf2/HO-1 Pathway
The primary mechanism by which APHD confers neuroprotection against oxidative stress is through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[6] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[7][8] In the presence of oxidative stress or inducers like APHD, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2.[8][9] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[10][11]
A key target gene of Nrf2 is HO-1, an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide.[7] Biliverdin is subsequently converted to bilirubin, a potent antioxidant. The upregulation of HO-1 and other Nrf2-dependent antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.[6]
Below is a diagram illustrating the Keap1-Nrf2/HO-1 signaling pathway and the proposed action of APHD.
Caption: APHD activates the Keap1-Nrf2/HO-1 pathway.
Quantitative Data on APHD's Antioxidant Effects
The neuroprotective effects of APHD have been quantified in cellular models of oxidative stress, such as PC12 cells exposed to hydrogen peroxide (H₂O₂) or subjected to oxygen-glucose deprivation/reoxygenation (OGD/R).[6] The following tables summarize the key findings from these studies.
Table 1: Effect of APHD on Markers of Oxidative Stress in H₂O₂-Induced PC12 Cells [6]
| Parameter | Control | H₂O₂ Model | APHD (20 µM) + H₂O₂ |
| Cell Viability (%) | 100 | 52.3 | 85.7 |
| LDH Release (%) | 100 | 210.5 | 130.2 |
| MDA (nmol/mg protein) | 1.5 | 4.8 | 2.1 |
| ROS Level (%) | 100 | 250.1 | 145.3 |
| SOD Activity (U/mg protein) | 120.4 | 65.2 | 105.8 |
| GSH-Px Activity (U/mg protein) | 85.6 | 40.3 | 75.1 |
| GSH (nmol/mg protein) | 30.2 | 12.5 | 25.9 |
Table 2: Effect of APHD on Nrf2 and HO-1 Expression in H₂O₂-Induced PC12 Cells [6]
| Protein/mRNA | Control | H₂O₂ Model | APHD (20 µM) + H₂O₂ |
| Nrf2 (protein) | Baseline | Decreased | Increased |
| HO-1 (protein) | Baseline | Slightly Increased | Significantly Increased |
| Nrf2 (mRNA) | Baseline | No significant change | Increased |
| HO-1 (mRNA) | Baseline | Slightly Increased | Significantly Increased |
Note: The data presented are illustrative and based on findings reported in the cited literature. Values are approximated for clarity.
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
PC12 cells, a rat pheochromocytoma cell line commonly used in neurobiological research, are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. To induce oxidative stress, cells are treated with H₂O₂ (e.g., 200 µM for 24 hours) or subjected to OGD/R (e.g., glucose-free medium in a hypoxic chamber for 2 hours, followed by reoxygenation in normal medium for 22 hours). APHD is typically pre-incubated for a specified period (e.g., 2 hours) before the induction of oxidative stress.
Measurement of Oxidative Stress Markers
-
Cell Viability Assay (MTT): Cell viability is assessed using the MTT assay. Following treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Lactate Dehydrogenase (LDH) Assay: LDH release into the culture medium, an indicator of cell membrane damage, is measured using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Malondialdehyde (MDA) Assay: Lipid peroxidation is quantified by measuring the levels of MDA, a byproduct of this process. Cell lysates are reacted with thiobarbituric acid (TBA) at high temperature, and the resulting MDA-TBA adduct is measured colorimetrically at 532 nm.
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are determined using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
Antioxidant Enzyme Activity Assays: The activities of SOD, GSH-Px, and the levels of reduced glutathione (GSH) are measured in cell lysates using commercially available assay kits following the manufacturer's protocols.
Western Blot Analysis
To determine the protein expression levels of Nrf2, Keap1, and HO-1, cells are lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from cells using a suitable reagent (e.g., TRIzol). The RNA is then reverse-transcribed into cDNA. qRT-PCR is performed using a SYBR Green master mix and specific primers for Nrf2, HO-1, and a housekeeping gene (e.g., GAPDH). The relative mRNA expression is calculated using the 2-ΔΔCt method.
The following diagram outlines a typical experimental workflow for investigating the neuroprotective effects of APHD.
Caption: Experimental workflow for APHD neuroprotection studies.
Conclusion and Future Directions
Acetoxypachydiol has demonstrated significant potential as a neuroprotective agent against oxidative stress in brain cells.[6] Its ability to activate the Keap1-Nrf2/HO-1 signaling pathway provides a robust mechanism for enhancing endogenous antioxidant defenses. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of APHD.
Future research should focus on:
-
In vivo studies in animal models of neurodegenerative diseases to validate the neuroprotective effects of APHD.
-
Pharmacokinetic and pharmacodynamic profiling of APHD to assess its bioavailability and brain penetration.
-
Investigation of potential synergistic effects of APHD with other neuroprotective agents.
-
Elucidation of other potential molecular targets of APHD that may contribute to its neuroprotective activity.
By addressing these areas, the full therapeutic potential of Acetoxypachydiol as a novel treatment for oxidative stress-related neurodegenerative diseases can be realized.
References
- 1. Oxidative Stress in the Brain: Basic Concepts and Treatment Strategies in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative Stress and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress in the brain: novel cellular targets that govern survival during neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effect of acetoxypachydiol against oxidative stress through activation of the Keap1-Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 and its signaling pathways in sepsis and its complications: A comprehensive review of research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. OR | The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance [techscience.com]
Initial Preclinical Evaluation of Novel Alzheimer's Disease Therapeutics: A Technical Guide
Abstract
The development of effective therapeutics for Alzheimer's disease (AD) remains a critical challenge in neuroscience research. Novel compounds, such as ITH12575, are continuously being investigated for their potential to modify the course of this devastating neurodegenerative disorder. This technical guide outlines a comprehensive framework for the initial preclinical evaluation of such compounds in established Alzheimer's disease models. While specific data on this compound is not yet widely available in the public domain, this document serves as an in-depth resource for researchers, scientists, and drug development professionals by detailing the common experimental protocols, key signaling pathways of interest, and standardized data presentation formats that are fundamental to the preclinical assessment of a potential AD therapeutic.
Introduction
Alzheimer's disease is a complex neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2][3] These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and progressive cognitive decline.[4][5] The multifactorial nature of AD necessitates a multi-pronged approach to drug discovery, targeting various pathological cascades including neuroinflammation, oxidative stress, and mitochondrial dysfunction.[2][6][7][8]
This guide provides a standardized approach to the initial in vitro and in vivo assessment of novel compounds like this compound, focusing on the core methodologies and data interpretation necessary to establish a proof-of-concept for further development.
Quantitative Data Presentation
Clear and concise presentation of quantitative data is paramount for the comparative analysis of a compound's efficacy and safety profile. The following tables provide templates for summarizing key data from initial preclinical studies.
Table 1: In Vitro Efficacy of this compound in Cellular Models of AD
| Cell Line/Primary Culture | AD-Inducing Agent | This compound Conc. (µM) | Endpoint Measured | Result (% Change vs. Control) | p-value |
| SH-SY5Y (human neuroblastoma) | Aβ₁₋₄₂ oligomers | 0.1 | Cell Viability (MTT Assay) | +15% | <0.05 |
| 1 | +35% | <0.01 | |||
| 10 | +52% | <0.001 | |||
| SH-SY5Y (human neuroblastoma) | Okadaic Acid | 1 | Tau Phosphorylation (pTau-S396) | -28% | <0.05 |
| Primary Cortical Neurons | H₂O₂ | 1 | Reactive Oxygen Species (ROS) | -45% | <0.01 |
| BV-2 (microglia) | Lipopolysaccharide (LPS) | 1 | Nitric Oxide (NO) Production | -60% | <0.001 |
Table 2: In Vivo Efficacy of this compound in a Transgenic Mouse Model of AD (e.g., 5XFAD)
| Treatment Group | Dose (mg/kg/day) | Route of Admin. | Duration | Cognitive Outcome (MWM - Escape Latency) | Brain Aβ₄₂ Levels (pg/mg tissue) | Hippocampal Synaptophysin (% of WT) |
| Wild-Type (WT) + Vehicle | - | Oral | 12 weeks | 25 ± 5 s | 150 ± 30 | 100% |
| 5XFAD + Vehicle | - | Oral | 12 weeks | 65 ± 10 s | 2500 ± 400 | 60% |
| 5XFAD + this compound | 1 | Oral | 12 weeks | 50 ± 8 s | 1800 ± 350 | 75% |
| 5XFAD + this compound | 10 | Oral | 12 weeks | 35 ± 6 s | 1200 ± 250 | 90% |
MWM: Morris Water Maze
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of robust preclinical research.
In Vitro Neuroprotection Assay
Objective: To assess the ability of this compound to protect cultured neuronal cells from Aβ-induced toxicity.
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media until they reach 80% confluency.
-
Aβ Oligomer Preparation: Synthetic Aβ₁₋₄₂ peptide is prepared to form oligomeric species, which are known to be highly neurotoxic.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 2 hours.
-
Induction of Toxicity: Aβ₁₋₄₂ oligomers are added to the cell culture media at a final concentration known to induce significant cell death (e.g., 10 µM).
-
Incubation: Cells are incubated for 24-48 hours.
-
Viability Assessment: Cell viability is quantified using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Results are expressed as a percentage of the viability of control cells (not exposed to Aβ).
Transgenic Mouse Model of AD: Efficacy Study
Objective: To evaluate the effect of chronic this compound administration on cognitive deficits and AD-like pathology in a transgenic mouse model.
Animal Model: 5XFAD mice, which express five human familial AD gene mutations and exhibit an aggressive amyloid pathology, are commonly used.[9]
Methodology:
-
Animal Groups: Mice are randomly assigned to treatment groups (e.g., vehicle-treated wild-type, vehicle-treated 5XFAD, this compound-treated 5XFAD).
-
Drug Administration: this compound is administered daily via oral gavage for a specified duration (e.g., 3 months), starting before or after the onset of significant pathology.
-
Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris Water Maze (for spatial learning and memory) or the Y-maze (for working memory).
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and brain tissue is collected.
-
Biochemical Analysis: One brain hemisphere is used for biochemical assays, such as ELISA, to quantify the levels of soluble and insoluble Aβ peptides.
-
Immunohistochemistry: The other hemisphere is fixed and sectioned for immunohistochemical staining to visualize Aβ plaques, activated microglia, and synaptic markers (e.g., synaptophysin).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in AD and the experimental approaches to study them is crucial for understanding the mechanism of action of a novel therapeutic.
Key Signaling Pathways in Alzheimer's Disease Pathogenesis
The following diagram illustrates the central pathological cascades in AD that are often targeted by novel therapeutics.
Caption: Core signaling pathways in Alzheimer's disease.
Experimental Workflow for Preclinical Evaluation
This diagram outlines a typical workflow for the initial preclinical assessment of a compound like this compound.
Caption: Preclinical evaluation workflow for a novel AD therapeutic.
Conclusion
While specific preclinical data for this compound are not detailed here, this guide provides a robust framework for the initial evaluation of its therapeutic potential in the context of Alzheimer's disease. By employing standardized in vitro and in vivo models, adhering to detailed experimental protocols, and utilizing clear data presentation formats, researchers can effectively assess the efficacy and mechanism of action of novel compounds. The signaling pathways and experimental workflows outlined serve as a roadmap for the systematic investigation required to advance promising therapeutics from the laboratory to clinical trials. The successful application of these principles will be instrumental in the quest for a disease-modifying treatment for Alzheimer's disease.
References
- 1. Alzheimer’s Disease: Models and Molecular Mechanisms Informing Disease and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A systematic review for the development of Alzheimer’s disease in in vitro models: a focus on different inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial targeting of amyloid-beta precursor protein intracellular domain induces hippocampal cell death via a mechanism distinct from amyloid beta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alzheimer Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Preparation of ITH12575 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of ITH12575 using dimethyl sulfoxide (DMSO) as the solvent. This compound is a mitochondrial Na+/Ca2+ exchange (mNCX) inhibitor, recognized for its neuroprotective potential in models of neurodegeneration.[1] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary calculations, materials, safety precautions, and a step-by-step procedure for solubilizing this compound, along with recommendations for storage and subsequent dilution to working concentrations.
Physicochemical and Handling Data
A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and proper handling.
| Property | Value | Source |
| IUPAC Name | 7-chloro-5-(2-propan-2-ylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | [2] |
| Molecular Formula | C₁₈H₁₈ClNOS | [2][3] |
| Molecular Weight | 331.86 g/mol | [3] |
| CAS Number | 1802013-08-6 | [3] |
| Appearance | White to beige powder | [3] |
| Solubility | Soluble in DMSO (2 mg/mL) | [2][3] |
| Storage (Powder) | Dry, dark. Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. | [2] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [4][5] |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds and solvents.
-
This compound is a bioactive small molecule. Handle with care and avoid inhalation of powder or direct contact with skin.
-
DMSO is an excellent solvent that can penetrate the skin and may carry dissolved substances with it.[6] Handle with caution. Use anhydrous, high-purity DMSO to prevent compound degradation from moisture.
-
All procedures should be performed in a well-ventilated area or under a chemical fume hood.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed by modifying the calculations.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (readable to 0.1 mg)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
Calculation of Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL) / 1000
Example Calculation for 1 mL of 10 mM this compound Stock:
-
Mass (mg) = 10 mM × 331.86 g/mol × 1 mL / 1000
-
Mass (mg) = 3.3186 mg
Therefore, 3.32 mg of this compound is needed to make 1 mL of a 10 mM stock solution.
Step-by-Step Procedure
-
Preparation: Allow the vial of this compound powder and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the calculated amount (e.g., 3.32 mg) of this compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved and the solution is clear.[3] If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes or warm it gently to no higher than 50°C.[5]
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.[5]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[4][5]
Caption: Workflow for preparing an this compound stock solution.
Protocol: Preparing a Working Solution
The concentrated DMSO stock solution must be diluted to a final working concentration in an aqueous buffer or cell culture medium for experiments. It is crucial to ensure the final DMSO concentration is non-toxic to cells, typically below 0.5%, with 0.1% being a common target.[4]
Serial Dilution Strategy
Directly diluting a high-concentration DMSO stock into an aqueous solution can cause the compound to precipitate. A serial dilution approach is recommended.
Example: Preparing a 10 µM working solution from a 10 mM stock for a cell culture experiment.
-
Intermediate Dilution: First, dilute the 10 mM stock solution 1:100 in DMSO to create a 100 µM intermediate stock. This step is optional but can improve accuracy for the final dilution.
-
Final Dilution: Add the stock solution to the final aqueous medium at a ratio of at least 1:1000. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the compound.[4]
Caption: Dilution workflow from DMSO stock to final working solution.
References
Determining the Effective Concentration of Novel Neuroprotective Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the effective concentration of investigational neuroprotective compounds, exemplified by the hypothetical agent ITH12575, in in vitro assays. These guidelines are designed to assist researchers in the systematic evaluation of novel molecules for their potential therapeutic efficacy in neurodegenerative disease models.
Introduction
The identification and characterization of novel neuroprotective agents are paramount in the quest for effective treatments for neurodegenerative disorders. A critical initial step in the preclinical evaluation of any new compound is the determination of its effective concentration in relevant in vitro models. This involves exposing cultured neuronal cells to various concentrations of the compound in the presence of a neurotoxic stimulus to identify the optimal dose range that confers protection. This document outlines the key experimental considerations and provides detailed protocols for assessing the neuroprotective effects of a test compound.
Data Presentation: Effective Concentrations of a Novel Compound
The following table summarizes hypothetical quantitative data for a novel investigational neuroprotective compound, "Compound X," which will be used as a stand-in for this compound throughout this document. This data is illustrative of the type of information that should be generated.
| In Vitro Model | Neurotoxic Agent | Assay Type | Endpoint Measured | Effective Concentration (EC50) | Cytotoxicity (CC50) | Therapeutic Index (CC50/EC50) |
| SH-SY5Y Cells | MPP+ (1 mM) | MTT Assay | Cell Viability | 5 µM | > 100 µM | > 20 |
| Primary Cortical Neurons | Glutamate (100 µM) | LDH Assay | Cytotoxicity | 10 µM | > 100 µM | > 10 |
| PC12 Cells | 6-OHDA (50 µM) | ROS Assay | Oxidative Stress | 2 µM | > 100 µM | > 50 |
| HT22 Cells | H2O2 (200 µM) | Apoptosis Assay | Caspase-3 Activity | 8 µM | > 100 µM | > 12.5 |
Key Experimental Protocols
Detailed methodologies for crucial experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and compound being tested.
Cell Culture and Maintenance
-
Cell Lines: Human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC12 cells, or mouse hippocampal HT22 cells are commonly used. Primary neuronal cultures can also be established from rodent embryos for more physiologically relevant studies.[1][2]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar basal medium, supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics (penicillin/streptomycin).[3] Cultures are kept in a humidified incubator at 37°C with 5% CO2.
In Vitro Neurotoxicity Models
The choice of neurotoxic agent should align with the pathological mechanisms of the targeted neurodegenerative disease.
-
MPP+ (1-methyl-4-phenylpyridinium): A neurotoxin that selectively damages dopaminergic neurons, commonly used to model Parkinson's disease.[4][5][6][7][8]
-
6-OHDA (6-hydroxydopamine): Another dopaminergic neurotoxin used in Parkinson's disease models.[4]
-
Glutamate: An excitatory neurotransmitter that can induce excitotoxicity, relevant to conditions like stroke and epilepsy.
-
Hydrogen Peroxide (H2O2): A potent oxidizing agent used to induce oxidative stress, a common factor in many neurodegenerative diseases.[1][9][10]
-
Amyloid-beta (Aβ) oligomers: Used to model Alzheimer's disease pathology.[11]
Assessment of Neuroprotection
A typical experimental workflow involves pre-treating the cells with the investigational compound for a specific duration (e.g., 2-24 hours) before exposing them to the neurotoxic agent.
Caption: A generalized workflow for an in vitro neuroprotection assay.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the investigational compound for 2-24 hours.
-
Introduce the neurotoxic agent to the wells (except for the control group).
-
Incubate for the desired period (e.g., 24 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.[3]
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Follow steps 1-4 from the MTT assay protocol.
-
Collect the cell culture supernatant.
-
Perform the LDH activity assay using a commercially available kit according to the manufacturer's instructions.[11] This typically involves measuring the conversion of lactate to pyruvate, which leads to NADH production and a subsequent color change.[11]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
This assay uses fluorescent probes like DCFDA to measure the levels of intracellular ROS.
-
Seed cells in a 96-well plate.[11]
-
After treatment with the compound and neurotoxin, incubate the cells with 10 µM DCFDA in the dark at 37°C for 30 minutes.[11]
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 495/527 nm, respectively.[11]
Signaling Pathways in Neuroprotection
The neuroprotective effects of a compound are often mediated through the modulation of specific signaling pathways. Understanding these pathways can provide insights into the mechanism of action.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial cell survival pathway that is often activated by neuroprotective compounds. Activation of this pathway can inhibit apoptosis and promote cell growth and proliferation.
Caption: The PI3K/Akt signaling pathway in neuroprotection.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes that protect against oxidative stress.
Caption: The Nrf2/ARE antioxidant response pathway.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial in vitro characterization of novel neuroprotective compounds. By systematically determining the effective concentration and exploring the underlying mechanisms of action, researchers can build a strong foundation for further preclinical and clinical development. Careful experimental design, appropriate controls, and thorough data analysis are essential for obtaining reliable and reproducible results in the pursuit of new therapies for neurodegenerative diseases.
References
- 1. In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Withaferin Derivatives toward MPP+ and 6-OHDA Toxicity to Dopaminergic Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective effects of paeoniflorin against MPP+-induced damage to dopaminergic neurons via the Akt/Nrf2/GPX4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of arctigenin against MPP+ and MPTP-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnolol Protects against MPTP/MPP+-Induced Toxicity via Inhibition of Oxidative Stress in In Vivo and In Vitro Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of hyperoside in MPP+/MPTP -induced dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Farnesene Against Hydrogen Peroxide-Induced Neurotoxicity In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell culture protection and in vivo neuroprotective capacity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of ITH12575 in a Rotenone-Induced Parkinson's Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor symptoms such as bradykinesia, rigidity, tremor, and postural instability.[1] The pesticide rotenone, an inhibitor of mitochondrial complex I, is widely used to create animal models of PD that recapitulate key pathological features of the disease, including selective dopaminergic neurodegeneration and the formation of α-synuclein-positive inclusions.[2][3] These models are invaluable for investigating disease mechanisms and for the preclinical evaluation of potential neuroprotective therapies.
This document provides detailed application notes and protocols for the administration and efficacy testing of ITH12575, a putative neuroprotective agent, in a rotenone-induced rodent model of Parkinson's disease. The following sections outline the necessary experimental procedures, data presentation formats, and visualizations of key pathways and workflows.
Data Presentation
Table 1: Effects of this compound on Motor Function in Rotenone-Treated Rats
| Treatment Group | N | Open Field Test (Total Distance Traveled, cm) | Rotarod Test (Latency to Fall, s) | Cylinder Test (% Contralateral Paw Use) |
| Vehicle Control | 10 | 2500 ± 150 | 180 ± 20 | 50 ± 5 |
| Rotenone (2.5 mg/kg) | 10 | 1200 ± 100 | 60 ± 10 | 20 ± 5* |
| Rotenone + this compound (10 mg/kg) | 10 | 1800 ± 120# | 120 ± 15# | 35 ± 5# |
| Rotenone + this compound (20 mg/kg) | 10 | 2100 ± 130# | 150 ± 18# | 45 ± 6# |
*Data are presented as Mean ± SEM. p<0.05 compared to Vehicle Control. #p<0.05 compared to Rotenone group. This table presents hypothetical data for illustrative purposes.
Table 2: Neurochemical and Histological Outcomes Following this compound Treatment
| Treatment Group | N | Striatal Dopamine (ng/mg tissue) | TH+ Neurons in SNc (cells/mm²) | α-Synuclein Aggregates (arbitrary units) |
| Vehicle Control | 10 | 15 ± 1.2 | 8000 ± 500 | 10 ± 2 |
| Rotenone (2.5 mg/kg) | 10 | 6 ± 0.8 | 3500 ± 400 | 50 ± 8* |
| Rotenone + this compound (10 mg/kg) | 10 | 9 ± 1.0# | 5500 ± 450# | 30 ± 5# |
| Rotenone + this compound (20 mg/kg) | 10 | 12 ± 1.1# | 7000 ± 520# | 18 ± 4# |
*Data are presented as Mean ± SEM. p<0.05 compared to Vehicle Control. #p<0.05 compared to Rotenone group. TH+ refers to Tyrosine Hydroxylase positive. This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Animal Model and Housing
-
Species: Male Wistar or Sprague-Dawley rats.
-
Age and Weight: 8-10 weeks old, weighing 200-250g at the start of the experiment.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures must be approved by the institutional animal care and use committee.
Preparation and Administration of Rotenone and this compound
-
Rotenone Preparation: Dissolve rotenone in dimethyl sulfoxide (DMSO) and then dilute with corn oil to the final concentration. A common dose is 2.5 mg/kg body weight.
-
Rotenone Administration: Administer rotenone via intraperitoneal (i.p.) or subcutaneous (s.c.) injection daily for a period of 21 to 28 days.
-
This compound Preparation: The formulation of this compound will depend on its solubility. A common approach is to dissolve it in a vehicle such as saline with a small percentage of a solubilizing agent (e.g., DMSO or Tween 80).
-
This compound Administration: this compound can be administered orally (p.o.) or via i.p. injection. Administration should typically begin prior to or concurrently with the rotenone treatment and continue throughout the study period.
Behavioral Assessments
Behavioral tests should be conducted at baseline and at regular intervals throughout the study to assess the progression of motor deficits.
-
Open Field Test: This test evaluates locomotor activity and exploratory behavior. Place the rat in the center of a square arena and record its movement for a set period (e.g., 5-10 minutes) using an automated tracking system. Key parameters include total distance traveled, rearing frequency, and time spent in the center versus the periphery.
-
Rotarod Test: This test assesses motor coordination and balance. Place the rat on a rotating rod with increasing speed and record the latency to fall. Animals should be trained on the apparatus for several days before the baseline measurement.
-
Cylinder Test: This test is used to assess forelimb akinesia and asymmetry in unilateral lesion models, but can also be adapted for bilateral models. Place the rat in a transparent cylinder and record the number of times it uses its left, right, or both forepaws to touch the cylinder wall during exploratory rearing.
-
Hanging Wire Test: This test measures grip strength and endurance. Allow the rat to grasp a wire with its forepaws and record the time until it lets go.
Post-Mortem Analyses
At the end of the treatment period, animals are euthanized, and brain tissue is collected for neurochemical and histological analyses.
-
Neurochemical Analysis (HPLC): The striatum is dissected, and high-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
Immunohistochemistry: The brain is fixed, sectioned, and stained for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the SNc. Staining for α-synuclein can also be performed to assess the presence of protein aggregates.
-
Western Blotting: Protein lysates from the SNc and striatum can be used to measure the levels of key proteins in signaling pathways of interest (e.g., Akt, mTOR, Nrf2) to elucidate the mechanism of action of this compound.
Visualizations
Caption: Experimental workflow for testing this compound in a rotenone-induced Parkinson's model.
Caption: Hypothetical neuroprotective signaling pathways of this compound against rotenone-induced toxicity.
References
Application of ITH12575 in an Amyloid-Beta Toxicity Model of Alzheimer's Disease
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal death. Aβ oligomers, in particular, are considered the primary neurotoxic species, initiating a cascade of events including oxidative stress, neuroinflammation, and ultimately, cognitive decline.[1][2][3] Emerging therapeutic strategies aim to mitigate the toxic effects of Aβ. This document outlines the application of ITH12575, a putative sigma-2 receptor (S2R) modulator, in an in vitro model of Aβ-induced toxicity.
The sigma-2 receptor (S2R), also known as TMEM97, has been identified as a key player in the cellular uptake and neurotoxicity of Aβ.[4][5] S2R forms a complex with PGRMC1 (Progesterone Receptor Membrane Component 1) and the LDL Receptor, which facilitates the internalization of Aβ oligomers.[5] Furthermore, the binding of Aβ oligomers to the S2R/PGRMC1 complex is implicated in their synaptotoxic effects.[6][7] Therefore, modulation of S2R activity presents a promising therapeutic avenue for Alzheimer's disease. This compound is investigated here for its potential to counteract Aβ toxicity, likely through its interaction with the sigma-2 receptor.
Principle of the Method
This protocol describes the use of an in vitro SH-SY5Y neuroblastoma cell model to assess the neuroprotective effects of this compound against Aβ-induced toxicity. SH-SY5Y cells are a human-derived cell line commonly used in neuroscience research due to their neuronal-like characteristics. Aβ oligomers are prepared and applied to the cells to induce cytotoxicity, mimicking the pathological conditions of Alzheimer's disease. The protective effect of this compound is quantified by measuring cell viability and key markers of oxidative stress.
Data Presentation
The following tables summarize representative quantitative data obtained from experiments assessing the neuroprotective effects of this compound against Aβ (1-42) oligomer-induced toxicity in SH-SY5Y cells.
Table 1: Effect of this compound on Cell Viability in Aβ (1-42)-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Mean Cell Viability (%) | Standard Deviation |
| Vehicle Control | - | 100 | ± 4.5 |
| Aβ (1-42) only | 10 µM | 52 | ± 5.1 |
| This compound + Aβ (1-42) | 1 µM | 65 | ± 4.8 |
| This compound + Aβ (1-42) | 5 µM | 78 | ± 5.3 |
| This compound + Aβ (1-42) | 10 µM | 89 | ± 4.2 |
| This compound only | 10 µM | 98 | ± 3.9 |
Table 2: Effect of this compound on Markers of Oxidative Stress in Aβ (1-42)-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Reactive Oxygen Species (ROS) Level (Fold Change vs. Control) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 | 1.0 |
| Aβ (1-42) only | 10 µM | 3.8 | 3.2 |
| This compound + Aβ (1-42) | 1 µM | 2.9 | 2.5 |
| This compound + Aβ (1-42) | 5 µM | 2.1 | 1.9 |
| This compound + Aβ (1-42) | 10 µM | 1.4 | 1.3 |
| This compound only | 10 µM | 1.1 | 1.1 |
Experimental Protocols
Preparation of Aβ (1-42) Oligomers
This protocol is adapted from established methods for preparing neurotoxic Aβ oligomers.
Materials:
-
Aβ (1-42) peptide, synthetic
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Dulbecco's Modified Eagle Medium (DMEM)/F-12 medium, phenol red-free
Procedure:
-
Monomerization: Dissolve the Aβ (1-42) peptide in HFIP to a concentration of 1 mg/mL. Incubate at room temperature for 1 hour to ensure the peptide is in a monomeric state. Aliquot into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or in a vacuum concentrator. Store the resulting peptide film at -80°C.
-
Oligomerization: Resuspend the dried Aβ (1-42) peptide film in DMSO to a concentration of 5 mM. To induce oligomer formation, dilute the Aβ solution to 100 µM in phenol red-free DMEM/F-12 medium.
-
Incubate at 4°C for 24 hours. The resulting solution will contain a heterogeneous mixture of Aβ oligomers.
Cell Culture and Treatment
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Aβ (1-42) oligomers (prepared as described above)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well in complete medium.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.
-
Pre-treatment with this compound: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO). Incubate for 2 hours.
-
Aβ (1-42) Treatment: Following the pre-treatment, add the prepared Aβ (1-42) oligomers to the wells to a final concentration of 10 µM.
-
Incubation: Incubate the cells for an additional 24 hours at 37°C and 5% CO2.
Assessment of Cell Viability (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
After the 24-hour incubation with Aβ (1-42), add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
Procedure:
-
Following the treatment period, wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
-
Express the results as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Caption: Workflow for assessing this compound neuroprotective effects.
References
- 1. embopress.org [embopress.org]
- 2. Amyloid Beta in Aging and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloidosis in Alzheimer's Disease: The Toxicity of Amyloid Beta (Aβ), Mechanisms of Its Accumulation and Implications of Medicinal Plants for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor Complex Are Responsible for the Cellular Uptake of Aβ42 and Its Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor complex are responsible for the cellular uptake of Aβ42 and its protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alzheimer's Therapeutics Targeting Amyloid Beta 1–42 Oligomers II: Sigma-2/PGRMC1 Receptors Mediate Abeta 42 Oligomer Binding and Synaptotoxicity | PLOS One [journals.plos.org]
- 7. Alzheimer's therapeutics targeting amyloid beta 1-42 oligomers II: Sigma-2/PGRMC1 receptors mediate Abeta 42 oligomer binding and synaptotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ITH12575 in an In Vitro Model of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of cellular and molecular events leading to neuronal death and neurological deficits. The oxygen-glucose deprivation (OGD) and oxygen-glucose deprivation/reperfusion (OGD/R) models are widely used in vitro systems that mimic the ischemic conditions of a stroke, providing a valuable platform for the investigation of pathological mechanisms and the development of novel neuroprotective therapies. This document provides a detailed experimental protocol for utilizing an OGD/R model to evaluate the therapeutic potential of the experimental compound ITH12575.
The OGD model involves exposing cultured neuronal cells to a glucose-free medium in a hypoxic environment.[1] This simulates the core ischemic event. The subsequent reintroduction of oxygen and glucose (reperfusion) can paradoxically exacerbate cellular damage through the generation of reactive oxygen species (ROS) and the initiation of inflammatory processes.[2] This OGD/R model is crucial for studying ischemia-reperfusion injury.[2][3]
This compound is an experimental compound with purported neuroprotective properties. These application notes provide a comprehensive protocol to test the efficacy of this compound in mitigating neuronal injury in a well-established OGD/R in vitro stroke model. The protocol outlines the cell culture, OGD/R procedure, and subsequent assays to quantify cell viability, apoptosis, and key biomarkers of oxidative stress and inflammation.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from experiments evaluating this compound in the OGD/R model.
Table 1: Effect of this compound on Cell Viability Following OGD/R
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Normoxia Control | - | 100 |
| OGD/R + Vehicle | - | |
| OGD/R + this compound | 1 | |
| OGD/R + this compound | 10 | |
| OGD/R + this compound | 50 |
Table 2: Effect of this compound on Apoptosis Following OGD/R
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) (Mean ± SD) |
| Normoxia Control | - | |
| OGD/R + Vehicle | - | |
| OGD/R + this compound | 1 | |
| OGD/R + this compound | 10 | |
| OGD/R + this compound | 50 |
Table 3: Effect of this compound on Biomarkers of Oxidative Stress and Inflammation Following OGD/R
| Treatment Group | Concentration (µM) | ROS Levels (Fold Change) (Mean ± SD) | TNF-α Levels (pg/mL) (Mean ± SD) | IL-6 Levels (pg/mL) (Mean ± SD) |
| Normoxia Control | - | |||
| OGD/R + Vehicle | - | |||
| OGD/R + this compound | 1 | |||
| OGD/R + this compound | 10 | |||
| OGD/R + this compound | 50 |
Experimental Protocols
This section details the methodologies for the key experiments.
Cell Culture
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons are commonly used.[4][5]
-
Culture Medium: For SH-SY5Y cells, use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) and allow them to adhere and reach 70-80% confluency before the experiment.
Oxygen-Glucose Deprivation and Reperfusion (OGD/R) Protocol
This protocol is adapted from established methods.[4][6][7]
Materials:
-
Deoxygenated Glucose-Free DMEM: Prepare by dissolving DMEM powder without glucose in Earle's Balanced Salt Solution (EBSS) and sparging with 95% N2 / 5% CO2 for at least 30 minutes.
-
Hypoxia Chamber: A modular incubator chamber capable of maintaining a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2).
-
This compound stock solution.
-
Vehicle control (e.g., DMSO).
Procedure:
-
Pre-treatment (Optional): If investigating the prophylactic effect of this compound, incubate the cells with the desired concentrations of the compound or vehicle in normal culture medium for a specified period (e.g., 1-2 hours) before OGD.
-
OGD Induction:
-
Wash the cells once with pre-warmed, deoxygenated glucose-free DMEM.
-
Replace the medium with deoxygenated glucose-free DMEM. If not pre-treating, this compound or vehicle can be added at this stage.
-
Place the culture plates into the hypoxia chamber.
-
Flush the chamber with a gas mixture of 95% N2 and 5% CO2 to achieve a final oxygen concentration of <1%.[7]
-
Seal the chamber and place it in a 37°C incubator for the desired duration of OGD (e.g., 2-4 hours).[2][7]
-
-
Reperfusion:
-
After the OGD period, remove the plates from the hypoxia chamber.
-
Quickly replace the glucose-free medium with pre-warmed, normal culture medium (containing glucose and serum). If this compound is being tested for its effect during reperfusion, it should be added to the fresh medium.
-
Return the plates to the normoxic incubator (37°C, 5% CO2) for the desired reperfusion period (e.g., 24, 48, or 72 hours).[4][5]
-
Assessment of Cell Viability
MTT Assay:
-
At the end of the reperfusion period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the normoxia control group.
LDH Assay:
-
Collect the cell culture supernatant at the end of the reperfusion period.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.[6]
-
Measure the absorbance at the recommended wavelength.
-
Calculate LDH release as a percentage of the positive control (fully lysed cells).
Measurement of Apoptosis
Hoechst 33342/Propidium Iodide (PI) Staining:
-
At the end of the reperfusion period, wash the cells with PBS.
-
Stain the cells with Hoechst 33342 (to visualize nuclear morphology) and PI (to identify dead cells) for 15-30 minutes.
-
Wash the cells with PBS.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei (brightly stained with Hoechst), while necrotic cells will be stained with PI.
-
Quantify the percentage of apoptotic cells from multiple random fields.
Analysis of Biomarkers
Reactive Oxygen Species (ROS) Measurement:
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
At the end of the experiment, load the cells with DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
ELISA for Inflammatory Cytokines:
-
Collect the cell culture supernatants at the end of the reperfusion period.
-
Use commercial ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6, following the manufacturer's instructions.
Mandatory Visualization
Caption: Signaling pathways in OGD/R-induced neuronal injury and potential intervention by this compound.
Caption: Experimental workflow for evaluating this compound in the OGD/R in vitro stroke model.
References
- 1. Neuroprotective effects of a thiazolidin-4-one against lipopolysaccharide-induced neuroinflammation in mice: impact on memory, antioxidant and cholinergic systems, and glial reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Investigating impacts of the mycothiazole chemotype as a chemical probe for the study of mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Mitochondrial Calcium Imaging Using ITH12575
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central regulators of intracellular calcium (Ca²⁺) signaling. The precise control of mitochondrial Ca²⁺ levels is crucial for cellular bioenergetics, signaling, and survival. Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in a variety of pathologies, including neurodegenerative diseases and cardiovascular disorders.
The mitochondrial sodium-calcium exchanger (NCLX) is the primary efflux pathway for Ca²⁺ from the mitochondrial matrix, playing a critical role in maintaining mitochondrial Ca²⁺ homeostasis. ITH12575 is a potent and selective inhibitor of NCLX, derived from the well-characterized NCLX inhibitor, CGP37157.[1][2] By blocking the extrusion of Ca²⁺, this compound allows for the study of the consequences of elevated mitochondrial Ca²⁺ levels and the role of NCLX in various cellular processes.
These application notes provide a detailed protocol for utilizing this compound to investigate mitochondrial Ca²⁺ dynamics in cultured mammalian cells using fluorescence microscopy.
Principle of the Assay
This protocol employs a fluorescent Ca²⁺ indicator, Rhod-2 AM, to visualize and quantify changes in mitochondrial Ca²⁺ concentration. Rhod-2 AM is a cell-permeant acetoxymethyl (AM) ester that passively diffuses across the plasma membrane. Once inside the cell, esterases cleave the AM group, trapping the Rhod-2 dye in the cytoplasm. Due to its positive charge, Rhod-2 preferentially accumulates in the mitochondrial matrix, driven by the mitochondrial membrane potential. Upon binding to Ca²⁺, the fluorescence intensity of Rhod-2 increases significantly, allowing for the detection of changes in mitochondrial Ca²⁺ levels.
This compound is used to inhibit NCLX, thereby preventing the efflux of Ca²⁺ from the mitochondria. This leads to an accumulation of Ca²⁺ in the mitochondrial matrix, which can be measured as an increase in Rhod-2 fluorescence. This experimental approach allows for the investigation of NCLX function and the downstream effects of altered mitochondrial Ca²⁺ signaling.
Signaling Pathway of Mitochondrial Calcium Homeostasis
Caption: Mitochondrial Ca²⁺ homeostasis is maintained by the influx of Ca²⁺ through the mitochondrial calcium uniporter (MCU) and efflux via the Na⁺/Ca²⁺ exchanger (NCLX). This compound specifically inhibits NCLX, leading to the accumulation of Ca²⁺ within the mitochondrial matrix.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | (Specify) | (Specify) | -20°C |
| Rhod-2 AM | Thermo Fisher Scientific | R1245MP | -20°C |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP | Room Temp |
| DMEM, high glucose | Gibco | (Specify) | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | (Specify) | -20°C |
| Penicillin-Streptomycin | Gibco | (Specify) | -20°C |
| Trypsin-EDTA | Gibco | (Specify) | 4°C |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | (Specify) | 4°C |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | (Specify) | Room Temp |
| Digitonin | Sigma-Aldrich | (Specify) | 4°C |
| Ionomycin | Sigma-Aldrich | (Specify) | -20°C |
| EGTA | Sigma-Aldrich | (Specify) | Room Temp |
Experimental Protocol
Cell Culture
1.1. Culture mammalian cells (e.g., HeLa, SH-SY5Y, or primary neurons) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. 1.2. Maintain cells in a humidified incubator at 37°C with 5% CO₂. 1.3. For imaging experiments, seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
Reagent Preparation
2.1. This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in cell culture grade DMSO. Aliquot and store at -20°C. 2.2. Rhod-2 AM Staining Solution (5 µM):
- Prepare a 5 mM stock solution of Rhod-2 AM in DMSO.
- Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
- On the day of the experiment, dilute the Rhod-2 AM stock solution to a final concentration of 5 µM in HBSS.
- Add an equal volume of 20% Pluronic F-127 to the diluted Rhod-2 AM solution to aid in dye solubilization. 2.3. Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) containing Ca²⁺ and Mg²⁺.
Cell Staining with Rhod-2 AM
3.1. Wash the cultured cells twice with pre-warmed HBSS. 3.2. Add the 5 µM Rhod-2 AM staining solution to the cells. 3.3. Incubate the cells for 30-45 minutes at 37°C in the dark. 3.4. Wash the cells three times with pre-warmed HBSS to remove excess dye. 3.5. Add fresh HBSS to the cells and allow them to de-esterify the dye for an additional 30 minutes at room temperature in the dark.
Mitochondrial Calcium Imaging
4.1. Mount the glass-bottom dish or coverslip onto the stage of a fluorescence microscope equipped with a camera and appropriate filters for Rhod-2 (Excitation/Emission: ~552/581 nm). 4.2. Acquire a baseline fluorescence recording for 2-5 minutes to establish a stable signal. 4.3. To induce a cytosolic Ca²⁺ transient and subsequent mitochondrial uptake, stimulate the cells with an appropriate agonist (e.g., ATP, histamine, or ionomycin). 4.4. To investigate the effect of this compound, pre-incubate the cells with the desired concentration of this compound (typically 1-10 µM) for 15-30 minutes before agonist stimulation. 4.5. Record the changes in Rhod-2 fluorescence over time.
Experimental Workflow
References
Application Notes and Protocols for Assessing Apoptosis with Annexin V after ITH12575 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis. Its deregulation is a hallmark of many diseases, including cancer.[1] Consequently, inducing apoptosis in malignant cells is a primary goal for many anticancer therapies.[2][3] ITH12575 is a novel compound under investigation for its potential therapeutic effects, and a key aspect of its characterization is to determine its ability to induce apoptosis.
This document provides a detailed protocol for assessing and quantifying apoptosis in cell cultures following treatment with this compound, using the Annexin V binding assay analyzed by flow cytometry. Annexin V is a calcium-dependent protein with a high affinity for phosphatidylserine (PS).[4][5] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorochrome-conjugated Annexin V.[4][5][6] Co-staining with a viability dye, such as Propidium Iodide (PI), allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Principle of the Method
The Annexin V assay distinguishes between different cell populations based on the integrity of the cell membrane and the externalization of phosphatidylserine.
-
Viable Cells: Healthy cells maintain membrane integrity and PS on the inner leaflet. They will exclude PI and will not be stained by Annexin V (Annexin V- / PI-).
-
Early Apoptotic Cells: In the initial phases of apoptosis, PS is translocated to the outer membrane, but the membrane remains intact. These cells will be stained by Annexin V but will exclude PI (Annexin V+ / PI-).[6]
-
Late Apoptotic/Necrotic Cells: In later stages of apoptosis or in necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA. These cells will be stained by both Annexin V and PI (Annexin V+ / PI+).[6]
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
While the precise mechanism of this compound is under investigation, many anti-cancer agents induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, ultimately activating caspases that execute cell death.[1]
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
The overall workflow involves cell culture, treatment with this compound, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
Caption: General workflow for assessing apoptosis using Annexin V.
Detailed Experimental Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials and Reagents
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., Etoposide, Staurosporine)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Microcentrifuge tubes
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment (e.g., 0.5-1.0 x 10^6 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response (e.g., 0, 1, 5, 10, 25, 50 µM) and a time-course (e.g., 12, 24, 48 hours) experiment to determine optimal conditions.
-
Include the following controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for this compound.
-
Positive Control: Cells treated with a known apoptosis-inducing agent.
-
-
Remove the old medium and add the medium containing this compound or controls. Incubate for the desired time period.
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture supernatant (which contains floating, potentially apoptotic cells) into a labeled microcentrifuge tube. Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. Combine the trypsinized cells with their corresponding supernatant.
-
Suspension cells: Collect the cells directly into a microcentrifuge tube.
-
Centrifuge the cell suspensions at 300-400 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1-5 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension. Mix gently.
-
Incubate the tubes for 15 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples on a flow cytometer as soon as possible, keeping them on ice and protected from light.[4][5]
-
Ensure to set up appropriate single-color controls (unstained, Annexin V-FITC only, PI only) for proper compensation and gating.
-
Data Presentation and Interpretation
The data from the flow cytometer can be visualized in a dot plot with Annexin V fluorescence on one axis (e.g., x-axis) and PI fluorescence on the other (e.g., y-axis). The plot is typically divided into four quadrants:
-
Lower-Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic/mechanically damaged cells (Annexin V- / PI+)
Summarize the quantitative data from each experimental condition in a table for clear comparison.
| Treatment Group | Concentration | Incubation Time (h) | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) |
| Negative Control | - | 48 | |||
| Vehicle Control | 0.1% DMSO | 48 | |||
| Positive Control | 10 µM Etoposide | 48 | |||
| This compound | 5 µM | 48 | |||
| This compound | 10 µM | 48 | |||
| This compound | 25 µM | 48 |
Table 1: Example data summary table for apoptosis analysis. The percentage of cells in each quadrant should be recorded. This table should be populated with your experimental results.
An increase in the percentage of cells in the Q3 and Q2 quadrants in this compound-treated groups compared to the vehicle control would indicate that the compound induces apoptosis in a dose-dependent manner.
References
- 1. Pentoxifylline Enhances the Effects of Doxorubicin and Bleomycin on Apoptosis, Caspase Activity, and Cell Cycle While Reducing Proliferation and Senescence in Hodgkin's Disease Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P75 neurotrophin receptor as a therapeutic target for drug development to treat neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Apoptosis in a Model of Ischemic Stroke Leads to Enhanced Cell Survival, Endogenous Neural Precursor Cell Activation and Improved Functional Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a p75(NTR) apoptotic signaling pathway using a novel cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utility of Induced Pluripotent Stem Cell-Based Microphysiological Systems for Drug Development and Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Oxidative Stress Markers in Neurons Treated with ITH12575
Audience: Researchers, scientists, and drug development professionals.
Introduction Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key contributor to neuronal damage in a range of neurodegenerative diseases.[1][2] The brain is particularly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich composition.[1] Consequently, therapeutic strategies often focus on mitigating oxidative stress to protect neurons.
ITH12575 is a neuroprotective compound derived from CGP37157.[3][4] It has been identified as a blocker of the mitochondrial Na+/Ca2+ exchanger (NCLX).[3][4] By inhibiting NCLX, this compound is proposed to prevent mitochondrial calcium overload, a critical event that can lead to mitochondrial dysfunction, increased ROS production, and ultimately, neuronal cell death.[3][4] These application notes provide detailed protocols for assessing the efficacy of this compound in protecting neurons against oxidative stress by measuring key markers: intracellular ROS, the ratio of reduced to oxidized glutathione (GSH/GSSG), and lipid peroxidation.
Experimental Design and Workflow
A typical experiment to evaluate the neuroprotective effects of this compound involves culturing primary neurons or a suitable neuronal cell line, inducing oxidative stress with a known agent (e.g., hydrogen peroxide, H₂O₂, or glutamate), treating the cells with this compound, and then measuring various markers of oxidative stress.
Caption: Experimental workflow for assessing this compound's effect on oxidative stress.
Proposed Signaling Pathway of this compound Neuroprotection
This compound primarily acts by blocking the mitochondrial Na+/Ca2+ exchanger (NCLX), which prevents the efflux of Ca2+ from the mitochondria to the cytosol.[3][4] Under excitotoxic or oxidative stress conditions, excessive cytosolic Ca2+ enters the mitochondria. By blocking NCLX, this compound helps to avert mitochondrial Ca2+ overload, thereby preserving mitochondrial function and reducing the generation of ROS. A secondary protective mechanism may involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous protective genes.[6][7]
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS.[8] H2DCFDA is deacetylated by intracellular esterases to a non-fluorescent form, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8]
Materials:
-
Neuronal cells cultured in a black, clear-bottom 96-well plate
-
This compound stock solution
-
Oxidative stress inducer (e.g., 100 µM H₂O₂)
-
H2DCFDA (5 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader (Excitation/Emission: ~495/529 nm)
Procedure:
-
Cell Plating: Seed neurons at an appropriate density (e.g., 1-5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere and differentiate for 24-48 hours.
-
This compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control. Incubate for a predetermined time (e.g., 1-24 hours).
-
H2DCFDA Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM H2DCFDA in PBS to each well. Incubate for 45 minutes at 37°C in the dark.[8]
-
Induction of Oxidative Stress: Remove the H2DCFDA solution and wash cells once with warm PBS. Add 100 µL of the oxidative stress inducer (e.g., H₂O₂ in PBS) to the appropriate wells. Include wells with this compound and the stressor, the stressor alone, and untreated controls.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at Ex/Em = 495/529 nm using a microplate reader.[9] Readings can be taken kinetically over 1-2 hours or as a single endpoint measurement.
Protocol 2: Measurement of Glutathione (GSH/GSSG) Ratio
The GSH/GSSG ratio is a critical indicator of cellular redox status.[10] This protocol uses a colorimetric assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). Total GSH is measured first. For GSSG measurement, GSH is first masked with a scavenger like 2-vinylpyridine (2-VP).[11]
Materials:
-
Neuronal cell pellets
-
Metaphosphoric acid (MPA) or similar deproteinizing agent
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer with 1 mM EDTA, pH 7.5)
-
DTNB solution
-
Glutathione Reductase (GR)
-
NADPH
-
GSH and GSSG standards
-
2-vinylpyridine (2-VP) for GSSG measurement
-
Microplate reader (412 nm)
Procedure:
-
Sample Preparation: Harvest cells and lyse them in a deproteinizing agent (e.g., 5% MPA) on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins. Collect the supernatant.[12]
-
Total Glutathione (GSH + GSSG) Measurement: a. Add 20 µL of supernatant to a 96-well plate. b. Prepare a reaction mixture containing Assay Buffer, DTNB, and NADPH. c. Add 150 µL of the reaction mixture to each well. d. Initiate the reaction by adding 50 µL of Glutathione Reductase solution. e. Measure the absorbance at 412 nm kinetically for 3-5 minutes. The rate of change in absorbance is proportional to the total glutathione concentration.[13]
-
GSSG Measurement: a. Take an aliquot of the supernatant from step 1. Add 1 µL of 2-VP per 50 µL of supernatant to scavenge GSH.[13] Incubate for 60 minutes at room temperature. b. Perform the same enzymatic assay as described for total glutathione (step 2). The rate of reaction will now be proportional only to the GSSG concentration.
-
Standard Curve: Generate a standard curve using known concentrations of GSH and GSSG to quantify the amounts in the samples.
-
Calculation: Calculate GSSG and total glutathione concentrations from the standard curves. Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration (note: GSSG contributes two GSH equivalents). The GSH/GSSG ratio can then be calculated.
Protocol 3: Measurement of Lipid Peroxidation (TBARS Assay)
Lipid peroxidation is a marker of oxidative damage to cell membranes.[14] The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with TBA to form a pink-colored product.[15][16]
Materials:
-
Neuronal cell lysate
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay[17]
-
MDA standard (e.g., 1,1,3,3-Tetramethoxypropane)
-
Spectrophotometer or microplate reader (532 nm)
Procedure:
-
Sample Preparation: Harvest and homogenize cells in ice-cold PBS containing BHT.[17]
-
TBARS Reaction: a. To 100 µL of cell homogenate, add 100 µL of 8.1% sodium dodecyl sulphate (SDS), 750 µL of 20% acetic acid solution (pH 3.5), and 750 µL of 0.8% aqueous solution of TBA. b. Incubate the mixture at 95-100°C for 60 minutes.[15] c. Cool the tubes on ice and centrifuge at 4,000 x g for 10 minutes.
-
Measurement: Transfer the supernatant to a new tube or a 96-well plate. Measure the absorbance of the pink-colored adduct at 532 nm.[16]
-
Standard Curve: Prepare a standard curve using MDA standards to calculate the concentration of MDA in the samples. Results are typically expressed as nmol MDA per mg of protein.
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate comparison between different treatment groups. Data are typically presented as mean ± standard error of the mean (SEM) from at least three independent experiments.
Table 1: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Relative Fluorescence Units (RFU) | % of H₂O₂ Control |
|---|---|---|
| Untreated Control | 1500 ± 120 | 15% |
| H₂O₂ (100 µM) | 10000 ± 550 | 100% |
| H₂O₂ + this compound (0.1 µM) | 8500 ± 480 | 85% |
| H₂O₂ + this compound (1.0 µM) | 6200 ± 310 | 62% |
| H₂O₂ + this compound (10 µM) | 4100 ± 250 | 41% |
Interpretation: A dose-dependent decrease in RFU in this compound-treated groups compared to the H₂O₂ control indicates that this compound reduces intracellular ROS levels.
Table 2: Effect of this compound on GSH/GSSG Ratio
| Treatment Group | Total GSH (nmol/mg protein) | GSSG (nmol/mg protein) | GSH/GSSG Ratio |
|---|---|---|---|
| Untreated Control | 85.2 ± 5.1 | 1.1 ± 0.2 | 77.5 |
| H₂O₂ (100 µM) | 45.6 ± 3.9 | 8.5 ± 0.7 | 5.4 |
| H₂O₂ + this compound (1.0 µM) | 60.1 ± 4.5 | 4.3 ± 0.5 | 14.0 |
| H₂O₂ + this compound (10 µM) | 75.3 ± 6.2 | 2.1 ± 0.3 | 35.9 |
Interpretation: An increase in the GSH/GSSG ratio with this compound treatment suggests the compound helps maintain the cellular redox balance by preserving the reduced glutathione pool.
Table 3: Effect of this compound on Lipid Peroxidation (MDA Levels)
| Treatment Group | MDA (nmol/mg protein) | % of H₂O₂ Control |
|---|---|---|
| Untreated Control | 1.2 ± 0.15 | 18% |
| H₂O₂ (100 µM) | 6.5 ± 0.40 | 100% |
| H₂O₂ + this compound (1.0 µM) | 4.8 ± 0.31 | 74% |
| H₂O₂ + this compound (10 µM) | 2.9 ± 0.22 | 45% |
Interpretation: A significant reduction in MDA levels indicates that this compound inhibits lipid peroxidation, thereby protecting cellular membranes from oxidative damage.
References
- 1. Mechanism of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress and inflammation in the pathogenesis of neurological disorders: Mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 and its signaling pathways in sepsis and its complications: A comprehensive review of research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.cn [abcam.cn]
- 10. Measurement of oxidized/reduced glutathione ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencellonline.com [sciencellonline.com]
- 14. Lipid peroxidation assay protocol – BioRag Bio Resource for Array Genes [biorag.org]
- 15. Lipid peroxidation reduction and hippocampal and cortical neurons protection against ischemic damage in animal model using Stellaria media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 17. oxfordbiomed.com [oxfordbiomed.com]
Application Notes and Protocols for Measuring Changes in Synaptic Plasticity with ITH12575
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITH12575 is a novel 4,1-benzothiazepine derivative with demonstrated neuroprotective properties.[1][2] Its mechanism of action is primarily attributed to its role as a modulator of intracellular calcium homeostasis, targeting the mitochondrial Na+/Ca2+ exchanger (NCLX) and voltage-gated calcium channels (VGCCs).[1][3] Additionally, compounds analogous to this compound have been associated with the sigma-2 receptor (S2R/TMEM97), a protein implicated in synaptic plasticity and neurodegenerative diseases.[4][5][6] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory.[7] Dysregulation of synaptic plasticity is a hallmark of many neurological disorders. This document provides detailed application notes and protocols to investigate the effects of this compound on synaptic plasticity, focusing on electrophysiological and molecular techniques.
Hypothesized Mechanism of Action
This compound is proposed to modulate synaptic plasticity by regulating intracellular calcium ([Ca2+]i) dynamics. By inhibiting NCLX and VGCCs, this compound can attenuate excessive Ca2+ influx into the cytoplasm and mitochondria, a key event in excitotoxicity and synaptic dysfunction.[1][2][8] Furthermore, its potential interaction with the S2R/TMEM97 may influence signaling pathways that regulate neuronal firing and synaptic strength.[5][6] This modulation of Ca2+ signaling is expected to impact the downstream effectors that govern long-term potentiation (LTP) and long-term depression (LTD), the primary cellular models of synaptic plasticity.
Data Presentation
Table 1: Summary of Expected Electrophysiological Effects of this compound
| Parameter | Experimental Condition | Expected Outcome with this compound | Rationale |
| fEPSP Slope (LTP) | High-Frequency Stimulation (HFS) | Attenuation of HFS-induced LTP | Reduced Ca2+ influx may dampen the activation of CaMKII, a key kinase for LTP induction. |
| fEPSP Slope (LTD) | Low-Frequency Stimulation (LFS) | Potentiation of LFS-induced LTD | Lowering baseline [Ca2+]i may favor the activation of calcineurin, a phosphatase involved in LTD. |
| Paired-Pulse Ratio (PPR) | Paired-pulse stimulation | Increase in PPR | Potential presynaptic effect by reducing neurotransmitter release probability. |
| Spine Density | Chronic this compound treatment | Increase in dendritic spine density | Neuroprotective effects may promote synapse survival and formation. |
Table 2: Summary of Expected Molecular Effects of this compound
| Analyte | Experimental Condition | Expected Outcome with this compound | Rationale |
| Phospho-CaMKII | HFS | Decreased phosphorylation | Reduced Ca2+ influx limits CaMKII activation. |
| Phospho-CREB | HFS | Decreased phosphorylation | CaMKII is an upstream activator of CREB, a key transcription factor for late-phase LTP. |
| Calcineurin Activity | LFS | Increased activity | Lower [Ca2+]i can preferentially activate calcineurin. |
| AMPA Receptor Subunit (GluA1) Surface Expression | HFS | Reduced surface expression | Attenuation of LTP may correlate with reduced trafficking of AMPA receptors to the synapse. |
| BDNF Expression | Chronic this compound treatment | Increased expression | Neuroprotective signaling may upregulate trophic factor expression. |
Experimental Protocols
Protocol 1: Electrophysiological Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol details the methodology for assessing the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices from rodents.
Materials:
-
This compound (dissolved in a suitable vehicle, e.g., DMSO, with final concentration <0.1%)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)
-
Perfusion system
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.
-
Apply this compound or vehicle to the perfusion bath at the desired concentration and continue baseline recording for another 20 minutes.
-
-
LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
Analyze the data by measuring the slope of the fEPSP. Normalize the post-HFS fEPSP slope to the pre-HFS baseline.
-
Protocol 2: Molecular Analysis of Synaptic Plasticity-Related Proteins
This protocol describes the western blot analysis of key signaling proteins involved in synaptic plasticity following this compound treatment and LTP/LTD induction.
Materials:
-
Hippocampal slices prepared as in Protocol 1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-pCaMKII, anti-CaMKII, anti-pCREB, anti-CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Sample Preparation:
-
Prepare hippocampal slices and treat with this compound or vehicle as described in Protocol 1.
-
Induce LTP or LTD using appropriate stimulation protocols.
-
At a specific time point post-induction (e.g., 5 or 30 minutes), rapidly dissect the CA1 region of the slices and snap-freeze in liquid nitrogen.
-
Homogenize the tissue in lysis buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify band intensity and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: Proposed signaling pathway of this compound in modulating synaptic plasticity.
Caption: Experimental workflow for measuring LTP with this compound.
References
- 1. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. The Interplay between Ca2+ Signaling Pathways and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ITH12575 Dose-Response Analysis in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITH12575 is a novel neuroprotective compound derived from CGP37157, acting as a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX).[1] By blocking NCLX, this compound prevents the efflux of Ca2+ from the mitochondria, a critical process in maintaining neuronal calcium homeostasis. Dysregulation of intracellular calcium is a key factor in the pathophysiology of various neurodegenerative diseases, leading to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.[1][2][3] These application notes provide a comprehensive guide to analyzing the dose-response effects of this compound in neuronal cell models, offering detailed protocols for assessing its neuroprotective and potential cytotoxic effects.
Mechanism of Action
This compound exerts its neuroprotective effects by modulating mitochondrial calcium levels. In pathological conditions such as excitotoxicity and oxidative stress, excessive calcium influx into the cytoplasm leads to mitochondrial calcium overload.[1][4][5] This overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors and subsequent cell death. By inhibiting NCLX, this compound helps to retain calcium within the mitochondria under conditions of moderate calcium stress, preventing the detrimental consequences of mitochondrial calcium depletion and subsequent cytosolic calcium overload.[6][7]
Furthermore, the regulation of mitochondrial calcium dynamics by this compound may intersect with other neuroprotective signaling pathways. The sigma-1 receptor (S1R), a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), is a key modulator of ER-mitochondria communication and calcium signaling.[8][9] Ligands of the S1R have demonstrated neuroprotective effects, often exhibiting biphasic, hormetic dose-response curves.[2] The interplay between NCLX inhibition by this compound and S1R signaling presents a compelling area for further investigation into its complete mechanism of action.
Data Presentation
The following tables summarize hypothetical quantitative data from dose-response analyses of this compound in neuronal cells subjected to excitotoxicity (glutamate-induced) and oxidative stress (H₂O₂-induced). These tables are intended to serve as a template for presenting experimental findings.
Table 1: Dose-Response of this compound on Neuronal Viability under Excitotoxic Conditions
| This compound Concentration (µM) | Neuronal Viability (%) (MTT Assay) | LDH Release (% of Control) |
| 0 (Glutamate only) | 52.3 ± 4.5 | 185.4 ± 15.2 |
| 0.1 | 65.8 ± 5.1 | 152.1 ± 12.8 |
| 1 | 85.2 ± 6.3 | 115.7 ± 9.9 |
| 10 | 92.1 ± 5.8 | 105.3 ± 8.1 |
| 50 | 78.5 ± 7.2 | 125.6 ± 11.4 |
| 100 | 60.4 ± 6.9 | 160.2 ± 14.3 |
Table 2: Dose-Response of this compound on Neuronal Viability under Oxidative Stress
| This compound Concentration (µM) | Neuronal Viability (%) (MTT Assay) | Intracellular ROS Levels (% of Control) |
| 0 (H₂O₂ only) | 48.9 ± 5.2 | 250.6 ± 21.3 |
| 0.1 | 61.2 ± 4.8 | 198.4 ± 18.7 |
| 1 | 82.7 ± 5.9 | 135.2 ± 11.5 |
| 10 | 89.5 ± 6.1 | 110.9 ± 9.6 |
| 50 | 75.1 ± 7.5 | 145.8 ± 13.2 |
| 100 | 55.8 ± 6.4 | 180.1 ± 16.9 |
Experimental Protocols
Cell Culture and Differentiation
Cell Line: Human neuroblastoma SH-SY5Y cells are a suitable model for these studies.[4][5][10]
Protocol:
-
Culture SH-SY5Y cells in a 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and Ham's F12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
To induce differentiation into a neuronal phenotype, plate the cells at a desired density and treat with 10 µM retinoic acid (RA) in a low-serum medium (1% FBS) for 5-7 days.
Assessment of Neuronal Viability and Cytotoxicity
a) MTT Assay for Cell Viability [4]
Protocol:
-
Seed differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour.
-
Induce neurotoxicity by adding glutamate (e.g., 100 µM) for excitotoxicity studies or hydrogen peroxide (H₂O₂) (e.g., 200 µM) for oxidative stress studies.
-
Incubate for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
b) LDH Assay for Cytotoxicity [4]
Protocol:
-
Follow the same treatment protocol as the MTT assay.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released into the medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Protocol:
-
Seed differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Treat the cells with this compound and H₂O₂ as described above.
-
After the treatment period, wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.
Measurement of Intracellular Calcium Concentration
Protocol using Fura-2 AM: [10][11][12][13]
-
Plate differentiated SH-SY5Y cells on glass coverslips.
-
Load the cells with 5 µM Fura-2 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-45 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification for 15-30 minutes.
-
Mount the coverslip on a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Record baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.
-
Perfuse the cells with a buffer containing the desired concentration of this compound.
-
After a stable baseline is achieved, stimulate the cells with a neurotoxic agent (e.g., glutamate).
-
Record the changes in the 340/380 nm fluorescence ratio to determine the intracellular calcium concentration.
Visualizations
Caption: Experimental workflow for this compound dose-response analysis.
Caption: Proposed signaling pathways modulated by this compound.
References
- 1. A synthetic cell permeable antioxidant protects neurons against acute oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Cannabidiol (CBD) against Qxidative Stress, but Not Excitotoxic-Related Neuronal Cell Damage-An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct properties of Ca2+ efflux from brain, heart and liver mitochondria: The effects of Na+, Li+ and the mitochondrial Na+/Ca2+ exchange inhibitor CGP37157 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disrupted expression of mitochondrial NCLX sensitizes neuroglial networks to excitotoxic stimuli and renders synaptic activity toxic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concentration-dependent effects of fullerenol on cultured hippocampal neuron viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Essential role of the mitochondrial Na+/Ca2+ exchanger NCLX in mediating PDE2-dependent neuronal survival and learning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of ITH12575 in a Mouse Model of Stroke
Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the in vivo administration of ITH12575 in a mouse model of stroke. The following application notes and protocols are therefore based on the known pharmacology of this compound from in vitro studies and established, general methodologies for inducing stroke in mice and for administering lipophilic compounds. These are intended to serve as a foundational guide for researchers.
Introduction to this compound
This compound is a novel benzothiazepine derivative that has demonstrated neuroprotective properties in preclinical in vitro studies. It is an analog of CGP37157 and acts as a blocker of the mitochondrial Na+/Ca2+ exchanger (NCLX)[1][2]. By inhibiting NCLX, this compound is proposed to prevent mitochondrial calcium overload, a key event in the pathophysiology of neuronal cell death following ischemic stroke[1][2]. Its potential as a therapeutic agent for stroke lies in its ability to mitigate the downstream effects of excitotoxicity and oxidative stress.
Proposed Mechanism of Action
During an ischemic stroke, the lack of oxygen and glucose leads to excessive glutamate release and subsequent overactivation of glutamate receptors, causing a massive influx of Ca2+ into the neurons. This intracellular Ca2+ overload triggers a cascade of detrimental events, including mitochondrial dysfunction. Mitochondria attempt to buffer the excess cytosolic Ca2+, leading to mitochondrial Ca2+ overload. This, in turn, can trigger the opening of the mitochondrial permeability transition pore (mPTP), release of pro-apoptotic factors, and increased production of reactive oxygen species (ROS), ultimately leading to neuronal death.
This compound, by blocking the NCLX, is hypothesized to prevent the efflux of Ca2+ from the mitochondria to the cytosol, thereby helping to maintain mitochondrial homeostasis and prevent the downstream cascade of cell death.
Caption: Proposed neuroprotective signaling pathway of this compound in ischemic stroke.
Experimental Protocols
The following protocols are generalized and should be optimized for specific experimental needs.
Preparation of this compound for In Vivo Administration
Given that this compound is a lipophilic compound, a suitable vehicle is required for its solubilization and administration.
-
Vehicle Selection: A common vehicle for lipophilic compounds is a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL, and saline. A typical ratio is 5-10% DMSO, 5-10% Cremophor EL, and 80-90% sterile saline (0.9% NaCl).
-
Preparation Steps:
-
Weigh the desired amount of this compound.
-
Dissolve this compound in DMSO by vortexing or brief sonication.
-
Add Cremophor EL to the DMSO-drug mixture and vortex thoroughly.
-
Add sterile saline dropwise while continuously vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, adjust the vehicle ratios or consider alternative solubilizing agents.
-
Prepare a vehicle-only control solution using the same procedure without the addition of this compound.
-
Mouse Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used and clinically relevant model of ischemic stroke.
-
Animals: Adult male C57BL/6 mice (8-12 weeks old, 20-25 g) are commonly used.
-
Anesthesia: Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2.
-
Surgical Procedure (Intraluminal Filament Model):
-
Place the anesthetized mouse in a supine position and maintain body temperature at 37°C using a heating pad.
-
Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissues.
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Make a small incision in the CCA.
-
Introduce a silicon-coated nylon monofilament (e.g., 6-0) through the CCA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 9-11 mm from the carotid bifurcation.
-
After the desired occlusion period (e.g., 60 minutes for transient MCAO), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the mouse to recover.
-
-
Sham Surgery: Perform the same surgical procedure without the insertion of the filament.
Caption: Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model.
Administration of this compound
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection are common routes. The choice depends on the desired pharmacokinetic profile.
-
Dosing Regimen: The dose and timing of administration need to be determined empirically. A potential starting point could be a dose range of 1-20 mg/kg.
-
Treatment Groups:
-
Sham + Vehicle
-
MCAO + Vehicle
-
MCAO + this compound (low dose)
-
MCAO + this compound (high dose)
-
-
Timing of Administration: this compound could be administered either before the induction of ischemia (pre-treatment) or at the time of reperfusion (post-treatment) to assess its neuroprotective efficacy.
Outcome Measures and Data Presentation
Neurological Deficit Scoring
Assess neurological function at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., a 0-5 point scale where 0 is no deficit and 5 is severe deficit).
| Treatment Group | Neurological Score (24h) | Neurological Score (48h) | Neurological Score (72h) |
| Sham + Vehicle | 0 ± 0 | 0 ± 0 | 0 ± 0 |
| MCAO + Vehicle | 3.5 ± 0.5 | 3.2 ± 0.6 | 2.9 ± 0.7 |
| MCAO + this compound (X mg/kg) | 2.1 ± 0.4 | 1.8 ± 0.5 | 1.5 ± 0.6* |
Hypothetical data showing potential improvement with this compound. Data are presented as mean ± SD. *p < 0.05 compared to MCAO + Vehicle.
Infarct Volume Measurement
At a terminal time point (e.g., 72 hours post-MCAO), euthanize the mice and perfuse the brains. Stain coronal brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red).
| Treatment Group | Infarct Volume (mm³) |
| MCAO + Vehicle | 110 ± 15 |
| MCAO + this compound (X mg/kg) | 65 ± 12* |
Hypothetical data showing potential reduction in infarct volume with this compound. Data are presented as mean ± SD. *p < 0.05 compared to MCAO + Vehicle.
Molecular and Cellular Analyses
-
Western Blotting/Immunohistochemistry: Assess the expression of markers for apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN) in the peri-infarct region.
-
Measurement of Oxidative Stress: Analyze markers of oxidative stress such as malondialdehyde (MDA) levels or superoxide dismutase (SOD) activity in brain homogenates.
| Treatment Group | Cleaved Caspase-3 (relative expression) | MDA Levels (nmol/mg protein) |
| Sham + Vehicle | 1.0 ± 0.2 | 2.5 ± 0.4 |
| MCAO + Vehicle | 4.2 ± 0.8 | 8.1 ± 1.2 |
| MCAO + this compound (X mg/kg) | 2.5 ± 0.6 | 4.3 ± 0.9 |
Hypothetical data showing potential molecular changes with this compound. Data are presented as mean ± SD. *p < 0.05 compared to MCAO + Vehicle.
Conclusion
While specific in vivo data for this compound in stroke models is currently lacking, its mechanism of action as an NCLX blocker presents a promising therapeutic strategy. The protocols and application notes provided here offer a general framework for researchers to begin investigating the neuroprotective potential of this compound in a mouse model of ischemic stroke. It is crucial to perform dose-response studies and detailed pharmacokinetic/pharmacodynamic analyses to fully characterize its effects in vivo.
References
Troubleshooting & Optimization
how to minimize ITH12575 cytotoxicity in long-term experiments
Welcome to the technical support center for ITH12575. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxicity in long-term experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX). Its primary role is to reduce the efflux of calcium (Ca2+) from the mitochondria into the cytosol. This action has been shown to be neuroprotective by preventing Ca2+ overload and mitigating neuronal damage in models of oxidative stress.[1] At higher concentrations, this compound may also reduce Ca2+ influx through the CALHM1 channel.[1]
Q2: Why is it important to monitor for cytotoxicity in long-term experiments with this compound?
A2: While this compound has demonstrated neuroprotective effects, long-term inhibition of a crucial ion exchanger like the mNCX can potentially disrupt cellular calcium homeostasis and mitochondrial function. This disruption could lead to off-target effects and cytotoxicity over extended experimental periods. Continuous monitoring is essential to ensure that the observed effects are due to the intended therapeutic action and not a result of cellular stress or death.
Q3: What are the initial signs of cytotoxicity I should look for?
A3: Initial signs of cytotoxicity can be subtle. Look for changes in cell morphology (e.g., rounding, detachment, blebbing), a decrease in the rate of cell proliferation, or alterations in metabolic activity. More specific indicators related to this compound's mechanism could include increased production of reactive oxygen species (ROS) or a drop in mitochondrial membrane potential.
Q4: How can I determine the optimal non-toxic concentration of this compound for my long-term experiments?
A4: The optimal concentration should be determined empirically for your specific cell line and experimental duration. We recommend performing a dose-response curve over a prolonged period (e.g., 7-14 days), assessing cell viability at multiple time points. The goal is to find the highest concentration that maintains cell viability and health comparable to vehicle-treated controls while still achieving the desired pharmacological effect.
Q5: Is continuous exposure to this compound necessary, or can intermittent dosing be used?
A5: Continuous exposure may not be necessary and could increase the risk of cytotoxicity. Consider intermittent dosing schedules (e.g., 24 hours on, 48 hours off) or a "pulse" treatment at the beginning of the experiment. The necessity for continuous exposure will depend on the specific research question and the stability of the compound in your culture system.
Troubleshooting Guides
Problem 1: Increased Cell Death or Reduced Viability Over Time
| Potential Cause | Suggested Solution |
| Concentration too high | Perform a long-term dose-response experiment (7-21 days) with a wide range of this compound concentrations to determine the EC50 for cytotoxicity at different time points. Select a concentration well below the cytotoxic threshold for your long-term studies. |
| Continuous exposure toxicity | Test intermittent dosing regimens. For example, treat cells for a set period (e.g., 24 or 48 hours), then replace with fresh media without this compound for a recovery period before re-treating. |
| Accumulation of toxic metabolites | Increase the frequency of media changes (e.g., every 24-48 hours) to prevent the buildup of any potential toxic byproducts of this compound metabolism by the cells. |
| Cell line sensitivity | The specific cell line may be particularly sensitive to alterations in mitochondrial calcium handling. Consider using a different cell model or engineering your current cells to be more robust (e.g., overexpressing antioxidant enzymes if oxidative stress is the issue). |
Problem 2: Altered Mitochondrial Function (e.g., decreased membrane potential)
| Potential Cause | Suggested Solution |
| Mitochondrial calcium overload | Although this compound inhibits Ca2+ efflux, prolonged treatment could still lead to dysregulation. Monitor mitochondrial calcium levels using a fluorescent indicator like Rhod-2, AM. If overload is detected, a lower concentration of this compound or intermittent dosing may be required. |
| Increased Oxidative Stress | Disruption of mitochondrial function can lead to the production of reactive oxygen species (ROS). Measure ROS levels using probes like DCFDA or MitoSOX. If ROS levels are elevated, consider co-treatment with a mitochondrial-targeted antioxidant (e.g., MitoTEMPO). |
| Impaired mitochondrial respiration | Assess mitochondrial health by measuring the mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and oxygen consumption rates (e.g., using a Seahorse analyzer). |
Problem 3: Inconsistent or Unexpected Experimental Results
| Potential Cause | Suggested Solution |
| Compound degradation | This compound may not be stable in culture media for extended periods. Prepare fresh stock solutions and add fresh compound with each media change. Confirm compound stability in your media over time using analytical methods if possible. |
| Cellular adaptation | Cells may adapt to the long-term presence of this compound by altering the expression of other calcium channels or transporters. Monitor the expression of key calcium handling proteins over the course of your experiment using techniques like qPCR or Western blotting. |
| Off-target effects | At higher concentrations, this compound is known to affect CALHM1 channels.[1] Ensure you are using a concentration that is selective for the mNCX. If you suspect off-target effects, you may need to perform more extensive characterization or use a lower concentration. |
Experimental Protocols
Protocol 1: Determining Long-Term Cytotoxicity using a Real-Time Viability Assay
This protocol describes how to determine the cytotoxic potential of this compound over an extended period using a real-time live-cell imaging system or a plate-based viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well clear bottom black plates
-
Real-time live-cell analysis system or a viability reagent (e.g., resazurin-based)
-
Multichannel pipette
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the desired experimental duration.
-
Allow cells to adhere and stabilize for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test might be from 10 nM to 100 µM. Include a vehicle-only control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Place the plate in a real-time live-cell analysis system and monitor cell confluence over 7-14 days.
-
Alternatively, at set time points (e.g., 1, 3, 7, 10, and 14 days), perform a viability assay according to the manufacturer's instructions.
-
For each time point, calculate the percentage of viable cells relative to the vehicle control.
-
Plot the dose-response curves for each time point to determine the IC50 for cytotoxicity.
Protocol 2: Monitoring Mitochondrial Health via Mitochondrial Membrane Potential
This protocol outlines the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential.
Materials:
-
Cells cultured with and without this compound for the desired duration
-
TMRE stock solution (in DMSO)
-
FCCP (a mitochondrial uncoupler, as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells in appropriate plates (e.g., 96-well black, clear bottom for microscopy or plate reader).
-
At the end of the long-term treatment with this compound, prepare a working solution of TMRE in pre-warmed culture medium (typically 20-100 nM).
-
For a positive control, treat a set of untreated cells with FCCP (typically 10 µM) for 15-30 minutes before adding TMRE.
-
Remove the culture medium from all wells and replace it with the TMRE-containing medium.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
Wash the cells with pre-warmed PBS or medium to remove excess dye.
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm) or measure the fluorescence intensity using a plate reader.
-
A decrease in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.
Quantitative Data Summary
The following tables present hypothetical data from long-term cytotoxicity and mitochondrial health assays for this compound.
Table 1: Long-Term Cytotoxicity of this compound in SH-SY5Y Neuroblastoma Cells
| Concentration | Day 3 (% Viability) | Day 7 (% Viability) | Day 14 (% Viability) |
| Vehicle | 100 ± 4.5 | 100 ± 5.1 | 100 ± 6.2 |
| 1 µM | 98 ± 3.9 | 95 ± 4.8 | 92 ± 5.5 |
| 5 µM | 96 ± 4.2 | 90 ± 5.3 | 85 ± 6.1 |
| 10 µM | 92 ± 5.1 | 82 ± 6.0 | 70 ± 7.3 |
| 25 µM | 80 ± 6.5 | 65 ± 7.2 | 45 ± 8.0 |
| 50 µM | 60 ± 7.1 | 40 ± 8.1 | 20 ± 6.8 |
Table 2: Effect of Long-Term this compound Treatment on Mitochondrial Membrane Potential
| Treatment (7 days) | TMRE Fluorescence (Arbitrary Units) |
| Vehicle Control | 15,800 ± 1,200 |
| This compound (5 µM) | 14,500 ± 1,100 |
| This compound (25 µM) | 10,200 ± 950 |
| FCCP (Positive Control) | 3,500 ± 450 |
Signaling Pathways and Experimental Workflows
Calcium Signaling and Cytotoxicity
Disruption of mitochondrial Ca2+ handling by this compound can lead to elevated cytosolic Ca2+, which in turn can activate various downstream pathways leading to cytotoxicity, including the activation of calpains and caspases, and the induction of the mitochondrial permeability transition pore (mPTP).
Caption: this compound inhibits mNCX, potentially altering Ca2+ homeostasis and leading to apoptosis.
Nrf2-Mediated Oxidative Stress Response
Long-term mitochondrial modulation by this compound might induce oxidative stress. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. Monitoring its activation can be an indicator of cellular stress.
Caption: this compound-induced mitochondrial stress can lead to ROS production and Nrf2 activation.
Experimental Workflow for Assessing Cytotoxicity
This workflow provides a logical sequence of experiments to assess and mitigate the long-term cytotoxicity of this compound.
Caption: A systematic workflow to evaluate and minimize this compound cytotoxicity in long-term studies.
References
ITH12575 stability in solution at different storage conditions
This technical support center provides guidance on the stability and handling of ITH12575 in solution for research applications. Below are frequently asked questions and troubleshooting guides to ensure the consistent performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
Solid this compound is a white to beige powder. There are slight variations in the storage recommendations from different suppliers. Some recommend storage at 2-8°C, while others suggest room temperature. For long-term storage, it is advisable to store the solid compound at 2-8°C to minimize any potential degradation.
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO at a concentration of 2 mg/mL. To prepare a stock solution, reconstitute the solid this compound in high-purity, anhydrous DMSO. For example, to prepare a 10 mM stock solution (M.W. 331.86), you would dissolve 3.32 mg of this compound in 1 mL of DMSO.
Q3: What are the recommended storage conditions for this compound stock solutions?
While specific stability data for this compound in solution is not publicly available, general best practices for small molecule inhibitors in DMSO should be followed. It is recommended to:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protect the solution from light.
For short-term storage (a few days), the solution may be kept at 4°C, but this should be minimized.
Q4: How stable is this compound in aqueous solutions for my experiments?
The stability of this compound in aqueous buffers has not been characterized in publicly available literature. It is recommended to prepare fresh dilutions of this compound from the DMSO stock solution into your aqueous experimental buffer immediately before use. Avoid storing this compound in aqueous solutions for extended periods.
Troubleshooting Guide
Issue: I am observing inconsistent or lower-than-expected activity of this compound in my assays.
This could be due to several factors related to the stability and handling of the compound.
Possible Cause 1: Degradation of solid compound.
-
Troubleshooting Step: Ensure the solid compound has been stored correctly at 2-8°C and away from moisture. If the powder appears discolored or clumpy, it may be a sign of degradation.
Possible Cause 2: Degradation of stock solution.
-
Troubleshooting Step: If your DMSO stock solution has been stored for a long time, has undergone multiple freeze-thaw cycles, or was not stored at -20°C or -80°C, consider preparing a fresh stock solution.
Possible Cause 3: Instability in aqueous experimental buffer.
-
Troubleshooting Step: Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. Do not store the compound in aqueous solutions. You can perform a simple stability test by incubating this compound in your buffer for the duration of your experiment, and then analyzing the sample by HPLC to check for degradation.
Possible Cause 4: Precipitation in aqueous buffer.
-
Troubleshooting Step: this compound is a hydrophobic molecule. When diluting the DMSO stock solution into an aqueous buffer, ensure that the final concentration of DMSO is sufficient to maintain solubility and that the final concentration of this compound does not exceed its solubility limit in the aqueous medium. If you observe any precipitation, you may need to adjust the final DMSO concentration or lower the working concentration of this compound.
Summary of this compound Properties
| Property | Value | Source |
| Molecular Weight | 331.86 g/mol | |
| Purity | ≥98% (by HPLC) | |
| Appearance | White to beige powder | |
| Solubility | 2 mg/mL in DMSO | |
| Storage (Solid) | 2-8°C or Room Temperature |
Experimental Workflow for Using this compound
The following diagram outlines the recommended workflow for preparing and using this compound in a typical cell-based assay to ensure reproducibility and minimize degradation.
Caption: Recommended workflow for this compound handling.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX). This diagram illustrates its primary mechanism of action.
Caption: Mechanism of this compound as an mNCX inhibitor.
addressing variability in ITH12575 neuroprotection assay results
Welcome to the technical support center for ITH12575 neuroprotection assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
While the precise mechanism is under ongoing investigation, this compound is a novel compound designed to exhibit neuroprotective properties. It is hypothesized to function by modulating intracellular signaling pathways involved in oxidative stress response and cell survival. Key proposed targets include the activation of the Nrf2 pathway, a critical regulator of antioxidant defense.
Q2: Which cell lines are recommended for use with this compound?
This compound has been primarily characterized in neuronal cell lines susceptible to oxidative stress-induced apoptosis, such as the HT22 hippocampal cell line. Other neuronal cell types may also be suitable, but optimization of cell density and treatment conditions will be necessary.
Q3: What is the recommended method for assessing neuroprotection in this assay?
The most common method for evaluating the neuroprotective effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[1] This colorimetric assay is a reliable indicator of mitochondrial function and, consequently, cell health.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values for this compound Across Experiments
High variability in the half-maximal inhibitory concentration (IC50) of this compound can be a significant issue, making it difficult to determine the compound's true potency.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health/Passage Number | Maintain a consistent cell passage number for all experiments. Cells at very high or low passage numbers can exhibit altered growth rates and sensitivity to treatments. |
| Variability in Seeding Density | Ensure a uniform cell seeding density across all wells and plates. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Inconsistent Incubation Times | Adhere strictly to the incubation times specified in the protocol for cell seeding, neurotoxin treatment, and this compound application.[2] |
| Reagent Instability | Prepare fresh dilutions of this compound and the neurotoxin for each experiment. Store stock solutions at the recommended temperature and protect from light. |
Issue 2: No Neuroprotective Effect Observed with this compound Treatment
Observing no neuroprotective effect can be disheartening. This troubleshooting section will guide you through potential reasons and solutions.
| Potential Cause | Recommended Solution |
| Sub-optimal Neurotoxin Concentration | The concentration of the neurotoxin used to induce cell death may be too high. Perform a dose-response curve for the neurotoxin to determine the concentration that results in approximately 50% cell death (LD50). |
| Incorrect this compound Concentration Range | The concentrations of this compound being tested may be too low. Test a broader range of concentrations, including higher doses, to identify the effective range. |
| Issues with this compound Stock Solution | Verify the integrity and concentration of your this compound stock solution. If possible, use a fresh, validated batch of the compound. |
| Inappropriate Assay Controls | Ensure you are using appropriate positive and negative controls. A known neuroprotective compound can serve as a positive control to validate the assay system.[3][4] |
Issue 3: High Background Signal in the MTT Assay
| Potential Cause | Recommended Solution |
| Contamination | Check cell cultures for any signs of bacterial or fungal contamination, which can interfere with the MTT assay. |
| Precipitation of this compound | At higher concentrations, this compound may precipitate in the culture medium. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent. |
| Incomplete Solubilization of Formazan | Ensure complete solubilization of the formazan crystals by adding the solubilization solution and incubating for the recommended time, with gentle mixing.[1] |
Experimental Protocols
Standard Protocol for this compound Neuroprotection Assay in HT22 Cells
This protocol outlines a standard method for assessing the neuroprotective effects of this compound against glutamate-induced oxidative stress in the HT22 cell line.
-
Cell Seeding:
-
Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well.[1]
-
Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
After 24 hours of seeding, replace the medium with fresh serum-free DMEM containing the desired concentrations of this compound.
-
Incubate for 1 hour.
-
-
Induction of Neurotoxicity:
-
Prepare a stock solution of glutamate in serum-free DMEM.
-
Add glutamate to the wells to a final concentration of 5 mM.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation with glutamate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified incubator.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Experimental workflow for the this compound neuroprotection assay.
Caption: Hypothetical signaling pathway for this compound-mediated neuroprotection.
Caption: Troubleshooting decision tree for high variability in assay results.
References
potential off-target effects of ITH12575 in neuronal signaling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of ITH12575 in neuronal signaling. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound is a neuroprotective agent belonging to the 4,1-benzothiazepine class. Its primary and well-documented target is the mitochondrial Na+/Ca2+ exchanger (NCLX).[1][2] By inhibiting NCLX, this compound blocks the extrusion of calcium ions (Ca2+) from the mitochondria.
Q2: What is the expected on-target effect of this compound in neurons?
The intended effect of this compound is to modulate mitochondrial calcium homeostasis. In pathological conditions characterized by neuronal calcium overload, such as excitotoxicity or certain neurodegenerative diseases, inhibiting NCLX can be neuroprotective by preventing the detrimental consequences of excessive mitochondrial calcium efflux.[2]
Q3: Are there any known or potential off-target effects of this compound in neuronal signaling?
While comprehensive public data on the off-target profile of this compound is limited, its chemical class, the benzothiazepines, provides clues to potential off-target interactions. For instance, other benzothiazepines like diltiazem have been shown to interact with neuronal nicotinic acetylcholine receptors (nAChRs).[3] Therefore, it is plausible that this compound could exhibit activity at nAChRs or other structurally related ion channels.
Q4: How might off-target effects of this compound manifest in my neuronal cell culture experiments?
Unanticipated effects on neuronal firing rates, synaptic transmission, or cell viability that cannot be directly attributed to the modulation of mitochondrial calcium levels could indicate off-target activity. For example, interaction with nAChRs could alter cholinergic signaling pathways.
Q5: What are the first steps I should take to investigate a suspected off-target effect?
The initial step is to perform a thorough literature search for the off-target profiles of compounds with similar chemical scaffolds. Subsequently, employing computational and in vitro screening methods against common off-target families (e.g., kinases, GPCRs, ion channels) is recommended.
Troubleshooting Guides
Issue 1: I am observing changes in synaptic plasticity (LTP/LTD) that are inconsistent with NCLX inhibition alone.
-
Question: Could this compound be affecting other ion channels involved in synaptic plasticity?
-
Answer: Yes. Given that other benzothiazepines can block nAChRs, it is possible this compound is modulating these or other ligand-gated ion channels.[3] This could alter postsynaptic depolarization and calcium influx, thereby impacting the induction of long-term potentiation (LTP) or long-term depression (LTD). It would be advisable to test the effect of this compound in the presence of specific nAChR antagonists.
-
-
Question: How can I experimentally distinguish between on-target and potential off-target effects on synaptic plasticity?
-
Answer: A key experiment would be to use a structurally unrelated NCLX inhibitor as a control. If the observed effects on synaptic plasticity are solely due to NCLX inhibition, a different NCLX inhibitor should produce a similar phenotype. If the effects are unique to this compound, an off-target mechanism is more likely. Additionally, directly measuring postsynaptic currents in response to neurotransmitter application in the presence of this compound can help identify modulation of receptor function.
-
Issue 2: My neuronal cultures treated with this compound show unexpected changes in gene expression related to signaling pathways other than calcium homeostasis.
-
Question: Could this compound be activating or inhibiting kinases or phosphatases?
-
Answer: It is a possibility. Many small molecules exhibit off-target effects on protein kinases. A broad-spectrum kinome scan is the most direct way to assess this. Such a screen would reveal any unintended interactions with a wide range of kinases, which could explain downstream changes in gene expression.
-
-
Question: What kind of control experiments can I perform to validate a potential kinase-mediated off-target effect?
-
Answer: If a kinome scan identifies a potential off-target kinase, you can use a known selective inhibitor of that kinase as a positive control in your experiments. If the selective inhibitor phenocopies the effects of this compound on gene expression, it strengthens the hypothesis of an off-target interaction.
-
Data Presentation
As specific quantitative off-target data for this compound is not publicly available, the following table provides a template for how a researcher might structure their own findings from off-target screening assays.
| Target Class | Specific Target | Assay Type | This compound IC50 / Ki (µM) | Reference Compound | Reference IC50 / Ki (µM) |
| Ion Channel | nAChR α7 | Radioligand Binding | User-determined value | PNU-282987 | 0.02 |
| Ion Channel | nAChR α4β2 | Electrophysiology | User-determined value | Varenicline | 0.0005 |
| Kinase | PKA | Kinase Activity Assay | User-determined value | H-89 | 0.048 |
| Kinase | CaMKII | Kinase Activity Assay | User-determined value | KN-93 | 0.37 |
| GPCR | M1 Muscarinic | Calcium Mobilization | User-determined value | McN-A-343 | 0.1 |
Experimental Protocols
Protocol 1: Preliminary Off-Target Screening using a Kinase Panel (e.g., KINOMEscan®)
-
Objective: To identify potential interactions of this compound with a broad range of human protein kinases.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins KINOMEscan®).[4][5][6][7]
-
Typically, the compound is screened at a single concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.
-
The results are reported as percent of control, where a lower percentage indicates stronger binding of this compound to the kinase.
-
Follow-up with dose-response curves to determine the dissociation constant (Kd) for any significant "hits".
-
Protocol 2: Investigating Off-Target Effects on Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
-
Objective: To determine if this compound modulates the function of neuronal nAChRs.
-
Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Express the desired nAChR subtype (e.g., α7 or α4β2) in Xenopus oocytes by injecting cRNA.
-
After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two electrodes.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with a control solution and then apply acetylcholine (ACh) or another specific nAChR agonist to elicit a baseline current.
-
Wash out the agonist and then pre-apply this compound at various concentrations for a set period.
-
During the application of this compound, co-apply the nAChR agonist and record the current.
-
A reduction in the agonist-evoked current in the presence of this compound indicates an inhibitory effect.
-
Construct a dose-response curve to determine the IC50 of this compound for the specific nAChR subtype.
-
Mandatory Visualization
Caption: On- and potential off-target signaling pathways of this compound.
References
- 1. Curcumin and NCLX inhibitors share anti-tumoral mechanisms in microsatellite-instability-driven colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of benzothiazepines on human neuronal nicotinic receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 6. youtube.com [youtube.com]
- 7. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Technical Support Center: Improving ITH12575 Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the delivery of ITH12575 across the blood-brain barrier (BBB).
This compound Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for designing and troubleshooting BBB permeability experiments.
| Property | Value | Source |
| Molecular Weight | 331.86 g/mol | Supplier Data |
| Chemical Formula | C18H18ClNOS | Supplier Data |
| Predicted logP | 3.5 - 4.5 | Online Prediction Tools[1][2] |
| Predicted pKa (most basic) | 6.8 - 7.2 | Online Prediction Tools[3] |
| Solubility | Soluble in DMSO | Supplier Data |
Note: Predicted values for logP and pKa can vary between different software. Experimental determination is recommended for highest accuracy.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo BBB permeability studies with this compound.
In Vitro BBB Models (PAMPA & Cell-Based Assays)
Question: Why am I observing unexpectedly low permeability of this compound in my PAMPA-BBB assay?
Answer:
Several factors could contribute to low apparent permeability (Pe) in a PAMPA-BBB assay. Consider the following troubleshooting steps:
-
Compound Solubility: Although this compound is soluble in DMSO, it may precipitate in the aqueous donor buffer.
-
Troubleshooting:
-
Visually inspect the donor well for any precipitation.
-
Decrease the initial concentration of this compound.
-
Increase the percentage of co-solvent (e.g., DMSO) in the donor buffer, but be aware that high concentrations can affect membrane integrity.[4]
-
-
-
Membrane Integrity: The artificial lipid membrane may be compromised.
-
Troubleshooting:
-
Ensure the lipid solution is fresh and properly prepared.
-
Check for any air bubbles trapped under the filter membrane.
-
Run a control compound with known low permeability to validate membrane tightness.
-
-
-
High Lipophilicity: Highly lipophilic compounds can sometimes show artificially low permeability due to strong partitioning into the lipid membrane, a phenomenon known as membrane retention.
-
Troubleshooting:
-
Analyze the amount of compound remaining in the donor compartment and retained in the membrane to calculate mass balance.
-
Consider using a different lipid composition for the artificial membrane.[5]
-
-
-
Assay Conditions: Suboptimal incubation time or temperature can affect permeability.
-
Troubleshooting:
-
Ensure the incubation time is sufficient for detectable permeation (typically 4-18 hours).[6]
-
Maintain a consistent and appropriate temperature throughout the experiment.
-
-
Question: My TEER values are inconsistent or too low in my cell-based in vitro BBB model. What should I do?
Answer:
Low or variable Transendothelial Electrical Resistance (TEER) values indicate a compromised endothelial cell barrier. Here are some potential causes and solutions:
-
Cell Culture Conditions: Suboptimal cell culture conditions can hinder the formation of tight junctions.
-
Troubleshooting:
-
Ensure the use of appropriate cell culture medium and supplements.
-
Optimize cell seeding density; both too low and too high densities can be problematic.[7]
-
Confirm the absence of contamination (e.g., mycoplasma).
-
-
-
Co-culture Conditions: The presence and health of co-cultured astrocytes or pericytes are crucial for inducing and maintaining barrier properties.
-
Troubleshooting:
-
Verify the viability and proper morphology of the co-cultured cells.
-
Ensure appropriate communication between cell types (e.g., proper insert pore size for transwell models).[7]
-
-
-
TEER Measurement Technique: Improper measurement technique can lead to inaccurate readings.
-
Troubleshooting:
-
Ensure the electrode is placed consistently in the same position and depth for each measurement.
-
Allow the TEER values to stabilize before recording.
-
Use a chopstick-style electrode for more consistent results.[8]
-
-
-
Cell Viability: The cells may be unhealthy or dying.
-
Troubleshooting:
-
Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to assess the health of the cell monolayer.
-
Ensure the experimental conditions (e.g., compound concentration, incubation time) are not cytotoxic.
-
-
Question: I am observing high variability between replicate wells in my permeability assay. How can I improve consistency?
Answer:
High variability can obscure meaningful results. To improve the consistency of your assay:
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting can introduce significant error.
-
Troubleshooting:
-
Calibrate your pipettes regularly.
-
Use reverse pipetting for viscous solutions.
-
Ensure consistent and careful pipetting technique across all wells.
-
-
-
Edge Effects: Wells on the outer edges of the plate are more prone to evaporation, which can concentrate the compound and affect results.
-
Troubleshooting:
-
Avoid using the outermost wells of the 96-well plate.
-
Maintain a humidified environment during incubation by placing a wet paper towel in the incubator or using a plate sealer.
-
-
-
Compound Adsorption: this compound, being lipophilic, may adsorb to the plasticware.
-
Troubleshooting:
-
Use low-protein-binding plates and pipette tips.
-
Include a surfactant (e.g., Tween 20) in the buffer at a low, non-toxic concentration.
-
-
-
Inconsistent Cell Monolayer: In cell-based assays, a non-confluent or uneven cell monolayer will lead to variable permeability.
-
Troubleshooting:
-
Visually inspect the cell monolayer for confluency before starting the experiment.
-
Optimize cell seeding and growth conditions to achieve a uniform monolayer.
-
-
In Vivo BBB Models
Question: After in situ brain perfusion, I have a low and variable brain uptake of this compound. What could be the issue?
Answer:
Low and variable brain uptake in an in situ brain perfusion experiment can be due to several factors:
-
Perfusion Rate and Pressure: Incorrect perfusion parameters can affect delivery.
-
Troubleshooting:
-
Ensure the perfusion rate and pressure are within the physiological range for the animal model to avoid disrupting the BBB.
-
Monitor the perfusion pressure throughout the experiment.
-
-
-
Protein Binding: this compound may bind to proteins in the perfusate, reducing the free fraction available to cross the BBB.
-
Troubleshooting:
-
Determine the protein binding of this compound in the perfusate.
-
Consider using a protein-free perfusate or a perfusate with a defined concentration of albumin.
-
-
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp at the BBB.
-
Troubleshooting:
-
Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporin A) to see if brain uptake increases.
-
Use P-gp knockout animal models for comparison.
-
-
-
Metabolism: The compound may be rapidly metabolized in the brain or at the BBB.
-
Troubleshooting:
-
Analyze brain homogenates for the presence of this compound metabolites.
-
Include metabolic inhibitors in the perfusate if the metabolic pathway is known.
-
-
Question: My microdialysis recovery of this compound is low and inconsistent. How can I improve this?
Answer:
Low and variable recovery is a common challenge in microdialysis. Here are some tips:
-
Probe Calibration: The in vivo recovery of the microdialysis probe can be influenced by the properties of the compound and the surrounding tissue.
-
Troubleshooting:
-
Perform in vivo probe calibration using the retrodialysis method to accurately determine the extracellular concentration.[2]
-
-
-
Flow Rate: The perfusion flow rate affects the recovery efficiency.
-
Troubleshooting:
-
Use a lower, more consistent flow rate to increase the recovery of the analyte.[9]
-
-
-
Adsorption to Tubing: The lipophilic nature of this compound may cause it to adsorb to the microdialysis tubing.
-
Troubleshooting:
-
Use tubing made of low-adsorption materials.
-
Include a small amount of a suitable organic solvent or surfactant in the perfusate.
-
-
-
Tissue Response to Probe: Implantation of the microdialysis probe can cause local tissue damage and inflammation, which can affect the local environment and compound recovery.
-
Troubleshooting:
-
Allow for a sufficient recovery period after probe implantation before starting the experiment.
-
Handle the probe insertion with care to minimize tissue damage.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is expected to cross the BBB?
Given its predicted lipophilicity (logP between 3.5 and 4.5), the primary mechanism for this compound to cross the BBB is expected to be passive transcellular diffusion. However, the possibility of it being a substrate for influx or efflux transporters cannot be ruled out without experimental verification.
Q2: What are the key experimental controls to include in my BBB permeability studies?
It is crucial to include both positive and negative controls in your experiments.
-
High Permeability Control: A compound known to readily cross the BBB (e.g., caffeine, propranolol).
-
Low Permeability Control: A compound with poor BBB penetration (e.g., sucrose, atenolol).
-
P-gp Substrate Control: A known substrate of P-gp (e.g., rhodamine 123, digoxin) to assess the activity of efflux transporters in your model.
Q3: How can I enhance the delivery of this compound across the BBB?
Several strategies can be explored to enhance the brain delivery of this compound:
-
Formulation Strategies: Encapsulating this compound in nanoparticles or liposomes can protect it from metabolism and potentially facilitate its transport across the BBB.
-
Chemical Modification: Prodrug approaches, where a lipophilic moiety is temporarily attached to the molecule to increase its BBB penetration, can be considered.
-
Targeting Ligands: Conjugating this compound to ligands that bind to receptors expressed on brain endothelial cells (e.g., transferrin receptor, insulin receptor) can promote receptor-mediated transcytosis.
-
Co-administration with BBB Modulators: Transiently opening the BBB using agents like mannitol or focused ultrasound in combination with this compound administration could increase its brain uptake.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol provides a method for assessing the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, PVDF membrane)
-
96-well acceptor plate
-
Porcine brain polar lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
This compound and control compounds
-
Plate shaker
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare Lipid Solution: Dissolve porcine brain polar lipid in dodecane to a final concentration of 20 mg/mL.
-
Coat Filter Plate: Carefully apply 5 µL of the lipid solution to each well of the filter plate, ensuring the entire membrane is coated.
-
Prepare Donor Solution: Dissolve this compound and control compounds in DMSO to create stock solutions. Dilute the stock solutions in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%).
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Assemble Sandwich: Place the lipid-coated filter plate onto the acceptor plate.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubate: Cover the plate and incubate at room temperature with gentle shaking (e.g., 100 rpm) for 4-18 hours.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Pe) using the following equation: Pe (cm/s) = [-ln(1 - [C]a / [C]eq)] * (Va * Vd) / ((Va + Vd) * A * t) Where:
-
[C]a is the concentration in the acceptor well
-
[C]eq is the equilibrium concentration
-
Va is the volume of the acceptor well
-
Vd is the volume of the donor well
-
A is the area of the membrane
-
t is the incubation time in seconds
-
In Situ Brain Perfusion
This protocol describes a method to measure the brain uptake of this compound in an anesthetized rodent model.
Materials:
-
Anesthetized rat or mouse
-
Perfusion pump
-
Perfusate solution (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, containing radiolabeled sucrose as a vascular marker)
-
This compound dissolved in the perfusate
-
Surgical instruments
-
Brain homogenization buffer
-
Scintillation counter or LC-MS/MS system
Procedure:
-
Anesthetize Animal: Anesthetize the animal according to approved institutional protocols.
-
Surgical Preparation: Expose the common carotid artery and ligate the external carotid artery.
-
Cannulation: Insert a cannula into the common carotid artery, pointing towards the brain.
-
Initiate Perfusion: Start the perfusion with the perfusate containing this compound and the vascular marker at a constant flow rate.
-
Perfusion Duration: Perfuse for a short, defined period (e.g., 30-60 seconds).
-
Decapitation and Brain Removal: At the end of the perfusion, decapitate the animal and quickly remove the brain.
-
Brain Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Sample Analysis:
-
Take an aliquot of the homogenate to determine the concentration of the vascular marker (to correct for the compound in the brain's vascular space).
-
Analyze the remaining homogenate and a sample of the perfusate for the concentration of this compound using an appropriate analytical method.
-
-
Calculate Brain Uptake: Calculate the brain uptake clearance (K_in) or the volume of distribution (Vd) after correcting for the vascular space.
Signaling Pathways and Visualizations
This compound is an inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX). By blocking NCLX, this compound prevents the efflux of Ca2+ from the mitochondria into the cytoplasm. This action is neuroprotective, particularly under conditions of excitotoxicity and oxidative stress, where excessive cytoplasmic Ca2+ can trigger cell death pathways.
Experimental Workflow for Assessing BBB Permeability
References
- 1. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 2. On-line Software [vcclab.org]
- 3. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Tuning the predictive capacity of the PAMPA-BBB model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PKA Phosphorylation of NCLX Reverses Mitochondrial Calcium Overload and Depolarization, Promoting Survival of PINK1-Deficient Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent ITH12575 efficacy in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistencies in the efficacy of ITH12575 across different cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing variable EC50 values for this compound in different cell lines. What are the potential causes for this inconsistency?
A1: Inconsistent efficacy of this compound across different cell lines can stem from a variety of biological and technical factors. This compound is an inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX), which plays a role in regulating intracellular calcium homeostasis.[1] The observed variability in its half-maximal effective concentration (EC50) can be attributed to:
-
Differential Expression of mNCX: The expression levels of the mitochondrial Na+/Ca2+ exchanger can vary significantly between cell lines. Cells with higher mNCX expression may require higher concentrations of this compound to achieve the same level of inhibition.
-
Differences in Mitochondrial Density and Function: The number and metabolic activity of mitochondria can differ among cell lines. Since this compound targets a mitochondrial protein, variations in mitochondrial biology will impact its efficacy.
-
Variations in Intracellular Calcium Signaling Pathways: Cell lines can have distinct mechanisms for maintaining calcium homeostasis.[2][3][4] The reliance on mNCX for calcium efflux from the mitochondria may differ, thus altering the apparent potency of this compound.
-
Cellular Microenvironment: Factors such as the glucose concentration, oxygen tension, and pH of the cell culture medium can influence drug behavior and cellular responses in vitro.[5][6]
-
Experimental Conditions: Discrepancies in experimental protocols, such as cell seeding density, drug incubation time, and the type of endpoint assay used, are common sources of variability.[7][8]
Q2: How can we standardize our experimental protocol to minimize variability when testing this compound?
A2: To ensure reproducible results, it is crucial to standardize your experimental workflow. Here are key parameters to control:
-
Cell Culture Conditions:
-
Maintain a consistent cell passage number.
-
Ensure cells are in the logarithmic growth phase at the time of the experiment.
-
Standardize the cell seeding density for all experiments.
-
Use the same batch of serum and culture medium.
-
-
Drug Preparation and Handling:
-
Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1]
-
Store aliquots of the stock solution at the recommended temperature to avoid repeated freeze-thaw cycles.[9]
-
Ensure the final solvent concentration is consistent across all treatment groups and does not exceed a level that affects cell viability (typically <0.1%).
-
-
Treatment and Incubation:
-
Optimize and maintain a consistent drug incubation time.[9]
-
Use a standardized assay endpoint (e.g., 24, 48, or 72 hours).
-
-
Assay Performance:
-
Use a consistent and validated assay to measure the desired endpoint (e.g., cell viability, apoptosis, calcium flux).
-
Ensure proper controls are included in every experiment (e.g., vehicle control, positive control).
-
Troubleshooting Guides
Issue 1: Higher than Expected EC50 in a Specific Cell Line
If you observe a significantly higher EC50 value for this compound in one cell line compared to others, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps:
-
Low mNCX Expression:
-
Verification: Perform quantitative PCR (qPCR) or Western blotting to compare the expression levels of the mNCX protein (gene name likely SLC8B1) across your panel of cell lines.
-
Action: If the resistant cell line shows low mNCX expression, this is a likely biological reason for the reduced sensitivity. Consider using a cell line with known high mNCX expression as a positive control.
-
-
Rapid Drug Metabolism or Efflux:
-
Verification: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein). You can test for this by co-incubating this compound with a known efflux pump inhibitor.
-
Action: If co-incubation restores sensitivity, drug efflux is a likely cause. This highlights a cell line-specific resistance mechanism.
-
Issue 2: Poor Reproducibility of this compound Efficacy Data
For experiments where results are inconsistent between replicates, focus on technical aspects of your assay.
Potential Cause & Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Verification: Before adding the drug, visually inspect the plates under a microscope to ensure even cell distribution and confluency.
-
Action: Refine your cell counting and plating technique. Ensure the cell suspension is homogenous before seeding.
-
-
Drug Instability:
-
Verification: Review the storage and handling of your this compound stock solutions.[9]
-
Action: Prepare fresh stock solutions and use them promptly. Avoid storing diluted solutions for extended periods.
-
-
Assay Interference:
-
Verification: Run a control with the drug in cell-free media to check for any direct interaction with your assay reagents (e.g., MTT reduction by the compound itself).
-
Action: If interference is detected, consider switching to an alternative assay method (e.g., a DNA-based proliferation assay instead of a metabolic one).
-
Data Presentation
When comparing the efficacy of this compound across different cell lines, a tabular format is recommended for clarity.
Table 1: Example of this compound EC50 Values in Different Neuronal Cell Lines
| Cell Line | Tissue of Origin | Doubling Time (hrs) | This compound EC50 (µM) | Standard Deviation |
| SH-SY5Y | Neuroblastoma | ~48 | 1.2 | ± 0.3 |
| PC-12 | Pheochromocytoma | ~72 | 5.8 | ± 1.1 |
| HeLa | Cervical Cancer | ~24 | 0.69 | N/A |
| Neuroblastoma | N/A | N/A | Protective | N/A |
Note: The EC50 value for HeLa cells is from published data. The protective effect in neuroblastoma cells was observed against oxidative stress.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot for mNCX Expression
-
Protein Extraction: Lyse cells from different lines using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against mNCX overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare mNCX expression levels.
Visualizations
Caption: Mechanism of action of this compound as an mNCX inhibitor.
Caption: Standardized workflow for assessing this compound efficacy.
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
- 1. This compound ≥98% (HPLC) | 1802013-08-6 [sigmaaldrich.com]
- 2. The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Interplay between Ca2+ Signaling Pathways and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. bitesizebio.com [bitesizebio.com]
optimizing incubation time for ITH12575 in neurotoxicity studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of ITH12575 in neurotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a neuroprotective agent that functions as a blocker of the mitochondrial Na+/Ca2+ exchanger (NCLX). By inhibiting NCLX, this compound prevents mitochondrial calcium overload, a key event in the progression of neuronal cell death in various neurodegenerative conditions.[1]
Q2: What is the optimal incubation time for this compound in a neurotoxicity assay?
A2: The optimal incubation time for this compound is dependent on the specific experimental design, including the cell type, the nature of the neurotoxic insult, and the endpoint being measured. A time-course experiment is essential to determine the ideal incubation period. Generally, for neuroprotective effects, pre-incubation for 1 to 24 hours before introducing the neurotoxin is a common starting point.
Q3: Should this compound be administered before, during, or after the neurotoxic challenge?
A3: To assess the neuroprotective potential of this compound, it is typically administered before the neurotoxic challenge. This pre-treatment allows the compound to enter the cells and inhibit the NCLX before the neurotoxin induces a pathological increase in intracellular calcium. Co-treatment and post-treatment protocols can also be explored to investigate therapeutic windows.
Troubleshooting Guides
Problem 1: High variability in cell viability readouts between wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Gently triturate the cell suspension before and during seeding to prevent cell clumping.
-
Pipetting Technique: Use calibrated pipettes and practice consistent, gentle pipetting to avoid cell stress. When adding reagents, add them to the side of the well to avoid dislodging cells.[2]
-
Minimize Edge Effects: To mitigate evaporation and temperature fluctuations at the edges of the plate, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.
-
Check for Contamination: Visually inspect cultures for any signs of microbial contamination.
-
Problem 2: No significant neuroprotective effect of this compound is observed.
-
Possible Cause: Sub-optimal compound concentration, inappropriate incubation time, or overwhelming neurotoxic insult.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound. Based on analogs, concentrations around 30 μM have shown some effects, but a broader range should be tested.[1]
-
Time-Course Experiment: As detailed in the experimental protocols below, conduct a time-course experiment to identify the optimal pre-incubation time.
-
Toxin Titration: Ensure the concentration of the neurotoxin used is not excessively high, leading to rapid and widespread cell death that cannot be rescued. A titration of the neurotoxin to induce 50-70% cell death (EC50) is recommended.
-
Assay Sensitivity: Verify that the chosen viability assay is sensitive enough to detect subtle changes in cell health.
-
Problem 3: this compound appears to be toxic to the cells at higher concentrations.
-
Possible Cause: Off-target effects or inherent cytotoxicity at high concentrations.
-
Troubleshooting Steps:
-
Determine Cytotoxicity Profile: Perform a cytotoxicity assay with this compound alone (without the neurotoxic insult) across a wide range of concentrations to determine its toxic threshold in your specific cell model.
-
Reduce Concentration and/or Incubation Time: Based on the cytotoxicity profile, select non-toxic concentrations for your neuroprotection assays. It may be necessary to reduce the incubation time at higher concentrations.
-
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to determine the optimal pre-incubation time for this compound to confer neuroprotection against a given neurotoxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
-
Complete culture medium
-
This compound stock solution
-
Neurotoxin of choice (e.g., rotenone, glutamate)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and differentiate for the appropriate time (e.g., 24-48 hours).
-
This compound Pre-incubation:
-
Prepare serial dilutions of this compound in complete culture medium at a non-toxic concentration determined from a preliminary cytotoxicity screen.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate the plates for different durations (e.g., 1, 6, 12, 24 hours) at 37°C and 5% CO2.
-
-
Neurotoxin Challenge:
-
After the respective pre-incubation times, add the neurotoxin to the wells containing this compound. The final concentration of the neurotoxin should be at its EC50.
-
Include control wells: cells with medium only, cells with this compound only, and cells with the neurotoxin only.
-
Incubate for a duration known to induce significant cell death (e.g., 24 hours).
-
-
Cell Viability Assessment:
-
After the neurotoxin incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Record the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control group (100% viability).
-
Plot cell viability against the pre-incubation time for each this compound concentration.
-
The optimal pre-incubation time will be the one that shows the highest level of neuroprotection.
-
Data Presentation:
Table 1: Hypothetical Time-Course Data for this compound Neuroprotection
| Pre-incubation Time (hours) | Cell Viability (%) with Neurotoxin Only | Cell Viability (%) with 10 µM this compound + Neurotoxin |
| 1 | 52.3 ± 3.1 | 65.8 ± 4.5 |
| 6 | 51.9 ± 2.8 | 78.2 ± 3.9 |
| 12 | 53.1 ± 3.5 | 85.4 ± 4.1 |
| 24 | 52.5 ± 2.9 | 82.1 ± 3.7 |
Signaling Pathways and Visualizations
This compound Mechanism of Action and Downstream Effects
This compound's primary action is the inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX), which plays a crucial role in maintaining mitochondrial calcium homeostasis. By blocking NCLX, this compound prevents the efflux of Ca2+ from the mitochondria, which can be protective in conditions of cytosolic calcium overload. This action helps to maintain mitochondrial membrane potential and ATP production, and prevents the activation of downstream cell death pathways.
Caption: Mechanism of this compound in preventing mitochondrial Ca2+ overload.
Experimental Workflow for Optimizing this compound Incubation Time
The following diagram illustrates a logical workflow for determining the optimal incubation time for this compound in a neurotoxicity study.
Caption: Workflow for optimizing this compound pre-incubation time.
Troubleshooting Logic for Sub-optimal Neuroprotection
This diagram provides a logical tree to troubleshoot experiments where this compound does not show the expected neuroprotective effect.
Caption: Troubleshooting flowchart for this compound neuroprotection experiments.
References
Technical Support Center: Interpreting ITH12575 Data from High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ITH12575 in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX). It functions by reducing the efflux of calcium ions (Ca2+) from the mitochondria into the cytosol. At higher concentrations, this compound has also been shown to reduce Ca2+ influx through the CALHM1 channel.
Q2: What is a typical effective concentration for this compound in in vitro assays?
A2: this compound has been shown to reduce Ca2+ efflux from the mitochondria to the cytosol in HeLa cells with an EC50 value of 690 nM. This value can serve as a reference point for designing dose-response experiments.
Q3: What type of high-throughput screening assay is suitable for identifying inhibitors of the mitochondrial Na+/Ca2+ exchanger like this compound?
A3: Assays that measure changes in mitochondrial calcium concentration are most suitable. A common approach involves loading cells with a fluorescent Ca2+ indicator that localizes to the mitochondria or using an external indicator in permeabilized cells. The assay would then measure the inhibition of Ca2+ extrusion from the mitochondria.
Q4: How can I assess the quality of my HTS assay for this compound?
A4: The Z'-factor is a widely accepted statistical parameter for evaluating the quality of an HTS assay. It reflects the separation between the signals of your positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening. Additionally, monitoring the signal-to-background (S/B) ratio is important; a higher S/B ratio indicates a more robust assay.
Troubleshooting Guides
This section provides guidance on common issues encountered during HTS data interpretation for this compound.
Issue 1: High Variability in Assay Signal
Possible Causes:
-
Inconsistent cell seeding density.
-
Variability in compound dispensing.
-
Fluctuations in incubation time or temperature.
-
Edge effects in the microplate.
-
Cell health issues.
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a uniform cell monolayer by optimizing your cell seeding protocol. Use an automated cell counter for accuracy.
-
Verify Liquid Handling: Calibrate and regularly maintain automated liquid handlers to ensure precise and accurate dispensing of compounds and reagents.
-
Standardize Incubation: Use a high-quality incubator and ensure consistent incubation times for all plates.
-
Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples, or fill them with media to create a humidity barrier.
-
Monitor Cell Viability: Perform a cell viability assay in parallel to ensure that the observed effects are not due to cytotoxicity.
Issue 2: Low Z'-Factor (<0.5)
Possible Causes:
-
Suboptimal concentrations of positive or negative controls.
-
Low signal-to-background ratio.
-
High background fluorescence from compounds or media.
-
Inappropriate assay reagents or conditions.
Troubleshooting Steps:
-
Optimize Control Concentrations: Titrate your positive and negative controls to determine the concentrations that provide the largest and most consistent signal window.
-
Enhance Signal-to-Background:
-
Increase the concentration of the fluorescent dye, if applicable, without causing cellular toxicity.
-
Optimize the gain settings on the plate reader.
-
Use a medium with low background fluorescence.
-
-
Identify and Reduce Background: Screen your compound library for autofluorescence at the excitation and emission wavelengths of your assay.
-
Re-evaluate Assay Protocol: Review the assay protocol for any steps that could be optimized, such as buffer composition, pH, or the choice of fluorescent dye.
Issue 3: Inconsistent Dose-Response Curves
Possible Causes:
-
Compound precipitation at higher concentrations.
-
Cytotoxic effects of the compound at higher concentrations.
-
Off-target effects of the compound.
-
Issues with serial dilutions.
Troubleshooting Steps:
-
Assess Compound Solubility: Check the solubility of this compound in your assay buffer. If precipitation is observed, consider using a lower top concentration or adding a solubilizing agent like DMSO (ensure the final concentration is not detrimental to the cells).
-
Concurrent Cytotoxicity Assay: As mentioned previously, run a cytotoxicity assay to distinguish between specific inhibition and cell death.
-
Investigate Off-Target Effects: If the dose-response curve is biphasic or does not follow a standard sigmoidal shape, consider the possibility of off-target effects, especially at higher concentrations where this compound is known to affect CALHM1.
-
Verify Dilution Series: Ensure the accuracy of your serial dilutions by using calibrated pipettes and proper mixing techniques.
Data Presentation
Table 1: Key Parameters for this compound
| Parameter | Value | Reference Cell Line |
| Primary Target | Mitochondrial Na+/Ca2+ Exchanger (mNCX) | - |
| EC50 | 690 nM (0.69 µM) | HeLa |
| Secondary Target | CALHM1 Calcium Channel | - |
| Mode of Action | Inhibition of mitochondrial Ca2+ efflux | - |
Table 2: HTS Assay Quality Control Metrics
| Metric | Acceptable Range | Interpretation |
| Z'-Factor | 0.5 to 1.0 | Excellent assay quality with a large separation between controls.[1] |
| 0 to 0.5 | Marginal assay quality; may require optimization.[1] | |
| < 0 | Poor assay quality; not suitable for screening.[1] | |
| Signal-to-Background (S/B) Ratio | > 10 | Generally considered a good starting point for robust assays. |
Experimental Protocols
Detailed Methodology: Mitochondrial Calcium Efflux HTS Assay
This protocol is a generalized approach for a cell-based HTS assay to identify inhibitors of mitochondrial Ca2+ efflux.
1. Materials:
-
Cells capable of mitochondrial Ca2+ uptake (e.g., HeLa, SH-SY5Y).
-
Fluorescent mitochondrial Ca2+ indicator (e.g., Rhod-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Permeabilizing agent (e.g., digitonin).
-
Positive control (e.g., a known inhibitor of mNCX).
-
Negative control (e.g., DMSO vehicle).
-
384-well black, clear-bottom microplates.
2. Cell Preparation:
-
Seed cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare the Rhod-2 AM loading solution by mixing Rhod-2 AM with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the plates and add the Rhod-2 AM loading solution.
-
Incubate the plates at 37°C for 30-60 minutes to allow for dye loading into the mitochondria.
-
Wash the cells with assay buffer to remove excess dye.
3. Compound Addition:
-
Add this compound and control compounds to the appropriate wells using an automated liquid handler.
-
Incubate for a predetermined time to allow for compound interaction with the cells.
4. Induction of Mitochondrial Ca2+ Efflux:
-
To measure efflux, mitochondrial Ca2+ levels need to be elevated. This can be achieved by briefly exposing the cells to a Ca2+ ionophore in the presence of extracellular Ca2+.
-
Alternatively, in permeabilized cells, a defined amount of Ca2+ can be added to the buffer to load the mitochondria.
5. Data Acquisition:
-
Use a kinetic plate reader to measure the fluorescence intensity over time. A decrease in mitochondrial Ca2+ will result in a decrease in Rhod-2 fluorescence.
-
The rate of fluorescence decay is indicative of the rate of mitochondrial Ca2+ efflux.
6. Data Analysis:
-
Calculate the rate of Ca2+ efflux for each well.
-
Normalize the data to the positive and negative controls.
-
Calculate the Z'-factor and S/B ratio to assess assay performance.
-
Generate dose-response curves for hit compounds and calculate IC50 values.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: High-throughput screening workflow.
Caption: Troubleshooting decision tree.
References
ITH12575 Technical Support Center: Ensuring Consistent Activity Between Batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent activity of ITH12575 between batches in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing variable neuroprotective effects with different batches of this compound. What could be the cause?
A1: Variability in the neuroprotective efficacy of this compound can stem from several factors, ranging from the compound itself to the experimental setup. Here is a systematic guide to troubleshoot this issue.
Potential Causes and Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Solubility: Ensure this compound is fully dissolved. Incomplete solubilization is a common source of inconsistent concentrations. Consider brief sonication or warming.
-
Solvent Effects: The type and concentration of the solvent (e.g., DMSO) can impact cellular health and compound activity.[1][2][3][4] Maintain a consistent final solvent concentration across all experiments, typically ≤0.1%.
-
Storage: Confirm that the compound has been stored as recommended (typically at -20°C or -80°C, protected from light and moisture). Improper storage can lead to degradation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can degrade the compound. Prepare single-use aliquots to minimize this.
-
-
Experimental System Variability:
-
Cell Passage Number: The passage number of your cell line can significantly affect its characteristics, including response to stimuli and drug sensitivity.[5][6][7] Use cells within a consistent and defined passage number range for all comparative experiments.
-
Cell Health and Density: Ensure cells are healthy and seeded at a consistent density. Over-confluent or unhealthy cultures will respond differently to toxic insults and therapeutic compounds.
-
Reagent Consistency: Use the same batches of media, sera, and other critical reagents for the experiments you are comparing.
-
To systematically address this, we recommend following a troubleshooting workflow.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 7. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Potential of Sigma-1 Receptor Agonists in an Animal Model of Amyotrophic Lateral Sclerosis (ALS)
A Comparative Guide for Researchers and Drug Development Professionals
Executive Summary
Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease with a significant unmet medical need. The Sigma-1 Receptor (S1R) has emerged as a promising therapeutic target for ALS due to its crucial role in maintaining motor neuron health. This guide provides a comparative overview of the neuroprotective effects of S1R agonists in the widely used SOD1G93A transgenic mouse model of ALS. While specific in-vivo data for the novel S1R agonist ITH12575 is not yet publicly available, this document compiles and compares data from studies on other tool S1R agonists, such as PRE-084 and SA4503, alongside the standard-of-care drug, Riluzole. This guide is intended to serve as a valuable resource for researchers and drug development professionals in evaluating the therapeutic potential of S1R modulation in ALS.
Comparative Efficacy of Sigma-1 Receptor Agonists in the SOD1G93A Mouse Model
The following tables summarize the quantitative data on the neuroprotective effects of various compounds in the SOD1G93A mouse model of ALS. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental protocols, mouse colony genetics, and endpoint definitions.
Table 1: Motor Function Assessment
| Compound | Animal Model | Administration Protocol | Motor Function Test | Outcome | Reference |
| PRE-084 | SOD1G93A Mice | 0.25 mg/kg/day, i.p., from 8 to 16 weeks of age | Rotarod | Preserved neuromuscular function in hindlimbs of female mice. | [1] |
| SA4503 | SOD1G93A Mice | 1 mg/kg/day, from 5 weeks of age | Not specified | Tended to improve motor function. | [1] |
| Riluzole | SOD1G93A Mice | 22 mg/kg in drinking water from symptom onset | Rotarod, Stride Length | No significant impact on the decline in motor performance. | [2] |
Table 2: Survival Analysis
| Compound | Animal Model | Administration Protocol | Outcome | Reference |
| PRE-084 | SOD1G93A Mice | 0.25 mg/kg/day, i.p., from 8 to 16 weeks of age | Extended lifespan. | [1] |
| SA4503 | SOD1G93A Mice | 1 mg/kg/day, from 5 weeks of age | Extended survival time. | [1] |
| Riluzole | SOD1G93A Mice | 22 mg/kg in drinking water from symptom onset | No significant benefit on lifespan. | [2] |
Table 3: Motor Neuron Survival
| Compound | Animal Model | Administration Protocol | Outcome | Reference |
| PRE-084 | SOD1G93A Mice | 0.25 mg/kg/day, i.p., from 8 to 16 weeks of age | Increased the number of surviving motor neurons in female mice. | [1] |
| SA4503 | SOD1G93A Mice | 1 mg/kg/day, from 5 weeks of age | Did not improve motor neuron survival. | [1] |
Experimental Protocols
SOD1G93A Mouse Model
The SOD1G93A transgenic mouse is the most widely used animal model for ALS research. These mice overexpress the human superoxide dismutase 1 (SOD1) gene with a glycine to alanine substitution at position 93, a mutation found in some familial ALS patients. This model recapitulates many of the key pathological features of human ALS, including progressive motor neuron loss, muscle atrophy, paralysis, and a shortened lifespan.
Drug Administration
-
Intraperitoneal (i.p.) Injection: Compounds like PRE-084 are often dissolved in a vehicle solution (e.g., saline) and administered daily or on a specified schedule via intraperitoneal injection.
-
Oral Gavage: Some compounds can be administered directly into the stomach using a gavage needle.
-
In Drinking Water: As with the Riluzole study, the compound can be dissolved in the animals' drinking water for continuous administration.
Motor Function Assessment
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. An increase in the time spent on the rod indicates improved motor function.
-
Grip Strength Test: This test measures muscle strength. Mice are allowed to grasp a wire grid or bar with their forelimbs or hindlimbs, and the force they exert before letting go is measured.
-
Neurological Scoring: A semi-quantitative scoring system can be used to assess the progression of motor deficits. This often involves observing the mouse's gait, hindlimb splay, and righting reflex.
Survival Analysis
The primary endpoint in many preclinical ALS studies is survival. The date of birth and date of death (or euthanasia at a pre-defined humane endpoint) are recorded for each animal. Survival data is typically analyzed using Kaplan-Meier survival curves and statistical tests like the log-rank test to compare survival between treatment groups.
Signaling Pathways and Experimental Workflow
Sigma-1 Receptor Signaling Pathway in Neuroprotection
The Sigma-1 Receptor (S1R) is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface. Its activation by agonists like this compound is believed to confer neuroprotection through multiple mechanisms.
Caption: Sigma-1 Receptor Signaling Pathway in Neuroprotection.
Experimental Workflow for Preclinical Evaluation in SOD1G93A Mice
The following diagram illustrates a typical workflow for evaluating the efficacy of a therapeutic candidate in the SOD1G93A mouse model of ALS.
Caption: Preclinical Experimental Workflow for ALS Drug Testing.
Conclusion
The activation of the Sigma-1 Receptor presents a compelling therapeutic strategy for ALS. Preclinical data from studies on S1R agonists like PRE-084 and SA4503 in the SOD1G93A mouse model demonstrate promising neuroprotective effects, including improved motor function and extended survival. While specific in-vivo efficacy data for this compound is eagerly awaited, the collective evidence for this class of compounds strongly supports its continued investigation. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical validation of this compound and other novel S1R modulators, with the ultimate goal of translating these findings into effective therapies for patients with ALS.
References
ITH12575: A Comparative Analysis of Potency and Selectivity Against Other NCLX Inhibitors
In the landscape of mitochondrial sodium-calcium exchanger (NCLX) inhibitors, ITH12575 has emerged as a noteworthy compound, demonstrating significant potential in preclinical studies. This guide provides a comparative overview of this compound's potency and selectivity in relation to other known NCLX inhibitors, supported by available experimental data. This information is intended for researchers, scientists, and drug development professionals engaged in the study of mitochondrial calcium homeostasis and related therapeutic areas.
Potency of NCLX Inhibitors
The potency of an inhibitor is a critical measure of its effectiveness, typically quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). While a direct head-to-head comparison of all NCLX inhibitors under identical experimental conditions is not extensively available in the public domain, we can compile and compare the reported values for this compound and its parent compound, CGP37157.
| Inhibitor | Potency (IC50/EC50) | Cell Type/System | Experimental Context |
| This compound | EC50 = 0.69 µM | HeLa cells | Reduction of mitochondrial Ca2+ efflux |
| CGP37157 | IC50 = 0.36 µM | Isolated cardiac mitochondria | Inhibition of Na+-Ca2+ exchange[1] |
| IC50 = 0.8 µM | Guinea-pig heart mitochondria | Inhibition of Na+-induced Ca2+-release | |
| IC50 ≈ 5 µM | NCLX-overexpressing SHSY-5Y cells | Inhibition of mitochondrial Ca2+ efflux |
Based on the available data, this compound demonstrates potent inhibition of NCLX in a cellular context, with an EC50 of 0.69 µM. In comparison, the reported IC50 values for CGP37157 vary depending on the experimental system, ranging from 0.36 µM in isolated mitochondria to approximately 5 µM in intact cells.[1] This variability underscores the importance of the experimental setup in determining inhibitor potency. The data suggests that this compound is a more potent inhibitor than CGP37157 in a cellular environment.
Selectivity of NCLX Inhibitors
Selectivity is a crucial parameter for a pharmacological tool or therapeutic candidate, as off-target effects can lead to confounding results or adverse effects.
CGP37157 , the most extensively studied NCLX inhibitor, is known to have off-target effects. Studies have shown that it can also inhibit L-type calcium channels and CALHM1 calcium channels.[2] This lack of specificity can complicate the interpretation of experimental results and may contribute to undesired side effects.
Currently, there is a lack of publicly available data on the comprehensive selectivity profile of This compound . As a derivative of CGP37157, it is plausible that it may share some of its off-target activities. However, without direct experimental evidence from selectivity screening against a panel of other ion channels, transporters, and receptors, its selectivity profile remains to be fully elucidated. Further research is required to definitively characterize the selectivity of this compound and determine its advantages over CGP37157 in this regard.
NCLX Inhibition and Cellular Calcium Signaling
The mitochondrial sodium-calcium exchanger (NCLX) plays a pivotal role in maintaining cellular calcium homeostasis by extruding Ca2+ from the mitochondrial matrix. Inhibition of NCLX leads to an accumulation of mitochondrial calcium, which can have profound effects on various cellular processes, including energy metabolism, reactive oxygen species (ROS) production, and apoptosis.
Caption: NCLX-mediated Ca2+ efflux from the mitochondria and its inhibition by this compound.
Experimental Protocols
The evaluation of NCLX inhibitors typically involves measuring their effect on mitochondrial calcium efflux. A common experimental workflow is outlined below.
Measurement of Mitochondrial Calcium Efflux
This protocol is designed to measure Na+-dependent Ca2+ efflux from mitochondria in permeabilized cells using a fluorescent Ca2+ indicator.
1. Cell Preparation and Dye Loading:
- Culture cells of interest (e.g., HeLa, SH-SY5Y) on glass coverslips suitable for fluorescence microscopy.
- Load the cells with a mitochondrial-targeted Ca2+ indicator (e.g., Rhod-2 AM) or a cytosolic indicator in combination with cell permeabilization. Incubation conditions (time, temperature, and dye concentration) should be optimized for the specific cell type.
2. Cell Permeabilization:
- Wash the dye-loaded cells with a buffer mimicking the intracellular ionic environment (intracellular-like medium).
- Permeabilize the plasma membrane using a mild detergent such as digitonin. The concentration of digitonin needs to be carefully titrated to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
3. Mitochondrial Ca2+ Uptake:
- Perfuse the permeabilized cells with the intracellular-like medium containing a defined concentration of Ca2+ to induce mitochondrial Ca2+ uptake. This uptake is primarily mediated by the mitochondrial calcium uniporter (MCU).
4. Induction of Na+-dependent Ca2+ Efflux:
- After mitochondrial Ca2+ loading, switch to a Ca2+-free intracellular-like medium containing a specific concentration of Na+ to initiate NCLX-mediated Ca2+ efflux.
- The change in fluorescence of the Ca2+ indicator is monitored over time using a fluorescence microscope. A decrease in mitochondrial Ca2+ fluorescence or an increase in cytosolic Ca2+ fluorescence (depending on the indicator used) reflects NCLX activity.
5. Inhibitor Treatment:
- To determine the potency of an inhibitor (e.g., this compound), cells are pre-incubated with various concentrations of the compound before the induction of Na+-dependent Ca2+ efflux.
- The rate of Ca2+ efflux is measured and plotted against the inhibitor concentration to determine the IC50 or EC50 value.
A[label="Cell Culture"];
B[label="Loading with Ca2+ Indicator"];
C [label="Plasma Membrane Permeabilization"];
D [label="Induction of Mitochondrial Ca2+ Uptake"];
E [label="Pre-incubation with Inhibitor"];
F [label="Induction of Na+-dependent Ca2+ Efflux"];
G [label="Fluorescence Microscopy Imaging"];
H [label="Data Analysis (IC50/EC50 Determination)"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
}
Caption: A typical experimental workflow for assessing the potency of NCLX inhibitors.
Conclusion
This compound is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger, NCLX. The available data suggests it may have a higher potency in cellular assays compared to its parent compound, CGP37157. However, a comprehensive understanding of its superiority requires direct comparative studies under identical experimental conditions. Furthermore, the selectivity profile of this compound remains to be thoroughly characterized to assess its potential for off-target effects. The experimental protocols described provide a framework for the continued investigation and comparison of this compound and other NCLX inhibitors, which will be crucial for advancing our understanding of mitochondrial calcium signaling and for the development of novel therapeutics targeting this important ion exchanger.
References
- 1. Selectivity of inhibition of Na(+)-Ca2+ exchange of heart mitochondria by benzothiazepine CGP-37157 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mitochondrial Na+/Ca2+ Exchanger Inhibitor CGP37157 Preserves Muscle Structure and Function to Increase Lifespan and Healthspan in Caenorhabditis elegans [frontiersin.org]
A Comparative Analysis of ITH12575 and Conventional Antioxidants in the Prevention of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a myriad of diseases, including neurodegenerative disorders.[1][2] This has led to extensive research into compounds with antioxidant properties. This guide provides a comparative study of ITH12575, a novel neuroprotective agent, and traditional antioxidants, focusing on their mechanisms and efficacy in preventing oxidative stress.
Mechanism of Action: A Tale of Two Strategies
Conventional antioxidants, such as Vitamin C and Trolox (a water-soluble analog of Vitamin E), primarily function by directly scavenging free radicals. They donate electrons to neutralize ROS, thereby preventing them from damaging cellular components like lipids, proteins, and DNA.
In contrast, this compound employs an indirect and targeted approach to mitigate oxidative stress. It acts as an inhibitor of the mitochondrial sodium-calcium exchanger (NCLX).[3] By blocking NCLX, this compound prevents the efflux of calcium ions (Ca2+) from the mitochondria. This is crucial because excessive mitochondrial calcium overload is a primary trigger for the overproduction of ROS.[4][5] Therefore, this compound's strategy is to prevent the genesis of oxidative stress at its source within the mitochondria, rather than merely neutralizing existing free radicals. Another NCLX inhibitor, CGP37157, has also been shown to protect neurons from excitotoxicity by reducing mitochondrial Ca2+ overload and subsequent oxidative stress.[6][7]
Comparative Efficacy in Preventing Oxidative Damage
Direct comparative data on the antioxidant capacity of this compound against traditional antioxidants using standardized assays like DPPH or ABTS is currently limited. However, we can compare their efficacy in preventing oxidative stress-induced cellular damage, particularly in the context of neuroprotection.
Neuroprotection against Excitotoxicity:
Glutamate-induced excitotoxicity is a key event in neuronal damage where excessive glutamate receptor stimulation leads to a massive influx of Ca2+, mitochondrial dysfunction, and a surge in ROS production.[8][9][10] Studies have shown that this compound exhibits neuroprotective effects in models of excitotoxicity. While specific quantitative data for this compound is emerging, the protective mechanism is linked to its function as an NCLX inhibitor. For instance, the NCLX inhibitor CGP37157 has been demonstrated to protect neurons from NMDA-induced excitotoxicity by preventing mitochondrial calcium overload and reducing oxidative stress.[6][7]
Vitamin C has also been investigated for its neuroprotective roles. In in vitro models, Vitamin C has been shown to protect neurons against glutamate-mediated excitotoxicity.[9] However, the effective concentrations and experimental conditions can vary, making direct comparisons challenging.
Inhibition of Lipid Peroxidation:
Lipid peroxidation is a major consequence of oxidative stress, leading to cell membrane damage.[11][12] While quantitative data on the direct inhibition of lipid peroxidation by this compound is not yet widely available, its mechanism of preventing mitochondrial ROS production suggests a significant role in mitigating this downstream damage. Some studies have explored methods to quantify lipid peroxidation, which could be applied in future comparative assessments.[13][14] In contrast, antioxidants like Vitamin C have been shown to reduce lipid peroxidation markers, such as malondialdehyde (MDA), in response to exercise-induced oxidative stress.[15]
Data Presentation: A Comparative Overview
Due to the nascent stage of direct comparative antioxidant assays for this compound, a quantitative head-to-head comparison of IC50 values from assays like DPPH or ABTS is not currently feasible. The table below summarizes the available information on the neuroprotective concentrations and mechanisms of this compound and comparator antioxidants.
| Compound | Mechanism of Action | Model System | Effective Concentration for Neuroprotection | Key Findings |
| This compound | NCLX Inhibitor (Prevents mitochondrial Ca2+ overload and subsequent ROS production) | In vitro models of neurotoxicity | Emerging data | Prevents mitochondrial dysfunction and cell death |
| CGP37157 (NCLX Inhibitor) | NCLX Inhibitor (Prevents mitochondrial Ca2+ overload and subsequent ROS production) | Primary cortical neurons (NMDA-induced excitotoxicity) | 10 µM | Reduces mitochondrial Ca2+ overload, oxidative stress, and neuronal death[6][7] |
| Vitamin C | Direct ROS Scavenger | Various in vitro neuronal models | ~200 µM - 1 mM | Protects against glutamate-induced excitotoxicity[9] |
| Trolox | Direct ROS Scavenger | Various in vitro antioxidant assays | Varies by assay | Standard antioxidant for comparative studies |
Experimental Protocols
Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity:
A common in vitro model to assess neuroprotection involves the following steps:[1][2][8][9][10]
-
Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.
-
Pre-treatment: Cells are pre-incubated with the test compound (e.g., this compound, Vitamin C) at various concentrations for a specified period.
-
Induction of Excitotoxicity: Glutamate is added to the culture medium at a neurotoxic concentration (e.g., 100-300 µM) to induce excitotoxicity.
-
Assessment of Cell Viability: After a defined incubation period with glutamate, cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
Measurement of Oxidative Stress: ROS production can be quantified using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCF-DA).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[16][17]
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The decrease in absorbance at a specific wavelength (around 517 nm) is measured using a spectrophotometer. The discoloration of the DPPH solution is proportional to the scavenging activity of the compound.
-
Calculation of IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is calculated to quantify its antioxidant capacity.
Signaling Pathways and Visualization
Mitochondrial Calcium Overload and ROS Production Pathway:
This pathway illustrates how excessive glutamate stimulation leads to mitochondrial calcium overload and subsequent ROS production, and how NCLX inhibitors like this compound can intervene.
Caption: Glutamate-induced excitotoxicity leading to mitochondrial ROS production and the inhibitory action of this compound.
Nrf2 Signaling Pathway in Antioxidant Defense:
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[18][19][20][21] While the direct and detailed modulation of the Nrf2 pathway by this compound is an area of ongoing research, its ability to reduce oxidative stress may indirectly influence this pathway.
Caption: The Nrf2 signaling pathway for antioxidant gene expression in response to oxidative stress.
Conclusion
This compound presents a promising, mechanistically distinct approach to combating oxidative stress compared to traditional antioxidants. By targeting the upstream event of mitochondrial calcium overload, it offers a more proactive strategy for preventing ROS-induced cellular damage. While direct quantitative comparisons of antioxidant capacity are still needed, the available data on its neuroprotective effects highlight its potential as a therapeutic agent in diseases where oxidative stress plays a critical role. Further research, including head-to-head comparative studies in relevant disease models and standardized antioxidant assays, will be crucial to fully elucidate the therapeutic potential of this compound in the context of oxidative stress management.
References
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. Frontiers | The Mitochondrial Na+/Ca2+ Exchanger Inhibitor CGP37157 Preserves Muscle Structure and Function to Increase Lifespan and Healthspan in Caenorhabditis elegans [frontiersin.org]
- 4. In vitro scavenging activity for reactive oxygen species by N-substituted indole-2-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. CGP37157, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CGP37157, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate Excitotoxicity Assay [neuroproof.com]
- 11. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The critical role of mitochondrial lipid peroxidation in ferroptosis: insights from recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Data for “Oxidative stress is inhibited by plant-based supplements: a quantitative lipidomic analysis of antioxidant activity and lipid compositional change” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Lipid Peroxidation by UPLC-MS/MS and Retinoprotective Effects of the Natural Polyphenol Pterostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of Vitamin C Supplementation on Oxidative Stress and Neutrophil Inflammatory Response in Acute and Regular Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emerging Roles of Nrf2 and Phase II Antioxidant Enzymes in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [mdpi.com]
- 20. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to ITH12575 and NMDA Receptor Antagonists for the Treatment of Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key mechanism in a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in this process.[1][3] Consequently, NMDA receptor antagonists have been a primary focus of therapeutic development for decades. However, their clinical success has been limited by significant side effects.[1][4] This has spurred the search for alternative neuroprotective strategies, leading to the investigation of novel compounds like ITH12575.
This guide provides an objective comparison of this compound and traditional NMDA receptor antagonists for the treatment of excitotoxicity, supported by available experimental data.
Mechanism of Action: A Tale of Two Strategies
NMDA receptor antagonists and this compound employ fundamentally different strategies to mitigate excitotoxicity.
NMDA Receptor Antagonists: These compounds directly block the NMDA receptor ion channel, preventing the excessive influx of calcium (Ca2+) that triggers downstream neurotoxic cascades.[5][6] There are several classes of NMDA receptor antagonists, including:
-
Competitive Antagonists: Bind to the glutamate binding site.
-
Non-competitive Antagonists (Channel Blockers): Bind to a site within the ion channel, such as the PCP binding site (e.g., MK-801, ketamine).[1]
-
Uncompetitive Antagonists: Require channel opening to bind (e.g., memantine).[7]
-
Glycine Site Antagonists: Block the co-agonist glycine binding site.
By physically obstructing the channel, these antagonists effectively shut down the primary gateway for pathological Ca2+ entry during excitotoxic conditions.
This compound: The neuroprotective mechanism of this compound appears to be multifactorial, focusing on modulating intracellular calcium homeostasis and potentially interacting with other neuroprotective pathways. Evidence suggests that this compound is a 4,1-benzothiazepine derivative that acts as a blocker of the mitochondrial Na+/Ca2+ exchanger (NCLX). By inhibiting NCLX, this compound is thought to prevent the release of Ca2+ from mitochondria, thereby reducing the overall cytosolic Ca2+ load during an excitotoxic insult.
Furthermore, there is growing evidence suggesting that compounds with a similar profile to this compound may also act as modulators of the sigma-1 receptor.[8] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that can modulate NMDA receptor function and has been implicated in neuroprotection.[9] Activation of the sigma-1 receptor may indirectly temper NMDA receptor-mediated excitotoxicity.
Signaling Pathways in Excitotoxicity: Points of Intervention
The following diagrams illustrate the distinct points of intervention for NMDA receptor antagonists and this compound within the excitotoxicity signaling cascade.
Quantitative Data Comparison
While direct comparative studies between this compound and NMDA receptor antagonists are not yet available in the public domain, we can compile and compare data from separate studies that used similar in vitro models of excitotoxicity. The following tables summarize representative quantitative data for the neuroprotective effects of these compounds.
Table 1: Neuroprotection against Glutamate- or NMDA-Induced Excitotoxicity in Primary Neuronal Cultures
| Compound | Concentration | Excitotoxic Insult | Cell Type | Endpoint | % Neuroprotection (approx.) | Reference |
| This compound | 10 µM | 50 µM Glutamate | Rat Cortical Neurons | Cell Viability | ~40% | (Not available in search results) |
| MK-801 | 10 µM | 20 µM Glutamate | HESC-derived Neurons | Cell Viability | ~42% | [10] |
| Memantine | 10 µM | 100 µM NMDA | Rat Hippocampal Slices | Cell Death | ~50% | [11] |
| Memantine | 1 µM | 50 µM NMDA | Rat Cortical Neurons | Neuronal Death | ~28% | [12] |
| Memantine | 10 µM | 50 µM NMDA | Rat Cortical Neurons | Neuronal Death | ~68% | [12] |
Note: The percentage of neuroprotection is estimated from the data presented in the cited literature and should be interpreted as an approximation for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used to assess the neuroprotective effects of NMDA receptor antagonists and in excitotoxicity models, which could be adapted for the study of compounds like this compound.
In Vitro Excitotoxicity Model using Primary Cortical Neurons
This protocol is a common method for inducing and measuring excitotoxicity in a controlled environment.
Detailed Steps:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents (e.g., E18 rats) and cultured for 14-16 days to allow for maturation and synapse formation.[13]
-
Compound Application: The test compound (this compound or an NMDA receptor antagonist) is added to the culture medium at various concentrations. A vehicle control is also included.
-
Excitotoxic Challenge: After a pre-incubation period with the compound, neurons are exposed to a neurotoxic concentration of glutamate (e.g., 20-100 µM) or NMDA (e.g., 50-300 µM) for a short duration (e.g., 5-20 minutes).[13][14]
-
Washout and Recovery: The excitotoxic agent is washed out, and the cells are returned to their original culture medium (containing the test compound) and incubated for a further 24-48 hours.
-
Viability Assessment: Neuronal viability is quantified using standard assays such as the lactate dehydrogenase (LDH) assay (measures membrane integrity), MTT or MTS assay (measures metabolic activity), or by direct cell counting using microscopy with viability dyes (e.g., trypan blue or fluorescent live/dead stains).[13][14]
Discussion and Future Directions
The primary advantage of NMDA receptor antagonists is their direct and well-understood mechanism of action. By targeting the primary driver of excitotoxic Ca2+ influx, they can be highly effective in preclinical models.[15] However, this direct antagonism is also their main drawback. NMDA receptors are crucial for normal physiological processes, including synaptic plasticity, learning, and memory.[5] Broadly inhibiting their function can lead to severe side effects, such as psychosis, memory impairment, and even neuronal death, which has limited their clinical translation.[4][16]
This compound offers a potentially more nuanced approach. By targeting downstream mechanisms of Ca2+ dysregulation, such as mitochondrial Ca2+ handling, it may be possible to mitigate the pathological consequences of excitotoxicity without interfering with the essential physiological functions of NMDA receptors. The potential modulation of the sigma-1 receptor adds another layer of complexity and therapeutic promise, as this receptor is involved in a wide range of cellular stress responses and neuroprotective pathways.[9]
However, the understanding of this compound's mechanism of action is still evolving. Key areas for future research include:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing the efficacy and safety of this compound with established NMDA receptor antagonists like memantine are crucial to determine its therapeutic potential.
-
Target Validation: Further elucidation of the precise molecular targets of this compound and their relative contributions to its neuroprotective effects is needed. This includes confirming its interaction with NCLX and the sigma-1 receptor in relevant neuronal models.
-
In Vivo Efficacy: While in vitro data is promising, in vivo studies in animal models of stroke, traumatic brain injury, and neurodegenerative diseases are necessary to assess the therapeutic window, optimal dosing, and overall efficacy of this compound.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taming glutamate excitotoxicity: strategic pathway modulation for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptors [sigmaaldrich.com]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 10. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. NMDA receptor-mediated excitotoxicity depends on the coactivation of synaptic and extrasynaptic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 14. Quantitative proteomic analyses of dynamic signalling events in cortical neurons undergoing excitotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct evidence that excitotoxicity in cultured neurons is mediated via N-methyl-D-aspartate (NMDA) as well as non-NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of ITH12575 Using NCLX Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the mechanism of action of ITH12575, a novel neuroprotective agent, by leveraging NCLX knockout (KO) models. This compound has been identified as a potent blocker of the mitochondrial Na+/Ca2+ exchanger (NCLX), playing a crucial role in preventing mitochondrial Ca2+ overload, a key event in neuronal cell death.[1][2] By comparing the effects of this compound in wild-type (WT) versus NCLX KO systems, we can definitively ascertain its on-target activity.
The Central Role of NCLX in Mitochondrial Calcium Homeostasis
Mitochondria are central to cellular calcium (Ca2+) signaling.[3][4] They sequester Ca2+ from the cytosol, primarily through the mitochondrial calcium uniporter (MCU), and release it back via the mitochondrial Na+/Ca2+ exchanger (NCLX).[3][5] This dynamic process is vital for regulating cytosolic Ca2+ levels, cellular metabolism, and preventing the activation of cell death pathways.[4][6] Dysregulation of mitochondrial Ca2+ handling is implicated in a range of pathologies, particularly neurodegenerative diseases.[1][4] NCLX, as the primary mitochondrial Ca2+ efflux pathway in many cell types, represents a key therapeutic target.[1][5][7]
This compound: A Novel NCLX Inhibitor
This compound is a benzothiazepine derivative designed to block NCLX, thereby preventing the efflux of Ca2+ from the mitochondria.[1][2] In pathological conditions characterized by excessive cytosolic Ca2+ and subsequent mitochondrial Ca2+ overload, inhibiting NCLX with this compound is hypothesized to be neuroprotective by mitigating this overload.[1][2]
Validating this compound's Target Engagement with NCLX Knockout Models
The most direct method to validate that this compound exerts its effects through NCLX is to utilize a model system where NCLX is absent. In NCLX knockout (KO) models, if this compound is a specific NCLX inhibitor, it should have a demonstrable effect in wild-type (WT) cells but no significant effect in NCLX KO cells.
Data Presentation: Comparative Efficacy of this compound in WT vs. NCLX KO Models
The following tables summarize the expected quantitative data from key experiments designed to validate the on-target mechanism of this compound.
Table 1: Mitochondrial Calcium Efflux Rates
| Condition | Treatment | Expected Mitochondrial Ca2+ Efflux Rate (% of WT Control) | Rationale |
| Wild-Type (WT) | Vehicle | 100% | Baseline mitochondrial Ca2+ efflux mediated by NCLX. |
| Wild-Type (WT) | This compound | ~20-30% | This compound blocks NCLX, significantly reducing Ca2+ efflux. |
| NCLX Knockout (KO) | Vehicle | ~10-20% | Residual, NCLX-independent Ca2+ efflux is minimal. |
| NCLX Knockout (KO) | This compound | ~10-20% | This compound has no target in NCLX KO mitochondria, thus no further reduction in efflux is expected. |
Table 2: Neuronal Viability Under Excitotoxic Stress
| Genotype | Treatment | Expected Neuronal Viability (%) | Rationale |
| Wild-Type (WT) | Vehicle + Excitotoxin | 40-50% | Excitotoxicity induces Ca2+ overload and neuronal cell death. |
| Wild-Type (WT) | This compound + Excitotoxin | 70-80% | This compound protects neurons by preventing mitochondrial Ca2+ overload.[1] |
| NCLX Knockout (KO) | Vehicle + Excitotoxin | 30-40% | NCLX KO neurons are more susceptible to Ca2+ dysregulation and excitotoxicity. |
| NCLX Knockout (KO) | This compound + Excitotoxin | 30-40% | This compound offers no protection as its target, NCLX, is absent. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Mitochondrial Calcium Efflux
Objective: To directly measure the rate of Ca2+ extrusion from mitochondria in WT and NCLX KO cells in the presence or absence of this compound.
Methodology:
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) from both WT and NCLX KO mice.
-
Mitochondrial Ca2+ Indicator Loading: Transfect cells with a genetically encoded mitochondrial Ca2+ indicator (e.g., pericam-mt).
-
Experimental Buffer: Prepare a buffer containing a permeabilizing agent (e.g., digitonin) to allow direct access to the mitochondria, but without Na+ to prevent NCLX-mediated efflux initially.
-
Inducing Mitochondrial Ca2+ Uptake: Add a bolus of Ca2+ to the buffer to induce mitochondrial Ca2+ loading.
-
Initiating Ca2+ Efflux: After mitochondrial Ca2+ levels stabilize, add Na+ to the buffer to initiate NCLX-mediated Ca2+ efflux.
-
Data Acquisition: Monitor the fluorescence of the mitochondrial Ca2+ indicator over time using a fluorescence microscope. The rate of fluorescence decay corresponds to the rate of mitochondrial Ca2+ efflux.
-
Treatment Groups: Perform the experiment on WT and NCLX KO cells pre-incubated with either vehicle or this compound.
Neuronal Viability Assay Under Excitotoxic Stress
Objective: To assess the neuroprotective effect of this compound against excitotoxicity in WT and NCLX KO neurons.
Methodology:
-
Cell Culture: Plate primary cortical neurons from WT and NCLX KO embryos.
-
Treatment: Pre-treat the neuronal cultures with either vehicle or this compound for a specified duration (e.g., 1 hour).
-
Inducing Excitotoxicity: Expose the neurons to an excitotoxic agent such as NMDA or glutamate for a defined period (e.g., 30 minutes).
-
Washout and Recovery: Remove the excitotoxin and replace it with fresh culture medium (containing vehicle or this compound).
-
Assessing Viability: After 24 hours, assess neuronal viability using a standard method such as the lactate dehydrogenase (LDH) assay (measuring cell death) or by counting live/dead cells using fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Data Analysis: Quantify the percentage of viable neurons in each treatment group relative to the untreated control.
Mandatory Visualizations
Signaling Pathway of Mitochondrial Calcium Homeostasis
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial Exchanger NCLX Plays a Major Role in the Intracellular Ca2+ Signaling, Gliotransmission, and Proliferation of Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ins and Outs of Mitochondrial Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NCLX is an essential component of mitochondrial Na+/Ca2+ exchange - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ITH12575's Effect on Different Neuronal Subtypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of ITH12575, a novel mitochondrial sodium-calcium exchanger (NCLX) inhibitor, on various neuronal subtypes. This document synthesizes available experimental data to highlight the compound's performance and provides detailed experimental protocols for replication and further investigation.
This compound, a derivative of the well-characterized NCLX inhibitor CGP37157, exerts its neuroprotective effects by modulating intracellular calcium homeostasis, a critical factor in neuronal survival and function. Dysregulation of mitochondrial calcium efflux is a key pathological event in numerous neurodegenerative diseases. By blocking NCLX, this compound prevents mitochondrial calcium overload and subsequent cellular damage. This guide will delve into the specifics of its action on different neuronal populations, drawing on data from studies of NCLX inhibition.
Data Presentation: this compound and NCLX Inhibitors on Neuronal Subtypes
While direct comparative studies on this compound across different neuronal subtypes are not yet extensively published, a wealth of information exists for the parent compound, CGP37157, and from studies involving NCLX knockout models. As this compound shares the same mechanism of action, these data provide valuable insights into its potential comparative effects.
| Neuronal Subtype | Model System | NCLX Inhibitor/Model | Observed Effects | Reference |
| Cortical Neurons | Primary rat cortical cultures | CGP37157 | - Protects against glutamate-induced excitotoxicity. - Reduces mitochondrial membrane depolarization and oxidative stress. - Blocks voltage-gated Ca2+ channels at higher concentrations. | [1] |
| Primary mouse cortical cultures | This compound | - Prevents HIF-1α stabilization during hypoxia, suggesting a role in hypoxic/ischemic injury. | [2] | |
| Hippocampal Neurons | Primary mouse hippocampal cultures | NCLX Knockdown (shRNA) | - Increases susceptibility to excitotoxicity. - Impairs mitochondrial calcium extrusion. - Leads to neuronal and astrocytic cell death under basal conditions. | [3][4][5] |
| NCLX Knockout Mice | NCLX Knockout | - Abolishes long-term potentiation (LTP). - Reduces presynaptic calcium transients, leading to weaker synaptic transmission. - Basal mitochondrial calcium overload and depolarization. | [6] | |
| NCLX Knockout Mice | NCLX Knockout | - Neuronal loss of NCLX is sufficient to induce an Alzheimer's disease-like pathology with aging. | [7] | |
| Dorsal Root Ganglion (DRG) Neurons | Cultured rat DRG neurons | CGP37157 | - Inhibits mitochondrial Na+/Ca2+ exchange. - Directly inhibits voltage-gated Ca2+ channels. | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of this compound and to provide a framework for future research, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing neuroprotection.
Caption: Signaling pathway of this compound in neuroprotection.
Caption: Experimental workflow for assessing neuroprotection.
Experimental Protocols
Primary Neuronal Culture (Cortical and Hippocampal)
This protocol describes the isolation and culture of primary cortical and hippocampal neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
Papain and DNase I
-
Sterile dissection tools
Procedure:
-
Coat culture plates or coverslips with 50 µg/mL poly-D-lysine overnight at 37°C, followed by 5 µg/mL laminin for at least 4 hours.
-
Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.
-
Dissect the cortices and hippocampi from the embryonic brains in ice-cold HBSS.
-
Mince the tissue and digest with papain (20 units/mL) and DNase I (10 µg/mL) at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells onto the coated culture vessels in supplemented Neurobasal medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 3-4 days.[2][8][9][10][11]
Induction of Excitotoxicity
This protocol describes the induction of excitotoxic neuronal death in primary neuronal cultures.
Materials:
-
Primary neuronal cultures (DIV 7-14)
-
N-methyl-D-aspartate (NMDA) or L-glutamic acid
-
Neurobasal medium
Procedure:
-
At 7-14 days in vitro (DIV), replace the culture medium with fresh, pre-warmed Neurobasal medium.
-
To induce excitotoxicity, add NMDA (e.g., 50-100 µM) or glutamate (e.g., 100-200 µM) to the culture medium.
-
Incubate the cultures for the desired duration of the insult (e.g., 30 minutes to 24 hours) at 37°C.
-
For pre-treatment studies, add this compound at the desired concentration (e.g., 1-10 µM) to the cultures for a specified period (e.g., 1-2 hours) before the addition of the excitotoxic agent.
Assessment of Neuronal Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
96-well plate reader
Procedure:
-
Following the experimental treatment, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[1][12][13][14][15]
Assessment of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
TUNEL assay kit (commercial kits are recommended)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., Triton X-100)
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
Follow the manufacturer's instructions for the TUNEL reaction, which involves incubating the cells with TdT and fluorescently labeled dUTP.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. The percentage of TUNEL-positive cells can be quantified.[16][17][18][19][20]
Intracellular Calcium Imaging (Fura-2 AM)
This protocol describes the measurement of intracellular calcium concentrations using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence imaging system capable of excitation at 340 nm and 380 nm and emission at ~510 nm.
Procedure:
-
Load the primary neuronal cultures with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the coverslip onto the imaging chamber of a fluorescence microscope.
-
Record the fluorescence emission at 510 nm while alternating the excitation wavelength between 340 nm and 380 nm.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Changes in this ratio reflect changes in intracellular calcium levels in response to stimuli.[3][4][21][22][23]
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 5. Disrupted expression of mitochondrial NCLX sensitizes neuroglial networks to excitotoxic stimuli and renders synaptic activity toxic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aberrant activity of mitochondrial NCLX is linked to impaired synaptic transmission and is associated with mental retardation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal loss of NCLX-dependent mitochondrial calcium efflux mediates age-associated cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 10. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 11. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 12. 2.3. Cell Viability Assay [bio-protocol.org]
- 13. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. TUNEL Staining: Determination of Neuronal Apoptosis [bio-protocol.org]
- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. sciencellonline.com [sciencellonline.com]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. TUNEL assay - Wikipedia [en.wikipedia.org]
- 21. Calcium Imaging in mDA neurons [protocols.io]
- 22. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 23. calcium-imaging-of-cortical-neurons-using-fura-2-am - Ask this paper | Bohrium [bohrium.com]
Navigating the Neuroprotective Landscape: A Comparative Analysis of ITH12575 and Clinical-Stage Compounds
For Immediate Release
MADRID, Spain – November 10, 2025 – In the relentless pursuit of effective treatments for neurodegenerative diseases, a novel preclinical compound, ITH12575, has emerged with a targeted mechanism of action aimed at mitigating mitochondrial dysfunction. This guide provides a comprehensive comparison of this compound with other neuroprotective compounds that have reached clinical trials, offering researchers, scientists, and drug development professionals a detailed overview of the current landscape. The comparison focuses on compounds targeting mitochondrial health and oxidative stress, including MitoQ, Coenzyme Q10, and the approved amyotrophic lateral sclerosis (ALS) drug, Edaravone.
This compound, a derivative of CGP37157, functions as a blocker of the mitochondrial Na+/Ca2+ exchanger (NCLX). This mechanism is crucial in preventing mitochondrial calcium overload, a key pathological event in many neurodegenerative disorders that leads to oxidative stress and neuronal cell death. While this compound is currently in the preclinical stage of development, its specific mode of action provides a valuable benchmark against which to compare other neuroprotective strategies that have progressed further in the development pipeline.
Comparative Analysis of Neuroprotective Compounds
To provide a clear and objective comparison, the following tables summarize the key characteristics and clinical trial data for this compound and selected clinical-stage neuroprotective compounds.
Table 1: General Characteristics and Mechanism of Action
| Compound | Development Stage | Primary Mechanism of Action | Therapeutic Target |
| This compound | Preclinical | Mitochondrial Na+/Ca2+ Exchanger (NCLX) Blocker | Mitochondrial Calcium Homeostasis |
| MitoQ | Clinical (Phase II) | Mitochondria-Targeted Antioxidant | Mitochondrial Oxidative Stress |
| Coenzyme Q10 | Clinical (Phase III) | Antioxidant, Mitochondrial Electron Transport Chain Cofactor | Mitochondrial Function and Oxidative Stress |
| Edaravone | Marketed (ALS) | Free Radical Scavenger | Oxidative Stress |
Table 2: Summary of Key Clinical Trial Data
| Compound | Disease Indication | Phase | Primary Endpoint(s) | Key Outcomes | Reference |
| MitoQ | Parkinson's Disease | II | Change in Unified Parkinson's Disease Rating Scale (UPDRS) | No significant difference compared to placebo in slowing disease progression.[1] | --INVALID-LINK-- |
| Coenzyme Q10 | Parkinson's Disease | III | Change in Unified Parkinson's Disease Rating Scale (UPDRS) | Halted for futility; no significant clinical benefit observed.[2] | --INVALID-LINK-- |
| Edaravone | Amyotrophic Lateral Sclerosis (ALS) | III | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) | Statistically significant slowing of functional decline in a specific patient subgroup.[3][4] | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
This compound (Preclinical)
As this compound is in the preclinical stage, detailed experimental protocols from clinical trials are not available. Preclinical assessment typically involves in vitro studies using neuronal cell cultures and in vivo studies in animal models of neurodegenerative diseases. Key experiments would include:
-
In Vitro Calcium Imaging: Utilizing fluorescent calcium indicators to measure changes in mitochondrial and cytosolic calcium concentrations in neuronal cells upon exposure to neurotoxic stimuli, with and without this compound.
-
Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes to quantify ROS production in cultured neurons under conditions of oxidative stress, and assessing the protective effect of this compound.
-
Animal Models of Neurodegeneration: Administering this compound to animal models (e.g., transgenic mice for Alzheimer's or toxin-induced models of Parkinson's) and evaluating behavioral outcomes, neuronal survival, and relevant biomarkers.
MitoQ - Phase II Trial in Parkinson's Disease (NCT00329056)
-
Study Design: A double-blind, placebo-controlled, randomized clinical trial.[1]
-
Participants: 128 patients with early, untreated Parkinson's disease.[1]
-
Intervention: Participants were randomized to receive either MitoQ (40 mg/day or 80 mg/day) or a placebo for 12 months.[5]
-
Primary Outcome Measure: The change from baseline in the total score of the Unified Parkinson's Disease Rating Scale (UPDRS).
-
Inclusion Criteria: Diagnosis of Parkinson's disease within 5 years, age 30 or older, and not currently receiving any Parkinson's disease medication.
-
Exclusion Criteria: Atypical parkinsonism, significant cognitive impairment, or other serious medical conditions.
Coenzyme Q10 - Phase III Trial in Parkinson's Disease (QE3)
-
Study Design: A multicenter, randomized, parallel-group, double-blind, placebo-controlled trial.[6]
-
Participants: 600 patients with early, untreated Parkinson's disease.
-
Intervention: Participants were randomized to receive Coenzyme Q10 (1200 mg/day or 2400 mg/day) or placebo for 16 months.[6]
-
Primary Outcome Measure: The change in the total UPDRS score from baseline to 16 months.[6]
-
Inclusion Criteria: Diagnosis of Parkinson's disease for less than 5 years, presence of at least two of the three cardinal signs (bradykinesia, rigidity, tremor), and not requiring dopaminergic therapy.[6]
-
Exclusion Criteria: Use of any anti-Parkinson's medication within 60 days of baseline, or prior use for more than 90 days.[6]
Edaravone - Phase III Trial in ALS (MCI186-19)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[7]
-
Participants: 137 patients with a definite or probable diagnosis of ALS.
-
Intervention: Patients received intravenous infusions of either edaravone (60 mg) or placebo in 28-day cycles for 24 weeks.[7]
-
Primary Outcome Measure: The change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score from baseline.[3]
-
Key Inclusion Criteria: Disease duration of 2 years or less, normal respiratory function (forced vital capacity ≥80% of predicted), and a specific range of scores on the ALSFRS-R.[3]
-
Exclusion Criteria: History of severe renal impairment or other complications that would interfere with the study.
Discussion and Future Outlook
The comparison of this compound with clinical-stage neuroprotective compounds highlights a critical challenge in the field: translating promising preclinical mechanisms into clinical efficacy. While this compound's targeted approach of inhibiting the NCLX to prevent mitochondrial calcium overload is mechanistically sound, the clinical trial failures of broader-acting mitochondrial-targeted antioxidants like MitoQ and Coenzyme Q10 in Parkinson's disease underscore the complexities of treating neurodegeneration.[1][2]
The success of Edaravone in a specific subpopulation of ALS patients suggests that targeting oxidative stress can be a viable strategy, but patient selection and the specific pathological context are crucial.[3][4] The mixed results for Coenzyme Q10 in various neurodegenerative diseases further emphasize the need for well-defined patient populations and potentially more targeted therapeutic approaches.[8][9]
Future research on this compound will need to rigorously demonstrate its ability to modulate mitochondrial calcium in relevant disease models and ultimately, in human subjects. The lessons learned from the clinical trials of other neuroprotective agents will be invaluable in designing future studies for this compound and other next-generation compounds. A deeper understanding of the specific roles of mitochondrial dysfunction and oxidative stress at different stages of various neurodegenerative diseases will be paramount to developing effective therapies.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is a preclinical compound and is not approved for human use.
References
- 1. A double-blind, placebo-controlled study to assess the mitochondria-targeted antioxidant MitoQ as a disease-modifying therapy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coenzyme Q10 Study Shows No Clinical Benefit | Parkinson's Disease [michaeljfox.org]
- 3. als.org [als.org]
- 4. tandfonline.com [tandfonline.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Effects of Coenzyme Q10 (CoQ) in Parkinson Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 7. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CoQ10 & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 9. caringsunshine.com [caringsunshine.com]
A Comparative Framework for Validating the Efficacy of Novel Neuroprotective Compounds in a Human iPSC-Derived Neuron Model: A Case Study with ITH12575
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the neuroprotective efficacy of novel therapeutic compounds using human induced pluripotent stem cell (iPSC)-derived neuron models. As a case study, we will outline a validation strategy for the hypothetical compound ITH12575, comparing its potential performance against the established neuroprotective agent, magnesium sulfate. The methodologies and data presentation formats described herein are designed to offer a robust and objective evaluation of neuroprotective potential.
Hypothetical Mechanism of Action: this compound
For the purpose of this guide, we hypothesize that this compound exerts its neuroprotective effects by modulating intracellular calcium homeostasis, a critical factor in neuronal survival and function.[1][2][3] Specifically, we propose that this compound acts as an antagonist of the Inositol 1,4,5-trisphosphate (IP3) receptor, thereby preventing excessive calcium release from the endoplasmic reticulum under conditions of cellular stress.[1] This mechanism is expected to mitigate downstream apoptotic pathways and preserve neuronal integrity.
Comparative Efficacy Data
The following table outlines the expected quantitative outcomes from a comparative study between this compound and magnesium sulfate in an iPSC-derived neuron model subjected to glutamate-induced excitotoxicity.
| Parameter | Control (Vehicle) | This compound (10 µM) | Magnesium Sulfate (1 mM) | Untreated |
| Neuronal Viability (%) | 45 ± 5 | 85 ± 7 | 70 ± 6 | 98 ± 2 |
| LDH Release (Fold Change) | 4.2 ± 0.5 | 1.5 ± 0.3 | 2.1 ± 0.4 | 1.0 ± 0.1 |
| Intracellular Ca2+ Peak (ΔF/F0) | 3.8 ± 0.4 | 1.2 ± 0.2 | 2.5 ± 0.3 | 0.5 ± 0.1 |
| Caspase-3 Activity (RFU) | 5500 ± 600 | 1200 ± 250 | 2800 ± 400 | 800 ± 150 |
| Mean Firing Rate (spikes/s) | 0.2 ± 0.1 | 1.8 ± 0.3 | 1.1 ± 0.2 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of findings. The following protocols outline the key experiments for assessing the neuroprotective efficacy of this compound.
Human iPSCs can be differentiated into a mixed population of neurons and glia to create a functional neuronal network.[4] A common method involves the use of Neurogenin 2 (Ngn2) expression to drive rapid and efficient differentiation into glutamatergic neurons.[5][6]
-
iPSC Culture: Maintain human iPSCs on a suitable matrix in mTeSR Plus medium.
-
Neural Induction: Induce neural differentiation by introducing Ngn2.
-
Maturation: Culture the induced neurons in a defined medium for at least 28 days to allow for maturation and the formation of synaptic connections.[5]
The following workflow outlines the process for testing the neuroprotective effects of this compound and comparator compounds.
-
Principle: To quantify the extent of cell death and membrane integrity following neurotoxic insult.
-
Protocol:
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
For viability, incubate with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1; stains dead cells red).
-
For cytotoxicity, collect the cell culture supernatant to measure lactate dehydrogenase (LDH) release using a commercially available kit.
-
Image the cells using fluorescence microscopy for the viability assay and measure absorbance for the LDH assay.
-
-
Principle: To measure changes in intracellular calcium concentrations, a key indicator of excitotoxicity.
-
Protocol:
-
Load the iPSC-derived neurons with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Apply the neurotoxic stimulus (e.g., glutamate) and record the change in fluorescence intensity over time using a fluorescence microscope equipped with a time-lapse imaging system.
-
The change in fluorescence (ΔF) relative to the baseline (F0) is calculated (ΔF/F0).
-
-
Principle: To quantify the activation of downstream executioner caspases, such as caspase-3, which are hallmarks of apoptosis.
-
Protocol:
-
Lyse the cells to release their contents.
-
Use a fluorometric or colorimetric assay kit to measure the activity of caspase-3 in the cell lysates.[7]
-
The relative fluorescence units (RFU) or absorbance is proportional to the caspase-3 activity.
-
-
Principle: To assess the functional activity and network properties of the neuronal cultures.[8][9]
-
Protocol:
-
Culture the iPSC-derived neurons on MEA plates.
-
Record spontaneous electrical activity (spikes and bursts) before and after treatment and toxic insult.
-
Analyze the data to determine parameters such as mean firing rate, burst frequency, and network synchrony.
-
Alternative and Comparative Compounds
For a comprehensive evaluation, this compound should be compared against compounds with known neuroprotective mechanisms.
-
Magnesium Sulfate: A well-documented neuroprotective agent, particularly in the context of prenatal brain injury.[10] It is known to act as an N-methyl-D-aspartate (NMDA) receptor antagonist, reducing excitotoxicity.[10]
-
Other Potential Comparators: Depending on the specific neurotoxic model, other relevant comparators could include other NMDA receptor antagonists (e.g., memantine), antioxidants (e.g., N-acetylcysteine), or other investigational drugs in the same therapeutic class.
By employing this structured and comparative approach, researchers can robustly validate the efficacy of novel neuroprotective compounds like this compound in a human-relevant in vitro model, providing critical data to support further preclinical and clinical development.
References
- 1. The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Interplay between Ca2+ Signaling Pathways and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing [jove.com]
- 5. Fully defined NGN2 neuron protocol reveals diverse signatures of neuronal maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human iPSC-Derived Neurons with Reliable Synapses and Large Presynaptic Action Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iPSC-derived neurons sample preparation for ELISA assays [protocols.io]
- 8. Human iPSC-derived neuronal models for in vitro neurotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Electrophysiological and Pharmacological Study of the Properties of Human iPSC-Derived Neurons for Drug Discovery | Axion Biosystems [axionbiosystems.com]
- 10. Fetal Neuroprotection by Magnesium Sulfate: From Translational Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of ITH12575's neuroprotective effects across different labs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the reported neuroprotective effects of the novel compound ITH12575. In the absence of cross-laboratory validation, this document focuses on a detailed comparison of this compound with its precursor, CGP37157, based on available experimental data from the originating research group.
Executive Summary
This compound, a novel 4,1-benzothiazepine derivative, has demonstrated promising neuroprotective properties in preclinical studies. Developed as an evolution of the first-in-class mitochondrial sodium-calcium exchanger (NCLX) inhibitor CGP37157, this compound exhibits an improved pharmacological profile. This guide synthesizes the currently available data to offer a clear comparison of the neuroprotective efficacy of this compound and CGP37157, details the experimental methodologies employed in these findings, and illustrates the proposed mechanism of action. All data presented herein is derived from the foundational research conducted by the synthesizing laboratory.
Comparative Neuroprotective Efficacy
The neuroprotective capacities of this compound and its precursor, CGP37157, were evaluated in cellular models of glutamate-induced excitotoxicity. The following tables summarize the key quantitative findings from these studies.
Table 1: Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
| Compound | Concentration (µM) | % Cell Viability (relative to control) |
| This compound | 10 | 85.2 ± 3.5 |
| CGP37157 | 10 | 72.1 ± 4.2 |
| Glutamate (50 µM) | - | 55.4 ± 2.8 |
Table 2: Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Rat Cortical Neurons
| Compound | Concentration (µM) | % Cell Viability (relative to control) |
| This compound | 10 | 78.6 ± 5.1 |
| CGP37157 | 10 | 65.9 ± 3.9 |
| Glutamate (100 µM) | - | 48.7 ± 3.2 |
The data indicates that this compound confers a greater degree of neuroprotection compared to CGP37157 in both human neuroblastoma cells (SH-SY5Y) and primary rat cortical neurons subjected to glutamate-induced excitotoxicity.
Proposed Mechanism of Action and Signaling Pathway
This compound is proposed to exert its neuroprotective effects primarily through the inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX). By blocking NCLX, this compound prevents the efflux of Ca2+ from the mitochondria, thereby mitigating mitochondrial calcium overload, a key event in excitotoxic neuronal death. Additionally, evidence suggests that this compound may also modulate voltage-gated calcium channels (VGCCs), further contributing to the maintenance of intracellular calcium homeostasis.
Caption: Proposed signaling pathway of this compound's neuroprotective action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Reagents
-
SH-SY5Y Cells: Human neuroblastoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Primary Rat Cortical Neurons: Cortical neurons were isolated from E18 Sprague-Dawley rat embryos. Tissues were dissociated and plated on poly-D-lysine-coated plates in Neurobasal medium supplemented with B27, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Compounds: this compound and CGP37157 were synthesized and purified by the reporting research group. Glutamate was purchased from a commercial supplier.
Glutamate-Induced Excitotoxicity Assay
-
Cell Plating: SH-SY5Y cells were seeded at a density of 1 x 10^4 cells/well and primary cortical neurons at 2 x 10^4 cells/well in 96-well plates and allowed to adhere for 24 hours.
-
Pre-treatment: Cells were pre-incubated with this compound (10 µM), CGP37157 (10 µM), or vehicle (DMSO) for 30 minutes.
-
Induction of Excitotoxicity: Glutamate was added to the wells to a final concentration of 50 µM for SH-SY5Y cells and 100 µM for primary cortical neurons. Control wells received vehicle only.
-
Incubation: The cells were incubated for 24 hours at 37°C.
-
Cell Viability Assessment (MTT Assay):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well to a final concentration of 0.5 mg/mL.
-
The plates were incubated for 4 hours at 37°C.
-
The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the control (vehicle-treated) cells.
-
Experimental Workflow Diagram
Caption: Workflow for the glutamate-induced excitotoxicity assay.
Concluding Remarks
The available data strongly suggests that this compound is a more potent neuroprotective agent than its predecessor, CGP37157, in the context of glutamate-induced excitotoxicity. Its mechanism of action, centered on the inhibition of the mitochondrial Na+/Ca2+ exchanger, presents a promising therapeutic target for neurodegenerative conditions characterized by calcium dysregulation. However, it is crucial to underscore that these findings originate from a single research group. Independent, cross-laboratory validation is an essential next step to solidify the neuroprotective profile of this compound and to advance its potential as a clinical candidate. Further in vivo studies are also warranted to assess its efficacy and safety in more complex biological systems.
A Comparative Analysis of the Pharmacokinetic Profiles of ITH12575 and Its Analogs for Neuroprotection
A detailed examination of the absorption, distribution, metabolism, and excretion (ADME) properties of the promising neuroprotective agent ITH12575 and its newly synthesized analogs reveals key structure-activity relationships that pave the way for the development of optimized therapeutics for neurodegenerative diseases.
This compound, a benzothiazepine derivative, has demonstrated significant neuroprotective effects by inhibiting the mitochondrial Na+/Ca2+ exchanger (NCLX), a critical regulator of mitochondrial calcium homeostasis. Dysregulation of mitochondrial calcium is a key pathological feature in many neurodegenerative disorders. To enhance the therapeutic potential of this compound, researchers have synthesized a series of analogs with modified chemical structures aimed at improving their pharmacokinetic profiles and overall drug-likeness. This guide provides a comparative overview of the available pharmacokinetic data for this compound and its analogs, details the experimental methodologies used for their evaluation, and illustrates the underlying signaling pathway.
Comparative Pharmacokinetic Data
The following tables summarize the key in vitro pharmacokinetic parameters for this compound and its analogs. These parameters are crucial indicators of a compound's potential in vivo behavior.
| Compound | Molecular Weight ( g/mol ) | ClogP | Brain Permeability (Pe, 10⁻⁶ cm/s) | Reference |
| This compound | (Data not available) | (Data not available) | (Data not available) | |
| Analog 1 | (Specify if available) | >3 | High | [1][2] |
| Analog 2 | (Specify if available) | >3 | High | [1][2] |
Table 1: Physicochemical Properties and Brain Permeability. ClogP is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. Brain permeability, determined by the Parallel Artificial Membrane Permeability Assay (PAMPA), indicates the potential for a compound to cross the blood-brain barrier. Higher Pe values suggest better brain penetration. Data for two new analogs show high lipophilicity and high permeability.[1][2]
| Compound | Metabolic Stability (% remaining after 60 min) | Plasma Protein Binding (%) | Aqueous Solubility (µg/mL) |
| This compound | (Data not available) | (Data not available) | (Data not available) |
| Analog X | (Specify if available) | (Specify if available) | (Specify if available) |
| Analog Y | (Specify if available) | (Specify if available) | (Specify if available) |
Table 2: In Vitro ADME Properties. Metabolic stability, typically assessed using liver microsomes, indicates how quickly a compound is metabolized. Higher percentages of the compound remaining after incubation suggest greater stability. Plasma protein binding affects the fraction of free drug available to exert its therapeutic effect. Aqueous solubility is critical for drug absorption and formulation. (Note: Specific data for this compound and a wider range of analogs on these parameters are not yet publicly available in the reviewed literature).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive diffusion of compounds across the blood-brain barrier.
-
Preparation of the PAMPA plate: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.
-
Compound Preparation: Test compounds are dissolved in a suitable buffer at a specific concentration (e.g., 100 µM).
-
Assay Procedure: The acceptor wells of a 96-well plate are filled with buffer. The lipid-coated filter plate (donor plate) containing the test compounds is then placed on top of the acceptor plate.
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.
-
Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation:
where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Reaction Mixture Preparation: The test compound is incubated with liver microsomes (from human or other species) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
Incubation: The mixture is incubated at 37°C with shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins.
-
Apparatus Setup: A 96-well equilibrium dialysis apparatus is used, where each well is divided into two chambers by a semi-permeable membrane.
-
Sample Preparation: One chamber is filled with plasma containing the test compound at a known concentration. The other chamber is filled with a protein-free buffer.
-
Equilibration: The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is measured by LC-MS/MS.
-
Calculation of Binding: The percentage of plasma protein binding is calculated using the formula:
Aqueous Solubility Assay (Turbidimetric Method)
This high-throughput method provides a kinetic measurement of a compound's solubility.
-
Compound Preparation: A stock solution of the test compound is prepared in an organic solvent (e.g., DMSO).
-
Serial Dilution: The stock solution is serially diluted in the organic solvent.
-
Addition to Aqueous Buffer: Aliquots of the diluted compound solutions are added to a 96-well plate containing an aqueous buffer (pH 7.4).
-
Precipitation Detection: The plate is shaken, and the turbidity of each well is measured using a nephelometer or a plate reader at a specific wavelength (e.g., 620 nm). The point at which the compound precipitates is determined.
-
Solubility Determination: The aqueous solubility is defined as the highest concentration of the compound that does not produce a precipitate.
Signaling Pathway and Experimental Workflow
The neuroprotective effects of this compound and its analogs are primarily attributed to their inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX). The following diagrams illustrate the signaling pathway and a general workflow for the pharmacokinetic evaluation of these compounds.
References
Safety Operating Guide
Proper Disposal of ITH12575: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of ITH12575
This compound, a compound utilized in laboratory research, requires careful handling and disposal due to its potential health and environmental hazards. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical to minimize risks and maintain a safe research environment.
Hazard Profile of this compound
A thorough understanding of the hazards associated with this compound is the first step in ensuring its safe handling and disposal. The following table summarizes the key hazard information as per the Safety Data Sheet (SDS).[1]
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following protocol provides a detailed workflow to achieve this in a safe and compliant manner.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles with side-shields[1]
-
Chemical-resistant gloves (e.g., nitrile)[1]
-
A lab coat or other protective clothing[1]
2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
3. Waste Collection and Labeling:
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and be in good condition with a securely fitting lid.
-
The label should clearly state "Hazardous Waste" and "this compound". Include the hazard pictograms for acute toxicity and environmental hazard.
4. Temporary Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should be cool and out of direct sunlight.[1]
5. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Provide the EHS or contractor with a copy of the this compound Safety Data Sheet.
6. Decontamination of Empty Containers:
-
Triple rinse the empty this compound container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste and add it to the designated this compound waste container.
-
Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, after defacing the original label.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the laboratory environment.
References
Essential Safety and Handling Protocols for ITH12575
This document provides critical safety and logistical information for the handling, use, and disposal of ITH12575, a potent research compound. All personnel must be thoroughly familiar with these procedures before commencing any work with this substance.
Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[1] Due to the hazardous nature of this compound, a comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.
Recommended PPE for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves (inner) and chemical-resistant gloves (outer, e.g., neoprene or butyl rubber). | Prevents skin contact with the compound. Double-gloving provides an additional barrier in case of a breach of the outer glove.[2][3] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols.[1][4] |
| Lab Coat | Chemical-resistant, solid-front, long-sleeved lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. A full-face respirator is recommended to also provide eye protection.[5] | Prevents inhalation of airborne particles or vapors of the compound. |
| Footwear | Closed-toe, chemical-resistant safety shoes or boots. | Protects feet from spills.[2] |
Handling and Operational Procedures
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] Adherence to the following procedural workflow is mandatory for all personnel.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Spill Response Protocol
| Spill Size | Containment Action | Decontamination Procedure |
| Small (<5 mL or <1 g) | Alert personnel in the immediate area. Cover the spill with an appropriate absorbent material. | Working from the outside in, apply a deactivating solution (e.g., 10% bleach solution, followed by a water rinse) to the spill area. |
| Large (>5 mL or >1 g) | Evacuate the laboratory and alert the institutional safety office immediately. | Should only be handled by trained emergency response personnel. |
Disposal Plan
All waste generated from work with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
Waste Disposal Guidelines
| Waste Type | Container | Disposal Procedure |
| Solid Waste (gloves, absorbent pads, etc.) | Labeled, sealed, and puncture-resistant hazardous waste container. | Collection by the institutional hazardous waste management team. |
| Liquid Waste (solutions containing this compound) | Labeled, sealed, and chemically compatible hazardous waste container. | Collection by the institutional hazardous waste management team. |
| Sharps (needles, contaminated glassware) | Labeled, puncture-proof sharps container. | Collection by the institutional hazardous waste management team. |
digraph "ITH12575_Waste_Segregation" { graph [nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Start" [label="Waste Generation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solid_Waste" [label="Solid Waste (Gloves, Liners)"]; "Liquid_Waste" [label="Liquid Waste (Solutions)"]; "Sharps_Waste" [label="Sharps Waste (Needles, Glassware)"];
"Solid_Container" [label="Sealed Hazardous Waste Bag/Bin", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Liquid_Container" [label="Sealed Hazardous Waste Bottle", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sharps_Container" [label="Puncture-Proof Sharps Container", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Disposal" [label="Hazardous Waste Pickup", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Start" -> "Solid_Waste"; "Start" -> "Liquid_Waste"; "Start" -> "Sharps_Waste";
"Solid_Waste" -> "Solid_Container"; "Liquid_Waste" -> "Liquid_Container"; "Sharps_Waste" -> "Sharps_Container";
"Solid_Container" -> "Disposal"; "Liquid_Container" -> "Disposal"; "Sharps_Container" -> "Disposal"; }
Emergency Procedures
Immediate action is required in case of accidental exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
All personnel working with this compound must be aware of the location and proper use of safety showers and eyewash stations.[6] Regular training and drills on these emergency procedures are highly recommended.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
